molecular formula C21H27NO3 B1211373 Propafenone CAS No. 54063-53-5

Propafenone

Número de catálogo: B1211373
Número CAS: 54063-53-5
Peso molecular: 341.4 g/mol
Clave InChI: JWHAUXFOSRPERK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Propafenone is a class 1c anti-arrhythmic pharmaceutical compound used in cardiovascular research, particularly for studying atrial and ventricular arrhythmias . Its primary mechanism of action involves blocking sodium channels in cardiac cells, which slows the influx of sodium ions, decreases cellular excitability, and reduces conduction velocity in the myocardium . This action helps restore a regular heart rhythm by hindering the transmission of abnormal electrical impulses . Beyond its core sodium channel blockade, this compound also exhibits secondary beta-adrenergic blocking (beta-blocker) properties and a weaker effect on potassium channels, which can contribute to reduced heart rate, decreased myocardial contractility, and prolongation of the cardiac action potential's repolarization phase . A notable area of research involves its long-term effects on inwardly rectifying potassium channels (KIR2.1). Studies indicate that chronic application of this compound can increase KIR2.1 protein expression and current densities in vitro, potentially through the inhibition of pre-lysosomal trafficking . This makes it a valuable tool for investigating KIR2.1 channel function and related pathologies like Andersen-Tawil Syndrome . This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, and its metabolism is subject to genetic polymorphism, significantly influencing its pharmacokinetic profile and necessitating careful consideration in research models . This product is strictly intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
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InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
Source PubChem
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InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
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Molecular Formula

C21H27NO3
Source PubChem
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Related CAS

34183-22-7 (hydrochloride)
Record name Propafenone [INN:BAN]
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DSSTOX Substance ID

DTXSID9045184
Record name Propafenone
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Molecular Weight

341.4 g/mol
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Physical Description

Solid
Record name Propafenone
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Solubility

Slightly soluble, 7.58e-03 g/L
Record name Propafenone
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CAS No.

54063-53-5
Record name Propafenone
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Record name Propafenone
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Foundational & Exploratory

Propafenone's Core Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone is a Class 1C antiarrhythmic agent that primarily exerts its therapeutic effect by blocking the fast inward sodium current (INa) in cardiac myocytes.[1][2][3] This potent, state- and use-dependent blockade of the cardiac sodium channel, Nav1.5, encoded by the SCN5A gene, leads to a significant reduction in the upstroke velocity of the cardiac action potential (Phase 0), thereby slowing conduction throughout the atria, ventricles, and His-Purkinje system.[3][4] This comprehensive guide delves into the intricate molecular interactions, electrophysiological consequences, and experimental methodologies that define this compound's mechanism of action on cardiac sodium channels, providing a foundational resource for researchers and drug development professionals.

Molecular Interaction with the Cardiac Sodium Channel

This compound's interaction with the Nav1.5 channel is characterized by its state-dependent binding, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[5][6] This property is fundamental to its use-dependent and rate-dependent effects, where the drug's blocking efficacy increases with higher heart rates.[4]

Binding Site

Structural and mutagenesis studies have identified the binding site for this compound within the inner pore of the Nav1.5 channel. Key residues in the S6 segment of domain IV, particularly phenylalanine 1760 (F1760), are critical for the binding of local anesthetic-like drugs, including this compound.[7] this compound physically occludes the pore, preventing the influx of sodium ions and thereby inhibiting the generation and propagation of the action potential.[5]

Stereoselectivity

This compound is administered as a racemic mixture of (S)- and (R)-enantiomers, both of which contribute to its sodium channel blocking activity.[8][9] However, stereoselective differences in their interaction with the channel have been observed. Studies have shown that (S)-propafenone is more potent in shifting the steady-state inactivation curve to more negative potentials compared to (R)-propafenone.[8] Both enantiomers significantly prolong the recovery from inactivation.[8] The S-enantiomer also possesses more potent beta-blocking activity.[9]

Electrophysiological Effects

This compound's blockade of cardiac sodium channels manifests in several key electrophysiological alterations that contribute to its antiarrhythmic properties.

State-Dependent Blockade

The affinity of this compound for the Nav1.5 channel is highly dependent on the conformational state of the channel. It binds rapidly to the open state and also exhibits a high affinity for the inactivated state.[6] This results in a more pronounced block in tissues that are frequently depolarized or have a more depolarized resting membrane potential, such as in ischemic or rapidly firing arrhythmic tissue.

Use-Dependent Blockade (Frequency-Dependence)

A hallmark of Class 1C antiarrhythmics is their prominent use-dependent block, characterized by slow onset and offset kinetics.[4][10] At faster heart rates, there is less time for the drug to dissociate from the channel during diastole, leading to an accumulation of blocked channels and a progressive increase in conduction slowing.[4][11] This property makes this compound particularly effective in terminating tachyarrhythmias.

Effects on Action Potential and Conduction

The primary electrophysiological consequence of this compound's sodium channel blockade is a marked reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[3] This translates to a slowing of conduction velocity throughout the cardiac conduction system, which is reflected on the surface electrocardiogram (ECG) as a widening of the QRS complex.[4][12] this compound also prolongs the effective refractory period in fast-response tissues.[3]

Quantitative Data on this compound's Interaction with Cardiac Sodium Channels

The following tables summarize key quantitative parameters that describe the interaction of this compound with cardiac sodium channels, derived from various experimental studies.

ParameterValueCell Type/ConditionReference
IC50 for Use-Dependent Block (UDB)
Wild-Type (WT) SCN5A8.1 ± 1.8 µmol/LHEK293 cells[13]
R1193Q SCN5A Polymorphism2.9 ± 0.7 µmol/LHEK293 cells[13]
Time Constant for Recovery from Inactivation
Control38 ± 15 ms (at -90 mV)Guinea pig ventricular cells[8]
(R)-propafenone (10 µM)46.5 ± 14.3 sGuinea pig ventricular cells[8]
(S)-propafenone (10 µM)74.2 ± 37.9 sGuinea pig ventricular cells[8]
Shift in Steady-State Inactivation (E0.5)
Control-70.8 ± 2.9 mVGuinea pig ventricular cells[8]
(R)-propafenone (10 µM)-85 ± 3.1 mVGuinea pig ventricular cells[8]
(S)-propafenone (10 µM)-91.9 ± 1.7 mVGuinea pig ventricular cells[8]
Time Constant for Onset of Use-Dependent Block 17.8 ± 6.9 beatsHuman ventricles (in vivo)[11]

Experimental Protocols for Studying this compound's Effects

The investigation of this compound's mechanism of action relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents from an entire cell. It is the primary method used to characterize the effects of this compound on Nav1.5 channels expressed in heterologous systems (e.g., HEK293 cells) or isolated cardiomyocytes.

Typical Experimental Workflow:

G cluster_prep Cell Preparation cell_culture Cell Culture (e.g., HEK293 with SCN5A) patch_pipette Patch Pipette Fabrication & Filling cell_culture->patch_pipette cardiomyocyte_isolation Cardiomyocyte Isolation cardiomyocyte_isolation->patch_pipette gigaohm_seal Gigaohm Seal Formation patch_pipette->gigaohm_seal whole_cell_config Whole-Cell Configuration gigaohm_seal->whole_cell_config voltage_clamp Voltage-Clamp Protocol Application whole_cell_config->voltage_clamp data_acquisition Data Acquisition & Analysis voltage_clamp->data_acquisition

Caption: Whole-cell patch-clamp experimental workflow.
Voltage-Clamp Protocols

Specific voltage protocols are designed to probe the different states of the sodium channel and assess the state-dependent block by this compound.

  • Steady-State Inactivation Protocol: A series of conditioning prepulses to various membrane potentials are applied, followed by a test pulse to measure the fraction of available channels. This protocol is used to determine the voltage at which half of the channels are inactivated (V1/2).

  • Recovery from Inactivation Protocol: A depolarizing pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse is applied. This measures the time course of recovery from inactivation.

  • Use-Dependence Protocol: A train of depolarizing pulses at a specific frequency is applied to assess the cumulative block of the sodium current.

G cluster_protocols Voltage-Clamp Protocols ssi Steady-State Inactivation Pre-pulse Test Pulse rfi Recovery from Inactivation Inactivating Pulse Recovery Interval Test Pulse udp Use-Dependence Pulse Train

Caption: Key voltage-clamp protocols for studying Na+ channel blockers.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of this compound's action, from binding to the sodium channel to its ultimate antiarrhythmic effect.

G This compound This compound na_channel Cardiac Sodium Channel (Nav1.5) This compound->na_channel open_state Open State This compound->open_state High Affinity inactivated_state Inactivated State This compound->inactivated_state High Affinity na_channel->open_state na_channel->inactivated_state block Channel Blockade open_state->block inactivated_state->block na_influx Decreased Na+ Influx block->na_influx vmax Reduced Vmax of Action Potential na_influx->vmax conduction Slowed Conduction Velocity vmax->conduction antiarrhythmic Antiarrhythmic Effect conduction->antiarrhythmic

Caption: this compound's mechanism of action pathway.

Conclusion

This compound's potent and state-dependent blockade of the cardiac sodium channel is the cornerstone of its antiarrhythmic efficacy. Its characteristic slow kinetics of binding and unbinding lead to a pronounced use-dependent effect, making it an effective agent for the management of various tachyarrhythmias. A thorough understanding of its molecular interactions, electrophysiological consequences, and the experimental methodologies used to elucidate these properties is crucial for the continued development of novel and safer antiarrhythmic therapies. This guide provides a detailed overview of these core principles for professionals in the field of cardiac electrophysiology and drug discovery.

References

Stereoselective Disposition and Pharmacologic Activity of Propafenone Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Propafenone is a Class 1C antiarrhythmic agent widely used for the management of various cardiac arrhythmias.[1] It is administered clinically as a racemic mixture, containing equal amounts of two stereoisomers, or enantiomers: S-propafenone and R-propafenone. These enantiomers, while chemically similar, exhibit significant differences in their pharmacologic activity and pharmacokinetic profiles. This guide provides a detailed examination of the stereoselective nature of this compound, focusing on its disposition within the body and its distinct effects on cardiac electrophysiology.

Differentiated Pharmacologic Activity

The therapeutic and adverse effects of racemic this compound are a composite of the individual actions of its S- and R-enantiomers. The primary differences lie in their beta-adrenergic blocking activity, while their sodium channel blocking effects are largely comparable.

1.1 Sodium Channel Blockade (Class 1C Antiarrhythmic Effect)

Both S- and R-propafenone contribute almost equally to the drug's primary antiarrhythmic effect, which is the blockade of fast inward sodium channels in cardiac myocytes.[1][2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity.

  • In Vitro Evidence: Studies on isolated canine cardiac Purkinje fibers have shown that both enantiomers produce similar frequency-dependent depression of the maximum upstroke of phase 0 (Vmax), a key indicator of sodium channel blockade.[3][4]

  • Clinical Electrophysiology: In human studies, both S- and R-propafenone have been observed to prolong the HV interval to a similar extent, confirming their comparable effects on the His-Purkinje system.[5] They also both prolong the QRS duration on an electrocardiogram (ECG), a clinical marker of slowed ventricular conduction.[6]

1.2 Beta-Adrenergic Blockade

A significant distinction between the enantiomers is their effect on beta-adrenoceptors. The S-enantiomer is a considerably more potent beta-blocker than the R-enantiomer.[1][2] This beta-blocking activity is responsible for some of this compound's side effects, such as bradycardia and negative inotropy.

  • Receptor Binding Affinity: In vitro beta-adrenoceptor-binding inhibition experiments have demonstrated a vast difference in affinity. The affinity of S-propafenone for the β2-adrenoceptor is approximately 100-fold greater than that of the R-enantiomer.[3][4] The eudismic ratio (the ratio of the affinity of the more potent S-enantiomer to the less potent R-enantiomer) has been reported to be as high as 54.[2]

  • Clinical Effects: Clinical studies have confirmed this stereoselectivity. Administration of S-propafenone leads to a significant reduction in the mean rate pressure product during exercise, an effect not observed with the R-enantiomer.[2] This demonstrates the clinically relevant beta-blocking effect of the S-isomer.

1.3 Other Electrophysiological Effects

Subtle but significant differences in other electrophysiological parameters have also been noted:

  • (S)-propafenone has a more pronounced effect on atrioventricular (AV) nodal conduction, likely due to its beta-blocking activity.[5] It significantly increases the atrial effective refractory period (AERP) and ventricular effective refractory period (VERP).[5]

  • The prolongation of the AH interval and the increase in the AV nodal Wenckebach cycle length are more significant with (S)-propafenone compared to (R)-propafenone.[5]

Stereoselective Disposition and Metabolism

The pharmacokinetics of this compound are complex and stereoselective, primarily due to polymorphic metabolism by cytochrome P450 enzymes.

2.1 Role of Cytochrome P450 and Genetic Polymorphism

This compound is extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme, which is responsible for the 5-hydroxylation of the parent drug to its active metabolite, 5-hydroxythis compound.[7][8] Other enzymes like CYP3A4 and CYP1A2 are involved in N-dealkylation to form another active metabolite, northis compound.[8]

The activity of CYP2D6 is subject to genetic polymorphism, leading to two main phenotypes:

  • Extensive Metabolizers (EMs): Individuals with normal CYP2D6 function.

  • Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, representing about 10% of Caucasians.[1]

This polymorphism results in significant interindividual variability in plasma concentrations of this compound.[1][9] PMs have substantially higher plasma concentrations of the parent drug and lack the 5-hydroxy metabolite.[9]

2.2 Enantioselective Metabolism and Pharmacokinetics

The disposition of this compound is stereoselective, with the R-enantiomer generally being cleared more quickly than the S-enantiomer in extensive metabolizers.[1]

  • Plasma Concentrations: During long-term oral therapy in EMs, the plasma concentration ratio of S-propafenone to R-propafenone is consistently greater than one, with reported area under the curve (AUC) ratios around 1.73.[3][4]

  • Enantiomer-Enantiomer Interaction: A crucial aspect of racemic this compound therapy is the metabolic interaction between the enantiomers. (R)-propafenone acts as a competitive inhibitor of the CYP2D6-mediated 5-hydroxylation of (S)-propafenone.[7] This inhibition leads to a reduced clearance and consequently higher plasma concentrations of the more potent beta-blocking S-enantiomer than would be achieved if S-propafenone were administered alone.[6] This interaction means the beta-blocking effect of the racemic mixture is more pronounced than what would be predicted by simply summing the effects of the individual isomers.[6]

Quantitative Data Summary

Table 1: Comparison of Pharmacodynamic Effects of this compound Enantiomers

Parameter(S)-Propafenone(R)-PropafenoneRacemic this compoundReference
Beta-Blockade
Reduction in Rate Pressure Product-5.9% (significant)No significant change-5.2% (significant)[2]
Change in Max Exercise Heart Rate-4.3 beats/min-1.8 beats/min-8.8 beats/min[6]
Electrophysiology (in humans)
AH Interval Prolongation25 ms9 msN/A[5]
HV Interval Prolongation10 ms11 msN/A[5]
Atrial Effective Refractory Period+26 ms (significant)+18 msN/A[5]
Ventricular Effective Refractory Period+16 ms (significant)+3 msN/A[5]

Table 2: Beta-Adrenoceptor Binding Affinity of this compound Enantiomers

EnantiomerReceptor TypeKi (Inhibitory Constant)Eudismic Ratio (S/R)Reference
(+)-S-PropafenoneHuman Lymphocyte β27.2 ± 2.9 nM~100[3][4]
(-)-R-PropafenoneHuman Lymphocyte β2571 ± 141 nM[3][4]
(-)-PropafenoneRat Cerebral Cortex (β1)32 ± 1.7 nMN/A[10]
(-)-PropafenoneRat Cerebellar Membranes (β2)77 ± 5.8 nMN/A[10]

Table 3: Pharmacokinetic Parameters of this compound Enantiomers

Parameter(S)-Propafenone(R)-PropafenoneNoteReference
AUC Ratio (S/R) 1.73 ± 0.15In Extensive Metabolizers[3][4]
Inhibition Constant (Ki) 5.2 µM2.9 µMFor inhibition of 5-hydroxylation[7]
Clearance LowerHigherR-enantiomer is cleared more quickly[1]
Protein Binding (fu) 0.0490.076fu = unbound fraction[11]

Experimental Protocols

1. Protocol for In Vivo Human Electrophysiology and Exercise Study

  • Study Design: A randomized, double-blind, crossover study design is typically employed.[2]

  • Subjects: Healthy volunteers or patients with specific arrhythmias (e.g., supraventricular tachycardia) are recruited after providing informed consent.[2][5]

  • Drug Administration: Subjects receive single oral doses of racemic this compound (e.g., 300 mg), pure S-propafenone (e.g., 150 mg), pure R-propafenone (e.g., 150 mg), and placebo, with adequate washout periods between phases.[2]

  • Pharmacodynamic Assessment:

    • Exercise Testing: Standardized exercise tests (e.g., bicycle ergometry) are performed before and at a set time (e.g., 2.5 hours) after drug administration to assess beta-blockade. Heart rate, blood pressure, and rate pressure product (Heart Rate x Systolic Blood Pressure) are measured.[2]

    • Electrophysiological Study (EPS): For more detailed analysis, an invasive EPS is conducted. Catheters are placed in the heart to record intracardiac electrograms. Programmed electrical stimulation is used to measure parameters such as AH and HV intervals, and atrial and ventricular effective refractory periods before and after intravenous drug administration.[5]

  • Pharmacokinetic Sampling: Blood samples are drawn at predefined intervals to determine the plasma concentrations of the this compound enantiomers using a stereoselective assay (e.g., HPLC).

2. Protocol for In Vitro Cardiac Electrophysiology (Canine Purkinje Fibers)

  • Tissue Preparation: Hearts are excised from anesthetized mongrel dogs. Free-running Purkinje fibers are dissected from the ventricles and mounted in a tissue bath superfused with Tyrode's solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[3]

  • Electrophysiological Recording: The fibers are impaled with glass microelectrodes filled with 3 M KCl to record transmembrane action potentials. The fibers are stimulated at a basal frequency (e.g., 1 Hz).[3]

  • Measurement of Vmax: The action potential signal is electronically differentiated to obtain the maximum rate of depolarization of phase 0 (Vmax). Vmax is measured during steady-state stimulation and in response to premature stimuli to assess frequency-dependent blockade.[3]

  • Drug Application: The individual enantiomers (S- and R-propafenone) are added to the superfusate at increasing concentrations, and the effects on Vmax and other action potential parameters are recorded.

3. Protocol for Beta-Adrenoceptor Binding Assay

  • Membrane Preparation: A sarcolemma-enriched cardiac membrane preparation is created from cardiac tissue (e.g., guinea pig heart) or human lymphocytes are used.[2][3]

  • Radioligand Binding: The membranes are incubated with a specific beta-adrenoceptor radioligand, such as (S)-[125I]iodocyanopindolol.[2]

  • Competition Assay: The incubation is performed in the presence of various concentrations of the competing unlabeled ligands (S-propafenone and R-propafenone).

  • Data Analysis: The amount of bound radioactivity is measured. The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. This allows for the quantification of the binding affinity of each enantiomer for the receptor.[2]

Visualizations

G cluster_0 Pharmacologic Targets in Cardiomyocyte na_channel Voltage-gated Sodium Channel beta_receptor Beta-1 Adrenergic Receptor ac Adenylyl Cyclase beta_receptor->ac Activates camp cAMP ac->camp pka Protein Kinase A camp->pka Activates ca_channel L-type Calcium Channel pka->ca_channel Phosphorylates (Increases Ca2+ influx) s_prop S-Propafenone s_prop->na_channel Blocks (Potent) s_prop->beta_receptor Blocks (Potent Antagonist, ~100x > R-form) r_prop R-Propafenone r_prop->na_channel Blocks (Potent) r_prop->beta_receptor Blocks (Weak)

Caption: Differential pharmacologic actions of this compound enantiomers.

G cluster_measurements Measurements During Each Phase start Recruit Subjects (e.g., Healthy Volunteers) phase1 Phase 1: Administer Drug A (e.g., S-Propafenone 150mg) start->phase1 washout1 Washout Period phase1->washout1 pk Pharmacokinetic Blood Sampling phase1->pk pd Pharmacodynamic Testing (ECG, EPS, Exercise Test) phase1->pd phase2 Phase 2: Administer Drug B (e.g., R-Propafenone 150mg) washout1->phase2 washout2 Washout Period phase2->washout2 phase2->pk phase2->pd phase3 Phase 3: Administer Drug C (e.g., Racemate 300mg) washout2->phase3 phase3->pk phase3->pd analysis Data Analysis: Compare PK/PD Parameters phase3->analysis

Caption: Workflow for a clinical crossover study of this compound enantiomers.

G racemate Racemic this compound (S- and R-) s_prop S-Propafenone racemate->s_prop r_prop R-Propafenone racemate->r_prop cyp2d6 CYP2D6 Enzyme s_prop->cyp2d6 5-Hydroxylation cyp3a4 CYP3A4 / 1A2 Enzymes s_prop->cyp3a4 N-Dealkylation r_prop->cyp2d6 5-Hydroxylation r_prop->cyp2d6 Competitively Inhibits Metabolism of S-form r_prop->cyp3a4 N-Dealkylation s_metabolite 5-OH-S-Propafenone (Active) cyp2d6->s_metabolite r_metabolite 5-OH-R-Propafenone (Active) cyp2d6->r_metabolite nor_metabolite Northis compound (Active) cyp3a4->nor_metabolite elim Elimination s_metabolite->elim r_metabolite->elim nor_metabolite->elim

Caption: Metabolic pathways and enantiomer interaction of this compound.

References

A Technical Guide to the Metabolism of Propafenone by CYP2D6 and CYP3A4 Isoenzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propafenone is a Class IC antiarrhythmic agent used in the management of supraventricular and ventricular arrhythmias.[1] Its clinical efficacy and safety are highly dependent on its extensive hepatic metabolism, which is primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4.[2][3][4][5] This process is characterized by significant interindividual variability, largely due to the genetic polymorphism of the CYP2D6 gene.[2] This technical guide provides a detailed overview of the metabolic pathways of this compound, quantitative kinetic data, the impact of pharmacogenomics, and detailed experimental protocols for studying its biotransformation.

Metabolic Pathways of this compound

This compound is metabolized into two primary active metabolites: 5-hydroxythis compound and N-depropylthis compound (northis compound).[2][5][6]

  • 5-Hydroxylation (CYP2D6): The principal metabolic pathway in most individuals is the aromatic hydroxylation of this compound to form 5-hydroxythis compound (5-OHP).[4][7] This reaction is almost exclusively catalyzed by CYP2D6.[8][4] The resulting metabolite, 5-OHP, exhibits antiarrhythmic and beta-blocking activity comparable to the parent drug.[2][4]

  • N-Dealkylation (CYP3A4 & CYP1A2): A secondary pathway involves the N-dealkylation of this compound to form N-depropylthis compound (NDPP), also known as northis compound.[2][4][5] This reaction is mediated primarily by CYP3A4 and, to a lesser extent, CYP1A2.[2][4][9] NDPP is also pharmacologically active, though it possesses weaker sodium channel blocking activity but similar beta-blocking effects compared to this compound.[2]

The interplay between these two pathways is a critical determinant of the drug's overall effect and toxicity profile.

G cluster_this compound Parent Drug cluster_metabolites Active Metabolites cluster_enzymes CYP450 Enzymes This compound This compound M1 5-Hydroxythis compound (5-OHP) This compound->M1 M2 N-Depropylthis compound (Northis compound) This compound->M2 CYP2D6 CYP2D6 CYP2D6->this compound 5-Hydroxylation (Primary Pathway) CYP3A4 CYP3A4 CYP3A4->this compound N-Dealkylation CYP1A2 CYP1A2 CYP1A2->this compound N-Dealkylation

Caption: this compound metabolic pathways mediated by CYP isoenzymes.

Quantitative Analysis of this compound Metabolism

The enzymatic kinetics and pharmacokinetic parameters of this compound are heavily influenced by an individual's CYP2D6 genetic makeup.

In Vitro Enzyme Kinetics

Studies using human liver microsomes (HLM) and recombinant enzymes have characterized the kinetics of this compound's primary metabolic reactions. The 5-hydroxylation pathway follows Michaelis-Menten kinetics, although some studies suggest atypical (autoactivation) kinetics may also occur.[7][10]

Table 1: In Vitro Kinetic Parameters for this compound Metabolism

Pathway Enzyme Substrate Km (μM) Vmax (pmol/min/mg) Reference
5-Hydroxylation CYP2D6 Racemic this compound 0.12 64 [7]
(S)-Propafenone 5.3 10.2 (pmol/µg/hr)* [11]
(R)-Propafenone 3.0 5.5 (pmol/µg/hr)* [11]
N-Dealkylation CYP3A4 / CYP1A2 Racemic this compound 116 403 [7]

*Note: Vmax units from this study were reported as pmol/µg/hr.

Impact of CYP2D6 Phenotype on Pharmacokinetics

The genetic polymorphism of CYP2D6 leads to distinct phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs), and Ultrarapid Metabolizers (UMs). These phenotypes correlate with significant differences in drug exposure. PMs, who lack CYP2D6 activity, exhibit substantially higher plasma concentrations of the parent drug and minimal to no formation of 5-OHP.[1][2][5]

Table 2: Pharmacokinetic Parameters of this compound (300 mg Dose) by CYP2D6 Phenotype

Parameter Extensive Metabolizers (EMs) Poor Metabolizers (PMs) Fold Increase (PM vs. EM) Reference
Cmax (µg/mL) 0.098 1.10 11.2 [12]
AUC (µg·h/mL) 6.6 15.9 2.4 [12]

| t1/2 (h) | 2.7 - 5.5 | 12.8 - 17.2 | ~4.7 |[12][13] |

In EMs, the 5-hydroxylation pathway can become saturated at higher doses, leading to nonlinear pharmacokinetics.[5] In contrast, this compound pharmacokinetics are linear in PMs.[5]

Influence of CYP2D6 Genetic Polymorphisms

The CYP2D6 gene is highly polymorphic, leading to varied enzyme activity and subsequent differences in drug metabolism. Individuals with non-functional alleles (PMs) have a significantly reduced capacity to form 5-hydroxythis compound.[14] This metabolic shift results in higher plasma concentrations of the parent drug, which can increase the risk of adverse events, particularly central nervous system side effects and proarrhythmia.[2][13] The Dutch Pharmacogenetics Working Group (DPWG) recommends a 70% dose reduction for CYP2D6 PMs, accompanied by careful monitoring.[1]

G cluster_genotype Genotype cluster_phenotype Phenotype cluster_metabolism Metabolic Outcome cluster_clinical Clinical Consequence Genotype CYP2D6 Gene (e.g., *1, *2, *4, *5, *10) EM Extensive Metabolizer (EM) (Normal Enzyme Activity) Genotype->EM e.g., 1/1 PM Poor Metabolizer (PM) (No/Low Enzyme Activity) Genotype->PM e.g., 4/4, 5/5 Metabolism_EM Efficient 5-Hydroxylation (this compound -> 5-OHP) EM->Metabolism_EM Metabolism_PM Impaired 5-Hydroxylation (Pathway Blocked) PM->Metabolism_PM PK_EM Lower this compound Exposure Higher 5-OHP Levels Metabolism_EM->PK_EM PK_PM Higher this compound Exposure (3-4x at low doses) Absent 5-OHP Metabolism_PM->PK_PM Risk_PM Increased Risk of Adverse Events (e.g., proarrhythmia) PK_PM->Risk_PM

Caption: Relationship between CYP2D6 genotype, phenotype, and clinical outcome.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for characterizing the formation of this compound metabolites in vitro.

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of 5-hydroxythis compound and N-depropylthis compound from this compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • This compound

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal Standard (IS) for analytical quantification

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw pooled HLM on ice. Prepare working solutions of this compound at various concentrations in phosphate buffer.

  • Incubation Setup: In microcentrifuge tubes, combine the phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.2-0.5 mg/mL).

  • Pre-incubation: Add the this compound working solutions to the tubes to achieve a range of final substrate concentrations (e.g., 0.05 µM to 50 µM for CYP2D6; 10 µM to 200 µM for CYP3A4). Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reactions by adding the pre-warmed NADPH-regenerating system.

  • Incubation: Incubate the reactions at 37°C with gentle agitation for a predetermined linear time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the analytical internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials for analysis. Quantify the formation of 5-hydroxythis compound and N-depropylthis compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the velocity of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine Km and Vmax.

G start Start prep Prepare Reagents (HLM, Buffer, this compound) start->prep pre_incubate Pre-incubate HLM & This compound at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (Linear Time Period) initiate->incubate terminate Terminate Reaction (Add Cold Acetonitrile + IS) incubate->terminate process Sample Processing (Vortex, Centrifuge) terminate->process analyze LC-MS/MS Analysis (Quantify Metabolites) process->analyze data Data Analysis (Calculate Km, Vmax) analyze->data end End data->end

Caption: General workflow for an in vitro this compound metabolism assay.

Conclusion

The metabolism of this compound is a complex process dominated by the polymorphic CYP2D6 enzyme and the less variable CYP3A4 enzyme. The formation of active metabolites, 5-hydroxythis compound and N-depropylthis compound, is critical to the drug's overall pharmacodynamic effect. The significant pharmacokinetic variability arising from CYP2D6 genetic polymorphisms has profound implications for this compound's efficacy and safety, necessitating careful consideration of a patient's genotype in clinical practice. A thorough understanding of these metabolic pathways and the methodologies to study them is essential for drug development professionals aiming to optimize antiarrhythmic therapies and minimize adverse events.

References

Propafenone Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and stability of propafenone hydrochloride, a class Ic anti-arrhythmic agent. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical and Physical Properties

This compound hydrochloride is the monohydrochloride salt of this compound. It is a white to off-white crystalline powder with a bitter taste.[1] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties of this compound Hydrochloride
PropertyValueReference(s)
Chemical Name1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride[2]
Molecular FormulaC₂₁H₂₈ClNO₃[3]
Molecular Weight377.9 g/mol [3]
CAS Number34183-22-7[4]
AppearanceWhite to almost white crystalline powder[2]
TasteVery bitter[1]
Table 2: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference(s)
Melting Point171-174 °C[4]
pKa (basic)9.27[5]
LogP3.2[5]
Solubility
Water (20 °C)Slightly soluble[1]
Hot WaterSoluble[4]
EthanolSlightly soluble[1]
ChloroformSlightly soluble[4]
EtherInsoluble[4]
DMSO≥18.6 mg/mL[6]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[7]
MethanolSoluble[2]

Stability Profile

This compound hydrochloride is susceptible to degradation under certain stress conditions, particularly oxidation and high temperatures.[8] Understanding its stability profile is critical for the development of robust formulations and for defining appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This compound hydrochloride has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[9][10]

  • Acidic Conditions: While some studies report no detectable degradation when incubated with 6 N hydrochloric acid at 95°C for 24 hours[11], other research indicates the formation of a main acidic degradation product.[8] This suggests that the extent of degradation under acidic conditions may be dependent on the specific experimental parameters.

  • Alkaline Conditions: this compound hydrochloride shows significant degradation in a highly alkaline environment when heated.[11] However, another study suggests that an alkaline medium has an insignificant impact on its stability.[8] These differing results may be attributed to the varying strengths of the alkaline solutions and the temperatures used in the studies.

  • Oxidative Conditions: The compound is highly susceptible to oxidative degradation, particularly in the presence of peroxide.[8][12] This is a critical factor to consider during formulation development, as excipients or manufacturing processes could introduce oxidative stress.

  • Thermal Conditions: this compound hydrochloride is also prone to thermal degradation.[8] When heated to decomposition, it emits toxic fumes of NOx and HCl.[5]

  • Photolytic Conditions: Information on photostability is less prevalent in the reviewed literature, but it is a standard stress condition to be evaluated.[9]

Degradation Pathway

Based on forced degradation studies, a plausible degradation pathway for this compound hydrochloride can be proposed. The primary routes of degradation appear to be oxidation and hydrolysis under harsh conditions.

G Potential Degradation Pathway of this compound Hydrochloride cluster_stress Stress Conditions cluster_products Degradation Products PropafenoneHCl This compound Hydrochloride Oxidative Oxidative Stress (e.g., H₂O₂) PropafenoneHCl->Oxidative Thermal Thermal Stress (Heat) PropafenoneHCl->Thermal Acidic Acidic Hydrolysis (e.g., HCl, heat) PropafenoneHCl->Acidic OxidativeProducts Oxidative Degradation Products (e.g., N-oxides) Oxidative->OxidativeProducts ThermalProducts Thermal Degradants Thermal->ThermalProducts AcidicProducts Acidic Degradation Product(s) Acidic->AcidicProducts

Caption: Potential degradation pathways of this compound hydrochloride under various stress conditions.

Experimental Protocols

Accurate assessment of this compound hydrochloride's stability relies on validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following protocol is a synthesis of methods reported in the literature.

Objective: To quantify this compound hydrochloride and separate it from potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where this compound hydrochloride has significant absorbance, such as 248 nm or 304 nm.

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound hydrochloride reference standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

  • Sample Solution (for forced degradation studies): Subject the this compound hydrochloride solution to the desired stress condition (e.g., heat, acid, base, oxidant). After the specified time, neutralize the solution if necessary, and dilute it with the mobile phase to a concentration within the linear range of the assay.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound hydrochloride.

G Experimental Workflow for Forced Degradation Study start Start: this compound HCl Sample stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Sample stress->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: - Assess % Degradation - Identify Degradation Products hplc->data end End: Stability Profile Established data->end

Caption: A generalized workflow for conducting forced degradation studies on this compound hydrochloride.

Conclusion

This technical guide has summarized the key chemical properties and stability characteristics of this compound hydrochloride. The data presented highlights its susceptibility to oxidative and thermal degradation, underscoring the importance of careful control over manufacturing and storage conditions. The provided experimental protocols and workflows offer a foundation for researchers and drug development professionals to design and execute robust stability studies for this important anti-arrhythmic agent. A thorough understanding of these properties is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound hydrochloride.

References

An In-depth Technical Guide to the Discovery and Synthesis of Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone is a class 1C antiarrhythmic agent widely utilized in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of the this compound molecule. It details the historical development, key chemical synthesis routes with experimental protocols, and the pharmacological mechanism of action. Quantitative data on synthesis yields and biological activity are systematically presented in tabular format. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's characteristics and development.

Discovery and Historical Context

This compound, chemically known as 1-{2-[2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one, was first synthesized and patented by the German pharmaceutical company Knoll AG, which was later acquired by BASF. The initial German patent for this compound was filed in the early 1970s (German Patent No. 2,001,431)[1]. It was approved for use in the United States in November 1989[2]. This compound was developed as a novel antiarrhythmic agent with a unique pharmacological profile, combining sodium channel blockade with weak beta-adrenergic blocking activity[2]. This dual mechanism of action contributes to its efficacy in treating both supraventricular and ventricular arrhythmias[3].

Synthesis Pathways

Several synthetic routes for this compound have been developed, with the most common methods starting from either phenol or o-hydroxyacetophenone. The latter is often preferred due to higher overall yields. Two primary methods are detailed below.

Method 1: Synthesis Starting from o-Hydroxyacetophenone (via Chalcone Intermediate)

This method is often considered superior in terms of yield and process efficiency[4][5]. The key steps involve the formation of a chalcone intermediate, followed by hydrogenation and the introduction of the aminopropanol side chain.

Experimental Protocol:

  • Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one (Chalcone):

    • To a solution of o-hydroxyacetophenone (60 ml, 0.48 M) and benzaldehyde (61.2 ml, 0.6 M) in 720 ml of 96% aqueous methanol, add sodium hydroxide (134.4 g).

    • Stir the reaction mixture vigorously for 30 minutes to obtain an orange-red solution.

    • Continue stirring for an additional four hours to complete the reaction.

    • Add 1N hydrochloric acid (4.8 liters) to precipitate the chalcone.

    • Wash the precipitate with water, dry, and recrystallize from ethanol.

    • The expected yield is approximately 87%[4].

  • Hydrogenation to 1-(2-hydroxyphenyl)-3-phenyl-1-propanone:

    • Dissolve the chalcone from the previous step in ethanol.

    • Perform hydrogenation at 1 atm pressure of H₂ at 55°C in the presence of a Palladium/Carbon (Pd/C) catalyst and sodium hydroxide (94 g)[4].

    • After 48 hours, filter the solution and neutralize with 25% aqueous hydrochloric acid (420 ml).

    • Concentrate the solution under vacuum.

    • Add water and cool in an ice bath to crystallize the product.

    • The expected yield is approximately 69%[4].

  • Synthesis of this compound Hydrochloride:

    • This final step involves the reaction with epichlorohydrin followed by amination with n-propylamine and salt formation. A detailed protocol for a similar transformation is provided in a US patent, which describes an overall yield of about 90% for a process starting with the chalcone intermediate[6].

Method 2: Synthesis with Early Introduction of the Aminopropanol Chain

This alternative route involves first attaching the oxypropanolamine side chain to o-hydroxyacetophenone, followed by condensation with benzaldehyde and subsequent hydrogenation[4]. A process outlined in a US patent (4,474,986) follows this general pathway[1].

Experimental Protocol (based on US Patent 4,474,986):

  • Preparation of 2-(2',3'-epoxypropoxy)-acetophenone:

    • Suspend 2'-hydroxyacetophenone (27.2 g) and sodium hydroxide (8 g) in epichlorohydrin (200 ml).

    • Reflux the suspension for 4 hours and then cool[1].

  • Reaction with Propylamine:

    • React the resulting 2-(2',3'-epoxypropoxy)-acetophenone with propylamine to yield 2-(2'-hydroxy-3'-propylaminopropoxy)-acetophenone[1].

  • Condensation with Benzaldehyde:

    • Dissolve 20 g of 2-(2'-hydroxy-3'-propylaminopropoxy)-acetophenone oxalate in 450 ml of hot methanol.

    • Add a solution of sodium hydroxide (16 g) in distilled water (30 ml) and benzaldehyde (10.6 g).

    • Reflux the mixture for 4 hours to form 2-(2'-hydroxy-3'-propylaminopropoxy)-benzalacetophenone[1].

  • Hydrogenation to this compound:

    • The product from the previous step is used directly for hydrogenation with a palladium/charcoal or Raney nickel catalyst[1].

    • The hydrogenation is typically carried out at room temperature[1].

    • The resulting this compound is then converted to its hydrochloride salt[1].

    • This process reports an overall yield of 55% based on the starting o-hydroxyacetophenone[1].

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis and pharmacological activity of this compound.

Synthesis Step (Method 1)Starting MaterialProductReagents/ConditionsYield (%)Reference
Chalcone Formationo-Hydroxyacetophenone1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-oneBenzaldehyde, NaOH, Methanol87[4]
HydrogenationChalcone Intermediate1-(2-hydroxyphenyl)-3-phenyl-1-propanoneH₂, Pd/C, NaOH, Ethanol69[4]
Overall Processo-HydroxyacetophenoneThis compound HydrochlorideMulti-step~90[6]
Pharmacological ParameterTargetValueConditionsReference
Sodium Channel BlockadeNaᵥ1.5~10 µM reduces current by ~50%Open state of the channel[5]
Beta-Adrenoceptor CompetitionHuman Beta-AdrenoceptorEC₅₀ = 111 ± 13 nMIn vitro radioligand binding[7]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Naᵥ1.5) in cardiac muscle cells[3]. This action is characteristic of Class 1C antiarrhythmic drugs. By binding to the sodium channels, this compound slows the influx of sodium ions during phase 0 of the cardiac action potential, which leads to a decrease in the rate of depolarization and slows conduction velocity in the myocardium. This effect is particularly pronounced in rapidly firing cells, which is beneficial for suppressing tachyarrhythmias.

This compound exhibits state-dependent binding, with a much higher affinity for the open and inactivated states of the sodium channel compared to the resting state[8]. This property contributes to its use-dependent effect, where the degree of blockade increases with higher heart rates.

In addition to its sodium channel blocking activity, this compound also possesses beta-adrenergic blocking properties[9][10]. This is due to its structural similarity to beta-blockers like propranolol. The beta-blocking effect is modest but can contribute to its antiarrhythmic efficacy by reducing the influence of the sympathetic nervous system on the heart[7].

Visualizations

Synthesis Pathway of this compound (Method 1)

G A o-Hydroxyacetophenone B 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one (Chalcone) A->B Benzaldehyde, NaOH C 1-(2-hydroxyphenyl)-3-phenyl-1-propanone B->C H2, Pd/C D This compound C->D 1. Epichlorohydrin 2. n-Propylamine

Caption: Synthesis of this compound via the Chalcone Intermediate Pathway.

Mechanism of Action of this compound

G cluster_membrane Cardiac Myocyte Membrane Na_channel Naᵥ1.5 Channel Na_ion Na+ Influx Depolarization Decreased Rate of Depolarization Na_channel->Depolarization Inhibits Beta_receptor Beta-Adrenergic Receptor Heart_rate Reduced Heart Rate Beta_receptor->Heart_rate Reduces Effect This compound This compound This compound->Na_channel Blocks This compound->Beta_receptor Blocks Sympathetic_activity Sympathetic Nervous System Sympathetic_activity->Beta_receptor Conduction Slowed Conduction Velocity Depolarization->Conduction

Caption: Dual Mechanism of Action of this compound.

References

Propafenone's Effects on Potassium and Calcium Channels in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propafenone is a Class 1C antiarrhythmic agent primarily characterized by its potent blockade of the fast inward sodium current (I_Na) in cardiomyocytes.[1][2] However, its clinical electrophysiological profile is complex, involving significant interactions with multiple other ion channels that contribute to both its therapeutic and proarrhythmic effects. This technical guide provides an in-depth analysis of this compound's effects on cardiac potassium (K+) and calcium (Ca2+) channels. This compound is an efficacious blocker of several key potassium currents, including the delayed rectifier (I_k), transient outward (I_to), inward rectifier (I_k1), and the rapid (I_Kr, mediated by HERG) and ultra-rapid (I_Kur, mediated by hKv1.5) components of the delayed rectifier current.[3][4][5] This blockade is often state-dependent, with preferential binding to the open state of the channel.[3][6] In contrast, its effect on L-type calcium channels is significantly weaker, typically observed only at supra-therapeutic concentrations, and is not considered a primary component of its antiarrhythmic mechanism.[7][8] This document summarizes the quantitative data on these interactions, details the experimental protocols used for their characterization, and provides visual diagrams of the underlying mechanisms.

Effects on Myocardial Potassium (K+) Channels

This compound's interaction with cardiac potassium channels is a critical aspect of its mechanism of action, contributing to the prolongation of the action potential duration (APD) and the effective refractory period.[1][9] The drug exhibits broad activity, inhibiting multiple types of K+ currents with varying potencies.

Delayed Rectifier Potassium Current (I_k)

The delayed rectifier current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. This compound demonstrates a relatively high affinity for this current. In isolated rabbit atrial myocytes, this compound blocks I_k with a half-maximal inhibitory concentration (IC50) of 0.76 µM, indicating potent inhibition at clinically relevant concentrations.[3] The blockade of I_k is open-state dependent, meaning the drug binds more effectively when the channel is in its conductive state.[3]

Transient Outward Potassium Current (I_to)

The transient outward current contributes to the early "notch" (Phase 1) of the action potential in ventricular and atrial cells. This compound blocks I_to, with reported IC50 values of 5.91 µM in rabbit atrial myocytes and 7.27 µM in rabbit ventricular myocytes.[3][5] The mechanism of I_to blockade involves open-channel block, where the drug enters and occludes the pore once the channel is activated by depolarization.[3] This interaction also accelerates the apparent inactivation of the I_to current.[3]

Inward Rectifier Potassium Current (I_k1)

Responsible for stabilizing the resting membrane potential and facilitating the final phase of repolarization, the inward rectifier current I_k1 is also inhibited by this compound. The IC50 for I_k1 blockade in rabbit atrial myocytes is approximately 7.10 µM.[3] Inhibition of I_k1 can lead to a slight depolarization of the resting membrane potential.

Rapidly Activating Delayed Rectifier Current (I_Kr / HERG)

The I_Kr current, carried by channels encoded by the Human Ether-à-go-go-Related Gene (HERG), is a critical determinant of ventricular repolarization. Blockade of this channel is a known mechanism for drug-induced QT prolongation and torsades de pointes. This compound and its active metabolite, 5-hydroxythis compound, are potent blockers of HERG channels.[6][10] Studies in rabbit ventricular myocytes show an IC50 value of 0.80 µM for this compound's block of I_Kr.[5] Other studies in heterologous expression systems report IC50 values ranging from 13 to 15 µM.[11] The blockade is voltage- and time-dependent, consistent with preferential binding to the open state of the channel.[6][11] Both this compound and its metabolite accelerate the deactivation and inactivation processes of the HERG channel.[10]

Ultra-Rapid Delayed Rectifier Current (I_Kur / hKv1.5)

The I_Kur current, mediated by hKv1.5 channels, is predominantly expressed in the atria and plays a significant role in atrial repolarization.[12] this compound and its 5-hydroxy metabolite block hKv1.5 channels in a concentration-, voltage-, and use-dependent manner.[4] The dissociation constant (K_D) for this compound's block of hKv1.5 is 4.4 µM, a concentration within the therapeutic range.[4]

ATP-Sensitive Potassium Current (I_KATP)

The I_KATP channel is activated under conditions of metabolic stress (e.g., ischemia) when intracellular ATP levels fall. This compound blocks this channel in a dose-dependent and reversible manner.[13][14] Notably, the drug shows a four-fold higher affinity for I_KATP channels in atrial myocytes (ED50 = 1.26 µM) compared to ventricular myocytes (ED50 = 4.94 µM).[13][14] This atrial-preferential block could be relevant to its effects during ischemic conditions.

Quantitative Summary of this compound's K+ Channel Blockade

The following table summarizes the reported half-maximal inhibitory concentrations (IC50), half-maximal effective concentrations (ED50), or dissociation constants (K_D) for this compound on various cardiac potassium channels.

Channel CurrentChannel SubtypeSpecies / Cell TypeIC50 / ED50 / K_D (µM)Citation
I_k Delayed RectifierRabbit Atrial Myocytes0.76[3]
I_Kr HERGRabbit Ventricular Myocytes0.80[5]
I_KATP K_ATPRabbit Atrial Myocytes1.26[13][14]
I_Kur hKv1.5Ltk- Cells4.4[4]
I_KATP K_ATPRabbit Ventricular Myocytes4.94[13][14]
I_to Transient OutwardRabbit Atrial Myocytes5.91[3]
I_k1 Inward RectifierRabbit Atrial Myocytes7.10[3]
I_to Transient OutwardRabbit Ventricular Myocytes7.27[5]
I_Kr HERGXenopus Oocytes13 - 15[11]

Effects on Myocardial Calcium (Ca2+) Channels

This compound's effect on L-type calcium channels is weak and considered a secondary action.[7][15][16] It possesses calcium antagonist properties that are approximately 100 times less potent than verapamil.[7] This weak calcium channel-blocking activity is generally observed at high concentrations that are outside the typical therapeutic range and is therefore not believed to contribute significantly to its primary antiarrhythmic efficacy.[8][17] However, some studies suggest these effects may become relevant under specific conditions. For example, in perfused rat hearts, a bolus of this compound administered during ventricular fibrillation was shown to decrease intracellular calcium, preceding the conversion back to sinus rhythm.[18]

Experimental Protocols

The characterization of this compound's effects on ion channels predominantly relies on the whole-cell patch-clamp technique.[3][4][10][13]

General Experimental Workflow

The diagram below outlines the typical workflow for assessing the electrophysiological effects of a compound like this compound on cardiomyocyte ion channels.

G A Cell Preparation (e.g., Cardiomyocyte Isolation or Transfected Cell Line Culture) B Whole-Cell Patch-Clamp Configuration A->B C Baseline Current Recording (Control Conditions) B->C D Drug Perfusion (this compound at various concentrations) C->D E Post-Drug Current Recording D->E F Data Analysis (Inhibition %, Dose-Response Curve, IC50) E->F

General experimental workflow for assessing this compound's effects.
Detailed Whole-Cell Voltage-Clamp Methodology

  • Cell Preparation:

    • Primary Cardiomyocytes: Atrial or ventricular myocytes are acutely isolated from animal hearts (e.g., rabbit) via enzymatic digestion using enzymes like collagenase and protease.[3][5][13]

    • Heterologous Expression Systems: For studying specific human channel subtypes, non-cardiac cell lines (e.g., Chinese Hamster Ovary (CHO) cells, Ltk- cells) or Xenopus oocytes are stably transfected with the gene encoding the ion channel of interest (e.g., hERG, hKv1.5).[4][10][11]

  • Solutions and Recordings:

    • External Solution: Cells are bathed in a physiological solution (e.g., Tyrode's solution) containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4. Specific channel blockers (e.g., cadmium chloride to block Ca2+ currents) may be added to isolate the current of interest.

    • Internal (Pipette) Solution: The recording micropipette is filled with a solution mimicking the intracellular environment, typically containing (in mM): K-aspartate or KCl, MgCl2, HEPES, EGTA (to buffer calcium), and Mg-ATP, with the pH adjusted to ~7.2.

    • Recording: The whole-cell configuration of the patch-clamp technique is established. A voltage-clamp amplifier is used to control the membrane potential and record the resulting transmembrane currents.

  • Voltage-Clamp Protocols:

    • Specific voltage protocols are applied to elicit the desired currents. For example:

      • To measure I_to: From a holding potential of -80 mV, depolarizing steps to various positive potentials (e.g., +50 mV) are applied.[5]

      • To measure I_Kr (HERG) tail currents: A depolarizing pulse (e.g., to +50 mV) is applied to open the channels, followed by a repolarizing step (e.g., to -30 mV) during which the tail current is measured.[5]

  • Data Analysis:

    • The peak current amplitude is measured before (control) and after the application of various concentrations of this compound.

    • The percentage of current inhibition is calculated for each concentration.

    • A dose-response curve is constructed by plotting the percentage of inhibition against the drug concentration.

    • The IC50 value and Hill coefficient are determined by fitting the dose-response data to the Hill equation: I / I_control = 1 / (1 + ([Drug] / IC50)^n_H), where n_H is the Hill coefficient.

Mechanisms of Channel Blockade

State-Dependent Blockade

A key feature of this compound's action is its state-dependent blockade, particularly for voltage-gated sodium and potassium channels. The drug exhibits a much higher affinity for the open and/or inactivated states of the channel compared to the resting (closed) state.[3][6][19] This mechanism ensures that the drug's effect is more pronounced in rapidly firing or depolarized tissues, which are characteristic of tachyarrhythmias.

G Resting Resting Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Recovery This compound This compound This compound->Open   High-Affinity   Binding

Mechanism of state-dependent open-channel block by this compound.

This open-channel block model is consistent with observations that for time-dependent currents like I_to and I_k, the block develops exponentially with time during a depolarizing voltage step.[3] For HERG channels, this preferential binding to the open state explains the observed voltage- and time-dependent nature of the block.[6][11] This property, combined with slow unbinding kinetics, also leads to use-dependent block, where the degree of inhibition increases at faster heart rates.[4][20]

References

Unraveling the Pharmacological Nuances of 5-Hydroxypropafenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone, a Class IC antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias.[1][2] Its clinical efficacy is not solely attributable to the parent compound but is significantly influenced by its active metabolites.[3] Among these, 5-hydroxythis compound (5-OHP) emerges as a pivotal contributor to the overall pharmacological profile of this compound. This technical guide provides an in-depth exploration of the pharmacological profile of 5-hydroxythis compound, presenting a comprehensive overview of its electrophysiological effects, receptor binding affinity, metabolic pathways, and the experimental methodologies used for its characterization.

Metabolism of this compound to 5-Hydroxythis compound

The biotransformation of this compound to 5-hydroxythis compound is a critical determinant of its therapeutic action and is primarily governed by the cytochrome P450 enzyme system.

Key Metabolic Pathway

The principal metabolic route for this compound is 5-hydroxylation, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6.[4] This metabolic process is a key factor in the inter-individual variability observed in patients treated with this compound.[3] Another active metabolite, N-depropylthis compound (northis compound), is formed through the action of CYP3A4 and CYP1A2.[5]

Influence of Genetic Polymorphism

The genetic polymorphism of the CYP2D6 gene leads to distinct metabolizer phenotypes:

  • Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity efficiently convert this compound to 5-hydroxythis compound.

  • Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity exhibit significantly reduced formation of 5-hydroxythis compound, leading to higher plasma concentrations of the parent drug.[6]

  • Intermediate Metabolizers (IMs): These individuals have metabolic activity that falls between that of EMs and PMs.

  • Ultrarapid Metabolizers (UMs): Characterized by increased CYP2D6 function, these individuals may experience lower plasma concentrations of this compound and 5-hydroxythis compound.

This genetic variability underscores the importance of personalized medicine in this compound therapy.

This compound This compound 5-Hydroxythis compound (5-OHP) 5-Hydroxythis compound (5-OHP) This compound->5-Hydroxythis compound (5-OHP) CYP2D6 (Primary) N-depropylthis compound (NDPP) N-depropylthis compound (NDPP) This compound->N-depropylthis compound (NDPP) CYP3A4, CYP1A2 Inactive Metabolites Inactive Metabolites 5-Hydroxythis compound (5-OHP)->Inactive Metabolites Conjugation N-depropylthis compound (NDPP)->Inactive Metabolites Conjugation

Metabolic pathway of this compound to its active metabolites.

Electrophysiological Profile

5-Hydroxythis compound exhibits a complex electrophysiological profile, contributing significantly to the antiarrhythmic effects of the parent drug. It modulates various cardiac ion channels, including sodium, potassium, and calcium channels.[4]

Sodium Channel Blockade

Similar to its parent compound, 5-hydroxythis compound is a potent blocker of cardiac sodium channels, which is the hallmark of Class I antiarrhythmic agents.[1][4] This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity.

Potassium Channel Blockade

5-Hydroxythis compound has been demonstrated to block several key potassium channels involved in cardiac repolarization:

  • hERG (human Ether-à-go-go-Related Gene) Channels: Both this compound and 5-hydroxythis compound block hERG channels to a similar extent, primarily by binding to the open state of the channel.[7][8][9] This blockade can contribute to a prolongation of the action potential duration.

  • hKv1.5 Channels: This channel is responsible for the ultrarapid delayed rectifier potassium current (IKur), which is prominent in the atria. Both this compound and its 5-hydroxy metabolite block hKv1.5 channels in a concentration-, voltage-, time-, and use-dependent manner.[10]

  • Transient Outward Potassium Current (Ito): 5-hydroxythis compound is a potent inhibitor of Ito in neonatal rat ventricular myocytes, with an IC50 value of 1.5 ± 0.2 microM.[11]

Calcium Channel Blockade

While less potent than its effects on sodium and potassium channels, 5-hydroxythis compound also exhibits some calcium channel blocking activity.

cluster_membrane Cardiomyocyte Membrane Na+ Channel Na+ Channel K+ Channel (hERG, hKv1.5, Ito) K+ Channel (hERG, hKv1.5, Ito) Ca2+ Channel Ca2+ Channel 5-Hydroxythis compound 5-Hydroxythis compound 5-Hydroxythis compound->Na+ Channel Blockade (Potent) 5-Hydroxythis compound->K+ Channel (hERG, hKv1.5, Ito) Blockade 5-Hydroxythis compound->Ca2+ Channel Blockade (Less Potent)

Signaling pathway of 5-Hydroxythis compound's effects on cardiac ion channels.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 5-hydroxythis compound, in comparison to its parent compound, this compound.

Table 1: Ion Channel Blocking Activity

Target Ion ChannelCompoundIC50 / KD (µM)Species/Cell LineReference
Transient Outward K+ Current (Ito)5-Hydroxythis compound1.5 ± 0.2Neonatal Rat Ventricular Myocytes[11]
hKv1.5 K+ Channel5-Hydroxythis compound9.2 ± 1.6 (KD)Ltk- cells[7]
hKv1.5 K+ ChannelThis compound4.4 ± 0.3 (KD)Ltk- cells[7]
hERG K+ Channel5-Hydroxythis compound~0.9 (EC50)CHO cells[7]
hERG K+ ChannelThis compound~0.6 (EC50)CHO cells[7]
L-type Ca2+ Channel (ICaL)This compound1.7-[12]

Table 2: Pharmacokinetic Parameters

Parameter5-Hydroxythis compoundThis compoundConditionReference
Cmax (ng/mL) 129.6 ± 65.4210.9 ± 141.9Single 425 mg oral dose[4]
Tmax (h) 7 ± 26 ± 1Single 425 mg oral dose[4]
AUC0-36 (ng·h/mL) 1446 ± 7541610 ± 1309Single 425 mg oral dose[4]
t1/2 (h) 7.6 ± 1.64.6 ± 1.1Single 425 mg oral dose[4]
Ratio of 5-OHP/Propafenone 0.33-337.5 mg/day dose[13]
Ratio of 5-OHP/Propafenone 0.18-900 mg/day dose[13]

Inotropic and Antiarrhythmic Effects

Inotropic Effects

5-Hydroxythis compound, along with this compound and N-depropylthis compound, exerts negative inotropic effects at concentrations of 1 x 10-6 M and higher in guinea pig papillary muscles.[14]

Antiarrhythmic Activity

In a conscious dog model with sustained ventricular tachycardia following myocardial infarction, 5-hydroxythis compound demonstrated potent antiarrhythmic effects.[14] At similar plasma levels, 5-hydroxythis compound was effective in terminating ventricular tachycardia in a significant number of animals, whereas this compound and N-depropylthis compound were not.[14] This suggests that 5-hydroxythis compound is a more potent antiarrhythmic agent than its parent compound in this model.[14]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and the formation of its metabolites.

1. Preparation of Reagents:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a 100 mM phosphate buffer (pH 7.4).

  • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Thaw pooled human liver microsomes on ice.

2. Incubation:

  • In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Add the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate at 37°C with gentle agitation.

3. Sampling and Reaction Termination:

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

4. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formation of 5-hydroxythis compound.[4]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - this compound Stock - Phosphate Buffer - NADPH System - Liver Microsomes B Combine Reagents: - Buffer, MgCl2, Microsomes - Add this compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Take Samples at Time Points E->F G Quench Reaction F->G H Process Samples (Centrifuge) G->H I LC-MS/MS Analysis H->I

Experimental workflow for in vitro metabolism of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of 5-hydroxythis compound on specific cardiac ion channels.

1. Cell Preparation:

  • Use a suitable cell line stably expressing the ion channel of interest (e.g., CHO cells for hERG channels).[9]

  • Culture the cells under appropriate conditions.

2. Pipette and Solutions:

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • The internal (pipette) solution typically contains (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, and 5 Mg-ATP, adjusted to pH 7.2 with KOH.

  • The external (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

3. Recording:

  • Obtain a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply voltage-clamp protocols specific to the ion channel being studied to elicit ionic currents.

  • Record baseline currents in the absence of the drug.

  • Perfuse the cell with the external solution containing various concentrations of 5-hydroxythis compound and record the resulting changes in ionic currents.

4. Data Analysis:

  • Measure the peak current amplitude and other kinetic parameters in the absence and presence of the drug.

  • Construct concentration-response curves to determine the IC50 value for channel blockade.

Assessment of Inotropic Effects on Isolated Papillary Muscles

This ex vivo method evaluates the direct effects of 5-hydroxythis compound on myocardial contractility.

1. Preparation:

  • Isolate papillary muscles from the hearts of small mammals (e.g., guinea pigs or rats).[14][15]

  • Mount the muscle vertically in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.

2. Stimulation and Recording:

  • Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Record the developed tension isometrically using a force transducer.

3. Experimental Protocol:

  • Allow the muscle to equilibrate for a period (e.g., 60 minutes) until a stable contractile force is achieved.

  • Record baseline contractile parameters.

  • Add cumulative concentrations of 5-hydroxythis compound to the organ bath.

  • Record the changes in developed tension at each concentration.

4. Data Analysis:

  • Measure the peak tension and the rates of tension development and relaxation.

  • Express the changes in contractile force as a percentage of the baseline values.

  • Construct concentration-response curves to evaluate the inotropic effect.

Conclusion

5-Hydroxythis compound is a pharmacologically active metabolite that plays a crucial role in the antiarrhythmic and electrophysiological effects of this compound. Its formation is highly dependent on the genetically polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in drug response. 5-Hydroxythis compound exhibits potent blocking effects on cardiac sodium and potassium channels, contributing to its Class IC antiarrhythmic properties. A thorough understanding of its pharmacological profile is essential for optimizing this compound therapy and for the development of new antiarrhythmic agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other active drug metabolites.

References

In-Vitro Models for Preliminary Screening of Propafenone Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in-vitro models and methodologies used for the preliminary efficacy screening of propafenone, a Class 1C antiarrhythmic agent. The document details experimental protocols for assessing both its well-established cardiac effects and its emerging potential in oncology, summarizes key quantitative data, and visualizes the underlying molecular and experimental workflows.

Introduction to this compound and In-Vitro Screening

This compound is a widely used antiarrhythmic drug for treating conditions like atrial fibrillation and ventricular arrhythmias.[1] Its primary mechanism of action involves blocking cardiac sodium channels, which slows the conduction velocity in the heart.[1] Additionally, this compound exhibits beta-adrenergic and potassium channel blocking properties.[1] Recent studies have also explored its potential as an anticancer agent, specifically in synergizing with ferroptosis inducers in melanoma.[2]

Preliminary in-vitro screening is a critical step in drug development and mechanism-of-action studies. These models offer a controlled environment to dissect the molecular interactions of a compound, providing reproducible and quantitative data on its efficacy and potential liabilities before advancing to more complex and costly in-vivo studies.[3] This guide focuses on the key cellular and molecular assays relevant to this compound's therapeutic actions.

In-Vitro Models for Cardiac Efficacy

The primary antiarrhythmic efficacy of this compound is evaluated by its effects on cardiac ion channels and the resulting changes in the cardiac action potential.

Electrophysiological Assays using Patch-Clamp

The patch-clamp technique is the gold standard for studying the effect of drugs on ion channels. It allows for high-resolution recording of ionic currents through cell membranes. For this compound, key targets are the fast sodium channels (NaV1.5), the hERG potassium channels (mediating the rapid delayed rectifier current, IKr), and the inwardly rectifying potassium channels (KIR2.1).

  • Target Channels and Cell Lines:

    • Sodium Channels (NaV1.5): Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the SCN5A gene (encoding the NaV1.5 alpha subunit) are commonly used.[4]

    • hERG Potassium Channels: HEK293 or CHO cells expressing the Human Ether-à-go-go-Related Gene (hERG) are used to assess the risk of QT prolongation.[5][6] Xenopus laevis oocytes are also a robust expression system for this purpose.[7]

    • KIR2.1 Potassium Channels: HEK293 cells expressing KIR2.1 are used to study effects on the inward rectifier current (IK1), which is crucial for stabilizing the resting membrane potential.[8]

Action Potential and Contractility Assays

These assays move beyond single channel types to assess the integrated effect of this compound on the overall electrophysiological profile of a cardiac cell.

  • Isolated Cardiomyocytes: Single ventricular myocytes isolated from animal hearts (e.g., guinea pig) are used to measure changes in action potential parameters like the maximum upstroke velocity (Vmax), action potential duration (APD), and resting membrane potential.[9]

  • Isolated Cardiac Tissues: Preparations such as sheep Purkinje fibers or guinea pig atrial strips allow for the study of tissue-level effects, including conduction velocity and refractory period, in a more physiologically relevant context.[10][11]

In-Vitro Models for Anticancer Efficacy

Emerging research indicates that this compound may have therapeutic potential in oncology by modulating specific cell death pathways.

  • Cancer Cell Line Screening: A broad panel of cancer cell lines can be used for initial screening to identify susceptible cancer types.[12][13] Studies have shown this compound enhances RSL3-induced cell death in melanoma cell lines such as A375 and SK-MEL-28.[2]

  • Cell Viability and Cytotoxicity Assays: Standard assays like MTT or luminescence-based assays (e.g., CellTiter-Glo) are used to quantify the effect of this compound, alone or in combination with other agents, on cancer cell proliferation and survival.[3]

  • Ferroptosis Induction Assays: Since this compound has been shown to synergize with ferroptosis inducers, specific assays are required to confirm this mechanism.[2] This can involve measuring lipid peroxidation or the expression of key proteins in the ferroptosis pathway, such as Glutathione Peroxidase 4 (GPX4).[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from in-vitro studies on this compound.

Table 1: Electrophysiological Effects on Cardiac Ion Channels

ParameterChannel/PreparationModel SystemConcentrationEffectCitation(s)
IC50 hERGXenopus Oocytes13 - 15 µMInhibition of potassium current[7]
IC50 hERGHEK293 Cells0.44 µMInhibition of potassium current[6]
IC50 Sodium Channels (Steady State)Canine Atrial Myocytes1.4 µMUse-dependent block[14]
Current Inhibition hERGCHO Cells2 µM78.7% inhibition[5]
Current Inhibition Kv ChannelsCoronary Arterial Smooth Muscle10 µM51% decrease[15]
Protein Expression KIR2.1In-vitro cell model25-50 µM (Chronic)Increased protein expression and current density[8]

Table 2: Effects on Cardiac Action Potential and Tissue Properties

ParameterPreparationConcentrationEffectCitation(s)
Maximal Driving Frequency Isolated Guinea Pig Atria0.5 µg/mL30% decrease[10]
Functional Refractory Period Isolated Guinea Pig Atria0.5 µg/mL65 ms increase[10]
Action Potential Duration (APD) Single Guinea Pig Myocytes> 5 x 10⁻⁷ MShortened APD[9]
Maximum Upstroke Velocity (Vmax) Single Guinea Pig Myocytes> 10⁻⁶ MConcentration-dependent decrease[9]
Minimal Effective Conc. Isolated Guinea Pig Heart0.5 µMAntiarrhythmic activity[16]

Detailed Experimental Protocols

Protocol: Whole-Cell Patch-Clamp for hERG Channel Blockade
  • Cell Culture: Culture HEK293 cells stably expressing hERG channels in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment. On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (in mM: 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution (in mM: 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2).

  • Recording:

    • Establish a giga-ohm seal between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 2-5 seconds to activate and inactivate the channels, and then repolarizing to -60 mV to record the peak tail current.

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound. Allow 3-5 minutes for the drug effect to reach a steady state.

  • Data Analysis: Measure the peak tail current amplitude before (control) and after drug application. Calculate the percentage of block for each concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol: Cell Viability Assay in Cancer Cell Lines
  • Cell Seeding: Seed melanoma cells (e.g., A375) in a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 2x stock concentration of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Add 100 µL of the 2x this compound stock solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement (Using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells (representing 100% viability). Plot the normalized values against the log of the drug concentration and use a nonlinear regression model to calculate the IC50.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to this compound's mechanism and screening.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Model Select In-Vitro Model (e.g., Transfected Cell Line, Primary Cardiomyocyte) Culture Cell Culture & Seeding Model->Culture Treatment Treat with this compound (Concentration Gradient) Culture->Treatment Assay Perform Assay (e.g., Patch-Clamp, Viability) Treatment->Assay Acquire Data Acquisition (Currents, Luminescence) Assay->Acquire Analyze Data Analysis (IC50, % Inhibition) Acquire->Analyze Result Efficacy Profile Analyze->Result

Caption: General experimental workflow for in-vitro screening of this compound efficacy.

antiarrhythmic_mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound NaV Fast Na+ Channels (NaV1.5) This compound->NaV Blocks KV K+ Channels (hERG, KIR2.1) This compound->KV Blocks Beta β-Adrenoceptors This compound->Beta Blocks Vmax Decrease Phase 0 Upstroke (Vmax) NaV->Vmax Conduction Slow Conduction Velocity NaV->Conduction APD Alter Action Potential Duration (APD) KV->APD Outcome Antiarrhythmic Effect Vmax->Outcome APD->Outcome Conduction->Outcome

Caption: this compound's primary antiarrhythmic mechanism of action.

anticancer_mechanism This compound This compound GPX4 GPX4 (Glutathione Peroxidase 4) This compound->GPX4 Enhances Inhibition RSL3 Ferroptosis Inducer (e.g., RSL3) RSL3->GPX4 Inhibits LipidROS Lipid Peroxidation (ROS Accumulation) GPX4->LipidROS Prevents Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis

Caption: Proposed synergistic anticancer mechanism of this compound with ferroptosis inducers.

metabolism_pathway cluster_liver Hepatic Metabolism This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 CYP3A4 CYP3A4 This compound->CYP3A4 CYP1A2 CYP1A2 This compound->CYP1A2 Metabolite1 5-Hydroxythis compound (Active Metabolite) CYP2D6->Metabolite1 Metabolite2 N-depropylthis compound (Active Metabolite) CYP3A4->Metabolite2 Other Other Metabolites CYP1A2->Other

Caption: Primary metabolic pathways of this compound via cytochrome P450 enzymes.

References

Propafenone's Interaction with Beta-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone, a class Ic antiarrhythmic agent, is widely utilized for the management of cardiac arrhythmias.[1][2][3] Beyond its primary mechanism of sodium channel blockade, this compound exhibits a notable affinity for beta-adrenergic receptors, contributing to its clinical profile and potential side effects.[1][3][4][5] This technical guide provides an in-depth analysis of this compound's binding affinity to beta-1 (β1) and beta-2 (β2) adrenergic receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. A key pharmacological characteristic of this compound is its stereoselectivity, with the (S)-enantiomer possessing significantly higher beta-blocking activity than the (R)-enantiomer.[1][6][7] This guide will delve into the specifics of this stereoselective interaction and its clinical implications.

Quantitative Binding Affinity Data

The binding affinity of this compound and its enantiomers to beta-adrenergic receptors has been quantified in several studies, primarily through in vitro radioligand binding assays. The data consistently demonstrates a higher affinity of the (S)-enantiomer for both β1 and β2 receptors compared to the (R)-enantiomer. The following table summarizes the key quantitative data from the available literature.

CompoundReceptor SubtypeK_i_ (nM)EC_50_ (nM)Species/TissueReference
(-)-Propafenoneβ1-adrenergic32 ± 1.7Rat Cerebral Cortex[8]
(-)-Propafenoneβ2-adrenergic77 ± 5.8Rat Cerebellar Membranes[8]
(+)-S-Propafenoneβ2-adrenergic7.2 ± 2.9Human Lymphocyte[6]
(-)-R-Propafenoneβ2-adrenergic571 ± 141Human Lymphocyte[6]
This compound (racemic)Beta-adrenergic111 ± 13Human Left Ventricular Membranes[9]

Note: K_i_ (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. EC_50_ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The determination of this compound's binding affinity to beta-adrenergic receptors predominantly relies on competitive radioligand binding assays.[10][11][12] This technique quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.

General Protocol for Competitive Radioligand Binding Assay

A standard protocol for a competitive radioligand binding assay to determine the inhibition constant (K_i_) of this compound for beta-adrenergic receptors involves the following steps:

  • Membrane Preparation:

    • Tissues or cells expressing the target beta-adrenergic receptors (e.g., rat cerebral cortex for β1, rat cerebellar membranes for β2, or human left ventricular membranes) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[10]

    • The homogenate undergoes centrifugation at low speed to remove nuclei and cellular debris.[10][13]

    • The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.[10][13]

    • The membrane pellet is washed and resuspended in a suitable assay buffer.[10]

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A fixed concentration of a specific radioligand for beta-adrenergic receptors (e.g., [¹²⁵I]iodocyanopindolol or [³H]dihydroalprenolol) is added to each well.[8][9][11]

    • Increasing concentrations of unlabeled this compound (the competitor) are then added to the wells.

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist like propranolol) are included.[10]

    • The plate is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.[14]

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[11][14]

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[14]

    • The radioactivity trapped on the filters is then measured using a scintillation counter.[14]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand.

Signaling Pathways and Experimental Workflow

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, initiate a downstream signaling cascade.[15][16][17] this compound acts as an antagonist, blocking this signaling pathway.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Agonist) Beta_Receptor Beta-Adrenergic Receptor Catecholamine->Beta_Receptor Binds & Activates This compound This compound (Antagonist) This compound->Beta_Receptor Binds & Blocks G_Protein Gαs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Antagonistic action of this compound on the beta-adrenergic signaling pathway.

Experimental Workflow for Determining Binding Affinity

The process of determining the binding affinity of a compound like this compound to beta-adrenergic receptors follows a structured experimental workflow, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue_Homogenization Tissue/Cell Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (Remove Debris) Tissue_Homogenization->Low_Speed_Centrifugation High_Speed_Centrifugation High-Speed Centrifugation (Pellet Membranes) Low_Speed_Centrifugation->High_Speed_Centrifugation Resuspension Resuspend Membranes in Assay Buffer High_Speed_Centrifugation->Resuspension Assay_Setup Assay Plate Setup (Total, Non-specific, Competitor) Resuspension->Assay_Setup Incubation Incubation with Radioligand & this compound Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Radioactivity_Measurement Scintillation Counting Filtration->Radioactivity_Measurement Data_Analysis Calculate IC50 & Ki Radioactivity_Measurement->Data_Analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Discussion and Conclusion

The data unequivocally demonstrate that this compound is an antagonist of beta-adrenergic receptors, with a marked stereoselectivity for the (S)-enantiomer. The affinity of (-)-propafenone for β1 receptors in rat cerebral cortex (Ki of 32 nM) and β2 receptors in rat cerebellar membranes (Ki of 77 nM) is significant.[8] Furthermore, studies on human lymphocyte β2-adrenoceptors show an approximately 100-fold greater affinity for (+)-S-propafenone (Ki of 7.2 nM) compared to the (-)-R-enantiomer (Ki of 571 nM).[6] This stereoselective beta-blockade is a critical consideration in the clinical application of racemic this compound, as it can contribute to both the therapeutic antiarrhythmic effects and potential adverse effects, such as bradycardia and negative inotropy. The potency of this compound's beta-blocking property has been estimated to be in the range of 1/20 to 1/50 that of propranolol on a molar basis.[4]

The experimental protocols outlined in this guide, primarily centered around competitive radioligand binding assays, represent the gold standard for quantifying the interaction between this compound and its target receptors. The consistency of findings across different studies using these methodologies provides a high degree of confidence in the presented binding affinity data.

References

Methodological & Application

Application Note: Quantification of Propafenone in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of propafenone and its major metabolites, 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDPP), in human plasma. The described methods are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocols herein provide detailed procedures for sample preparation, chromatographic separation, and data analysis, ensuring accuracy, precision, and reliability.

Introduction

This compound is a Class 1c antiarrhythmic agent used in the treatment of atrial and ventricular arrhythmias.[1][2] The monitoring of this compound and its active metabolite, 5-hydroxythis compound, concentrations in human plasma is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. This document outlines two robust HPLC-UV methods for the simultaneous determination of this compound and its metabolites.

Experimental
  • This compound hydrochloride (Reference Standard)

  • 5-Hydroxythis compound hydrochloride (Reference Standard)

  • N-Depropylthis compound fumarate (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Zinc Sulfate

  • Phosphate buffer components

  • 1-Pentanesulfonic acid sodium salt

  • Acetic Acid

  • Diethyl Ether

  • Human Plasma (Drug-free)

A standard HPLC system equipped with a UV detector is required. Specific components are detailed in the individual protocols.

Methodologies

Two distinct, validated methods are presented below, offering flexibility based on laboratory resources and specific analytical needs.

Protocol 1: Rapid Analysis via Protein Precipitation

This method, adapted from a validated study, allows for high-throughput analysis through a simple and efficient protein precipitation sample preparation technique.[3][4][5]

Sample Preparation
  • To 250 µL of human plasma in a microcentrifuge tube, add 50 µL of 35% zinc sulfate solution.

  • Add 150 µL of methanol.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 15,800 x g for 10 minutes.

  • Carefully transfer 200 µL of the clear supernatant into an HPLC vial for injection.[4]

Chromatographic Conditions
ParameterCondition
Column Tracer Excel C18 (250 x 4.6 mm, 5 µm)[3][4][6]
Mobile Phase Acetonitrile and Phosphate Buffer Gradient[3][4][6]
Flow Rate 1.7 mL/min[3][4][6]
Injection Volume 200 µL[4]
Detection Wavelength 210 nm[3][4][6]
Validation Data Summary
ParameterThis compound5-Hydroxythis compoundN-Depropylthis compound
Linearity Range 10 - 750 ng/mL[3][4]10 - 750 ng/mL[3][4]10 - 750 ng/mL[3][4]
Correlation Coefficient (r²) > 0.999[3][4]> 0.999[3][4]> 0.999[3][4]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3][4]10 ng/mL[3][4]10 ng/mL[3][4]
Intra-day Precision (%RSD) 1.4 - 8.1%[3][4]1.4 - 8.1%[3][4]1.4 - 8.1%[3][4]
Inter-day Precision (%RSD) 4.2 - 11.5%[3][4]4.2 - 11.5%[3][4]4.2 - 11.5%[3][4]
Accuracy 91.5 - 111.3%[4]91.5 - 111.3%[4]91.5 - 111.3%[4]
Recovery 98.3 - 103.2%[4]98.3 - 103.2%[4]98.3 - 103.2%[4]

Protocol 2: Enhanced Selectivity using Liquid-Liquid Extraction

This protocol employs a liquid-liquid extraction step, which can provide a cleaner sample extract and may be preferable for minimizing matrix effects.[1]

Sample Preparation
  • Pipette 1 mL of human plasma into a glass test tube.

  • Add a suitable internal standard.

  • Add 5 mL of diethyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an appropriate volume into the HPLC system.

Chromatographic Conditions
ParameterCondition
Column Octadecylsilyl silica column (C18)
Mobile Phase 0.1 M 1-Pentanesulfonic acid sodium salt, Acetonitrile, Acetic Acid (280:185:2.5, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume Not specified, typically 20-100 µL
Detection Wavelength 250 nm[1]
Validation Data Summary
ParameterThis compound5-Hydroxythis compoundN-Depropylthis compound
Linearity Range 12.5 - 1500 ng/mL[1]2 - 500 ng/mL[1]2 - 500 ng/mL[1]
Correlation Coefficient (r) > 0.999[1]> 0.999[1]> 0.999[1]
Intra-day Precision (%CV) 1.0 - 3.8%[1]0.6 - 2.0%[1]0.6 - 1.7%[1]
Inter-day Precision (%CV) 1.3 - 7.7%[1]1.1 - 6.5%[1]5.4 - 8.0%[1]
Recovery > 85%[1]> 82%[1]> 60%[1]

Visualized Workflows

G cluster_0 Protocol 1: Protein Precipitation Workflow Plasma Sample (250 uL) Plasma Sample (250 uL) Add ZnSO4 and Methanol Add ZnSO4 and Methanol Plasma Sample (250 uL)->Add ZnSO4 and Methanol Deproteinization Vortex (1 min) Vortex (1 min) Add ZnSO4 and Methanol->Vortex (1 min) Centrifuge (15,800 x g, 10 min) Centrifuge (15,800 x g, 10 min) Vortex (1 min)->Centrifuge (15,800 x g, 10 min) Collect Supernatant (200 uL) Collect Supernatant (200 uL) Centrifuge (15,800 x g, 10 min)->Collect Supernatant (200 uL) HPLC-UV Analysis HPLC-UV Analysis Collect Supernatant (200 uL)->HPLC-UV Analysis

Caption: Protein Precipitation Workflow for this compound Analysis.

G cluster_1 Protocol 2: Liquid-Liquid Extraction Workflow Plasma Sample (1 mL) Plasma Sample (1 mL) Add Diethyl Ether Add Diethyl Ether Plasma Sample (1 mL)->Add Diethyl Ether Extraction Vortex (5 min) Vortex (5 min) Add Diethyl Ether->Vortex (5 min) Centrifuge (3000 rpm, 10 min) Centrifuge (3000 rpm, 10 min) Vortex (5 min)->Centrifuge (3000 rpm, 10 min) Transfer Organic Layer Transfer Organic Layer Centrifuge (3000 rpm, 10 min)->Transfer Organic Layer Evaporate to Dryness Evaporate to Dryness Transfer Organic Layer->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase HPLC-UV Analysis HPLC-UV Analysis Reconstitute in Mobile Phase->HPLC-UV Analysis

Caption: Liquid-Liquid Extraction Workflow for this compound Analysis.

G HPLC System HPLC System Chromatographic Separation Chromatographic Separation HPLC System->Chromatographic Separation Data Acquisition Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing UV Detection UV Detection Chromatographic Separation->UV Detection UV Detection->Data Acquisition Quantification Quantification Data Processing->Quantification

Caption: General HPLC-UV Data Analysis Workflow.

Conclusion

The presented HPLC-UV methods are demonstrated to be simple, rapid, and reliable for the quantification of this compound and its primary metabolites in human plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, including sample throughput and the need for enhanced selectivity. Both protocols offer the necessary sensitivity and accuracy for clinical and research applications.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Propafenone and its Active Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antiarrhythmic drug propafenone and its major active metabolites, 5-hydroxythis compound (5-OHP) and N-despropylthis compound (NDPP), in human plasma.[1] The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1][2] The method has been validated for accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

This compound is a Class 1C antiarrhythmic agent widely used for the management of cardiac arrhythmias.[1] It undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2, into pharmacologically active metabolites.[1] The primary metabolites, 5-hydroxythis compound (5-OHP) and N-despropylthis compound (NDPP), exhibit antiarrhythmic activity comparable to the parent drug.[1] Therefore, the simultaneous monitoring of this compound and its active metabolites is crucial for a comprehensive understanding of its pharmacokinetic profile and for effective therapeutic drug management.[1] This application note presents a detailed protocol for a sensitive and rapid LC-MS/MS method for the simultaneous quantification of this compound, 5-OHP, and NDPP in human plasma.

Metabolic Pathway of this compound

This compound is metabolized in the liver through two main pathways: hydroxylation to 5-hydroxythis compound, primarily mediated by CYP2D6, and N-dealkylation to N-despropylthis compound, mediated by CYP3A4 and CYP1A2.[1]

This compound Metabolism This compound This compound 5-Hydroxythis compound (5-OHP) 5-Hydroxythis compound (5-OHP) This compound->5-Hydroxythis compound (5-OHP) Hydroxylation (CYP2D6) N-Depropylthis compound (NDPP) N-Depropylthis compound (NDPP) This compound->N-Depropylthis compound (NDPP) N-dealkylation (CYP3A4, CYP1A2)

Metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound, 5-hydroxythis compound, and N-despropylthis compound reference standards

  • Internal Standard (IS), e.g., Amlodipine[3] or this compound-d5

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, 5-hydroxythis compound, N-despropylthis compound, and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curves and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

This method is rapid and well-suited for LC-MS/MS analysis.[2]

  • Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[2]

  • Add a specified amount of the internal standard working solution.

  • Add 800 µL of methanol (a 1:4 ratio of plasma to methanol).[2]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.[1]

  • Collect the supernatant for injection into the LC-MS/MS system.[1]

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation.[1]

  • To a 500 µL plasma sample, add the internal standard.

  • Add 100 µL of ammonia solution and vortex.[1]

  • Add 2 mL of an organic solvent such as ethyl acetate or diethyl ether and vortex for 5-10 minutes.[1]

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[1]

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions. Actual parameters may need to be optimized for the specific instrumentation used.

Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., Hedera ODS-2, 5 µm)[2]
Mobile Phase A: 5 mM ammonium acetate with 0.2% formic acid in water[2] B: Methanol[2]
Gradient Isocratic with 68% Methanol and 32% 5 mM ammonium acetate solution containing 0.2% formic acid (pH 3.2)[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 5-10 µL
Column Temperature 40°C
Run Time Approximately 1.5 - 4 minutes[3]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument
Gas Flow Dependent on instrument

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 342.20[3]116.10[3]
5-Hydroxythis compound 358.30[3]98.10[3]
N-Depropylthis compound 299.80[3]74.10[3]
Amlodipine (IS) 409.2[3]238.0[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method based on published data.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound 5.11 - 1000.73[3]0.5[2]
5-Hydroxythis compound 5.11 - 1001.64[3]0.25
N-Depropylthis compound 0.51 - 100.06[3]0.51[4]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound LQC & HQC< 6.1< 14.299.5 - 108.7
5-Hydroxythis compound LQC & HQC< 6.1< 14.294.6 - 108.3
N-Depropylthis compound LQC & HQC93.4 - 106[4]96.3 - 107[4]87.9 - 103[4]

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites in plasma samples is depicted below.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Collection IS_Addition Internal Standard Spiking Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Transfer Centrifugation->Supernatant_Collection LC_Separation Chromatographic Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Report Generation Quantification->Reporting

LC-MS/MS experimental workflow.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and its active metabolites, 5-hydroxythis compound and N-despropylthis compound, in human plasma. The simple sample preparation procedure and short chromatographic run time make this method highly suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the requirements for accuracy, precision, and linearity for the bioanalysis of these compounds.

References

In-Vitro Electrophysiology of Propafenone: Application Notes and Protocols for Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class IC antiarrhythmic agent widely utilized in the management of cardiac arrhythmias, such as atrial fibrillation and ventricular tachycardia.[1][2] Its primary mechanism of action involves the blockade of cardiac ion channels, thereby modulating the cardiac action potential.[1][3] In-vitro patch-clamp electrophysiology is an indispensable tool for elucidating the precise interactions of this compound with various ion channels, providing critical data for understanding its efficacy and potential proarrhythmic risks.[4][5] This document provides detailed application notes and standardized protocols for studying the effects of this compound on key cardiac ion channels using the patch-clamp technique.

This compound's therapeutic effects are primarily attributed to its ability to block fast sodium channels, which slows the conduction velocity in the myocardium.[1][3] However, it also interacts with other ion channels, including potassium and calcium channels, contributing to its complex electrophysiological profile.[1][6][7] Furthermore, this compound undergoes extensive metabolism, producing active metabolites like 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDPP), which also exhibit significant electrophysiological activity and contribute to the overall clinical effect of the drug.[8][9]

Mechanism of Action and Signaling Pathway

This compound exerts its antiarrhythmic effects by directly binding to and inhibiting the function of several key cardiac ion channels. This multi-channel blockade alters the shape and duration of the cardiac action potential, thereby suppressing arrhythmias. The primary targets of this compound are:

  • Voltage-gated Sodium Channels (Nav): As a Class IC agent, this compound potently blocks the fast inward sodium current (INa).[1] This action reduces the rate of depolarization (Phase 0) of the action potential, leading to slowed conduction.[2][10] The block is often use-dependent, meaning it is more pronounced at higher heart rates.[11]

  • Potassium Channels (Kv): this compound also blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the transient outward current (Ito) and the inward rectifier current (IK1).[6][12] Blockade of these channels, particularly IKr (hERG channels), can prolong the action potential duration and the QT interval, which is a key consideration for proarrhythmic risk.[6][13]

  • L-type Calcium Channels (Cav): At higher concentrations, this compound can inhibit the L-type calcium current (ICaL), which can contribute to a negative inotropic effect.[7][14]

The interplay of these effects on different ion channels determines the overall antiarrhythmic and potential proarrhythmic properties of this compound.

propafenone_pathway cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound nav_channel Na+ Channels (Nav1.5) This compound->nav_channel Blocks kv_channel K+ Channels (hERG, Kv1.5, etc.) This compound->kv_channel Blocks cav_channel Ca2+ Channels (L-type) This compound->cav_channel Blocks (at higher conc.) ap_depolarization Decreased Rate of Action Potential Depolarization nav_channel->ap_depolarization conduction_velocity Decreased Conduction Velocity nav_channel->conduction_velocity ap_duration Prolongation of Action Potential Duration kv_channel->ap_duration inotropic_effect Negative Inotropic Effect cav_channel->inotropic_effect

Figure 1: Signaling pathway of this compound's interaction with cardiac ion channels.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its major metabolite, 5-hydroxythis compound, on various cardiac ion channels as determined by in-vitro patch-clamp studies.

Table 1: this compound Block of Cardiac Ion Channels

Ion ChannelPreparationIC50 / KD (μM)Key Observations
Sodium Channels (INa) Guinea pig ventricular myocytesNot specifiedExhibits use-dependent block.[9]
Potassium Channels (IKr / hERG) Rabbit ventricular myocytes0.80 ± 0.14Potent blockade contributing to potential QT prolongation.[8]
Xenopus laevis oocytes (HERG)13 - 15Block is voltage-dependent.[13]
CHO cells (HERG)Not specifiedBinds predominantly to the open state of the channel.[6][15]
Potassium Channels (Ito) Rabbit ventricular myocytesNot specifiedContributes to effects on cardiac repolarization.[8]
Potassium Channels (hKv1.5) Ltk- cells4.4 ± 0.3Concentration, voltage, time, and use-dependent block.[16]
L-type Calcium Channels (ICa) Guinea pig ventricular myocytes5Concentration-dependent inhibition.[7]

Table 2: 5-Hydroxythis compound Block of Cardiac Ion Channels

Ion ChannelPreparationIC50 / KD (μM)Key Observations
Potassium Channels (hKv1.5) Ltk- cells9.2 ± 1.6Less potent than this compound.[16]
Potassium Channels (hERG) CHO cellsNot specifiedBlocks hERG channels to a similar extent as this compound.[6][15]

Experimental Protocols

Detailed protocols for investigating the effects of this compound on sodium, potassium (hERG), and calcium channels using the whole-cell patch-clamp technique are provided below.

General Workflow for Patch-Clamp Electrophysiology

experimental_workflow start Start cell_prep Cell Preparation (e.g., cell culture, myocyte isolation) start->cell_prep solution_prep Preparation of Internal and External Solutions start->solution_prep patching Establish Whole-Cell Configuration cell_prep->patching solution_prep->patching recording Record Baseline Ion Channel Currents patching->recording drug_app Apply this compound (at various concentrations) recording->drug_app drug_recording Record Ion Channel Currents in the Presence of this compound drug_app->drug_recording washout Washout this compound drug_recording->washout washout_recording Record Ion Channel Currents After Washout washout->washout_recording data_analysis Data Analysis (e.g., IC50 determination, kinetic analysis) washout_recording->data_analysis end End data_analysis->end

Figure 2: General workflow for a patch-clamp experiment to study drug effects.

Protocol 1: Investigation of this compound Effects on hERG Potassium Channels

This protocol is adapted from studies using Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding hERG channels.[8]

1. Cell Culture:

  • Culture CHO cells stably expressing hERG channels in appropriate media and conditions.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 80 K-aspartate, 50 KCl, 3 phosphocreatine, 10 KH2PO4, 3 MgATP, 10 HEPES-K, and 5 EGTA. Adjust pH to 7.25 with KOH.[8]

  • External (Bath) Solution (in mM): 130 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES-Na, and 10 glucose. Adjust pH to 7.4 with NaOH.[8]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Utilize the whole-cell configuration of the patch-clamp technique.[8]

  • Maintain cells at a holding potential of -80 mV.

  • To elicit hERG currents, apply depolarizing voltage steps to various potentials (e.g., from -40 mV to +60 mV) for a duration sufficient to reach steady-state activation (e.g., 2-5 seconds).

  • Follow the depolarizing step with a repolarizing step to a negative potential (e.g., -50 mV or -60 mV) to record the characteristic hERG tail currents.[6]

4. Experimental Procedure:

  • Obtain a stable whole-cell recording and record baseline hERG currents.

  • Perfuse the cell with the external solution containing the desired concentration of this compound until a steady-state block is achieved.

  • Record hERG currents in the presence of this compound.

  • To assess recovery from block, perfuse the cell with the drug-free external solution (washout).

  • Repeat for a range of this compound concentrations to determine the concentration-response relationship.

5. Data Analysis:

  • Measure the peak tail current amplitude at the beginning of the repolarizing step.

  • Calculate the percentage of current inhibition at each this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

  • Analyze the effects of this compound on the voltage-dependence of activation and the kinetics of deactivation and inactivation.[6]

Protocol 2: Investigation of this compound Effects on Voltage-Gated Sodium Channels

This protocol is based on studies using cell lines expressing human cardiac sodium channels (hNav1.5) or isolated cardiomyocytes.[17][18]

1. Cell Preparation:

  • Use a cell line stably expressing hNav1.5 channels or freshly isolated ventricular myocytes.

2. Solutions:

  • Internal (Pipette) Solution (typical composition, in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).

  • External (Bath) Solution (typical composition, in mM): 130 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. To minimize sodium current amplitude and improve voltage clamp quality, a portion of NaCl can be replaced with a non-permeant cation like N-methyl-D-glucamine (NMDG).

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • Use the whole-cell patch-clamp technique.

  • Hold the cell at a negative potential where most sodium channels are in the resting state (e.g., -100 mV to -120 mV).

  • Elicit sodium currents by applying brief depolarizing pulses to a range of test potentials (e.g., from -80 mV to +40 mV).

4. Experimental Procedure for Tonic and Use-Dependent Block:

  • Tonic Block:

    • Record baseline sodium currents with depolarizing pulses applied at a low frequency (e.g., 0.1 Hz).

    • Apply this compound and continue to apply pulses at the same low frequency until a steady-state block is reached.

  • Use-Dependent Block:

    • After establishing a baseline at a low frequency, increase the stimulation frequency (e.g., to 1-5 Hz) to a train of depolarizing pulses.

    • Apply this compound and record the progressive decrease in current amplitude during the pulse train.

5. Data Analysis:

  • Measure the peak inward sodium current amplitude.

  • Calculate the percentage of tonic block at each concentration.

  • For use-dependent block, quantify the degree of block as a function of pulse number or frequency.

  • Analyze the effects of this compound on the voltage-dependence of activation and inactivation.

Protocol 3: Investigation of this compound Effects on L-type Calcium Channels

This protocol is based on studies using isolated guinea-pig ventricular myocytes.[7]

1. Cell Preparation:

  • Isolate single ventricular myocytes from guinea pig hearts using standard enzymatic digestion methods.

2. Solutions:

  • Internal (Pipette) Solution (typical composition, in mM): 120 CsCl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • External (Bath) Solution (typical composition, in mM): 135 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NMDG-OH. (Sodium-free external solution is used to eliminate sodium currents).

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • Employ the whole-cell patch-clamp technique.

  • Hold the cell at a potential that inactivates sodium channels (e.g., -40 mV).

  • Elicit L-type calcium currents by applying depolarizing pulses to a range of test potentials (e.g., from -30 mV to +60 mV).

4. Experimental Procedure:

  • Record baseline L-type calcium currents.

  • Perfuse with various concentrations of this compound and record the steady-state block.

  • Investigate the frequency-dependence of the block by applying repetitive depolarizing pulses.[7]

5. Data Analysis:

  • Measure the peak inward calcium current.

  • Determine the IC50 for this compound-induced block.

  • Analyze the effects on the current-voltage relationship and the voltage-dependence of inactivation.[7]

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the in-vitro electrophysiological properties of this compound using the patch-clamp technique. A thorough understanding of this compound's interactions with cardiac ion channels is crucial for both basic research and the development of safer and more effective antiarrhythmic therapies. The detailed methodologies and summarized quantitative data serve as a valuable resource for designing and interpreting experiments aimed at characterizing the electrophysiological profile of this compound and its metabolites.

References

Application Notes and Protocols for Studying Propafenone's Antiarrhythmic Effects Using a Langendorff-Perfused Heart Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Langendorff-perfused isolated heart model is a cornerstone of ex vivo cardiovascular research, allowing for the investigation of cardiac function in the absence of systemic neural and hormonal influences.[1][2] This preparation is particularly valuable for studying the direct electrophysiological and contractile effects of pharmacological agents.[1][3][4] Propafenone is a Class 1C antiarrhythmic agent with a primary mechanism of action involving the blockade of fast sodium channels in cardiac cells.[5][6] This action reduces the upstroke velocity of the action potential, thereby slowing conduction.[5][7] Additionally, this compound exhibits some beta-adrenergic blocking and potassium channel-blocking activities.[5] These application notes provide a detailed protocol for utilizing the Langendorff-perfused heart model to assess the antiarrhythmic properties of this compound.

Mechanism of Action of this compound

This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism. Its primary action is the potent blockade of the fast inward sodium channels (INa), which is characteristic of Class 1C antiarrhythmics.[5][6][7] This leads to a significant depression of the phase 0 depolarization of the cardiac action potential, resulting in slowed conduction velocity within the myocardium.[7][8] this compound also possesses beta-adrenoceptor blocking properties, contributing to a reduction in heart rate and myocardial contractility.[5] Furthermore, it has a weak blocking effect on potassium channels, which can prolong the repolarization phase.[5]

Data Presentation: Effects of this compound on Cardiac Parameters

The following tables summarize the quantitative effects of this compound on various cardiac parameters as observed in isolated heart preparations and clinical studies.

Table 1: Electrophysiological Effects of this compound in Isolated Guinea Pig Hearts

ParameterConcentrationEffectReference
Maximal Driving Frequency0.5 µg/mL30% decrease
Functional Refractory Period (Atria)0.5 µg/mL65 ms increase
Spontaneous Rate (Atria)1 µg/mLReduction
Action Potential Amplitude (Purkinje Fiber)0.5 µg/mLReduction
Overshoot Amplitude (Purkinje Fiber)0.5 µg/mLReduction
Maximum Rate of Depolarization (Vmax)0.5 µg/mLFrequency-dependent decrease
Sino-atrial Conduction Refractory Period3 µM141 +/- 14% prolongation[9]
AV-nodal Conduction Refractory Period3 µM42 +/- 15% prolongation[9]
Atrial Myocardium Refractory Period3 µM195 +/- 15% prolongation[9]
Ventricular Myocardium Refractory Period3 µM88 +/- 16% prolongation[9]
AV-nodal Conduction Time3 µMSignificant dose-dependent increase[9]
His-bundle Conduction Time3 µMSignificant dose-dependent increase[9]
Intraventricular Conduction Time3 µMSignificant dose-dependent increase[9]

Table 2: Effects of this compound on Ventricular Fibrillation (VF) in Langendorff-Perfused Guinea Pig Hearts

This compound ConcentrationOutcomeReference
0.1 µM1 of 6 hearts converted to stable sinus rhythm; 2 showed intermittent sinus rhythm[10]
1.0 µM5 of 6 hearts converted to stable sinus rhythm[10]
Control (no drug)1 of 6 hearts spontaneously converted to stable sinus rhythm[10]

Table 3: Hemodynamic Effects of Oral this compound in Healthy Humans (Exercise Study)

ParameterThis compound DoseEffect During ExerciseReference
Heart Rate600 mg-6% decrease[11]
Systolic Blood Pressure600 mg-6% decrease[11]
Rate-Pressure Product600 mg-11% decrease[11]

Experimental Protocols

Protocol 1: Langendorff-Perfused Isolated Heart Preparation

This protocol describes the standard procedure for setting up a Langendorff-perfused heart preparation, suitable for small rodents like rats or guinea pigs.

Materials:

  • Animal model (e.g., male Sprague-Dawley rat, 250-300g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Heparin

  • Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2

  • Langendorff apparatus (including perfusion reservoir, cannula, water jacket for temperature control, and perfusion pump)

  • Surgical instruments (scissors, forceps, etc.)

  • Sutures

  • Data acquisition system for monitoring cardiac function (e.g., pressure transducer, ECG electrodes)

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.[12] Ensure a deep level of anesthesia by checking for the absence of a pedal withdrawal reflex.[12]

  • Heart Excision: Perform a thoracotomy to expose the heart.[12] Carefully dissect the aorta, ensuring a sufficient length for cannulation.[12][13] Quickly excise the heart and immediately place it in ice-cold cardioplegic solution to arrest contractile activity and minimize ischemic damage.[12][13]

  • Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus.[12] Secure it with sutures.

  • Perfusion: Initiate retrograde perfusion through the aorta with oxygenated Krebs-Henseleit solution maintained at 37°C.[1] The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries, which supplies the myocardium.[1]

  • Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20 minutes) to ensure it has recovered from the excision process.[13] During this time, monitor key parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.[13]

  • Data Recording: For continuous monitoring, insert a balloon into the left ventricle to measure systolic and diastolic pressure.[12] Attach ECG electrodes to record cardiac electrical activity.[13]

Protocol 2: Induction of Arrhythmia and Application of this compound

This protocol details a method for inducing arrhythmias in the Langendorff-perfused heart to study the antiarrhythmic effects of this compound. One common method is to induce ischemia-reperfusion injury.

Procedure:

  • Baseline Recording: Following the stabilization period from Protocol 1, record baseline cardiac parameters for a defined period (e.g., 10-15 minutes).

  • Induction of Ischemia: Induce global ischemia by stopping the perfusion flow for a specified duration (e.g., 20-30 minutes).

  • Reperfusion and Arrhythmia Induction: Restore the perfusion flow. Reperfusion following ischemia is a common trigger for ventricular arrhythmias, including ventricular fibrillation (VF).[10]

  • Drug Application:

    • Control Group: Continue perfusion with standard Krebs-Henseleit solution.

    • This compound Group: Perfuse the heart with Krebs-Henseleit solution containing the desired concentration of this compound (e.g., 0.1 µM or 1.0 µM) starting at the onset of reperfusion.[10]

  • Data Analysis: Monitor and record the incidence and duration of arrhythmias in both groups. Analyze ECG recordings to determine changes in heart rhythm and intervals (e.g., QRS duration, PR interval). Compare the rate of spontaneous conversion to sinus rhythm between the control and this compound-treated hearts.[10]

Visualizations

Langendorff_Workflow cluster_prep Animal & Heart Preparation cluster_setup Langendorff Apparatus Setup cluster_experiment Experimental Protocol cluster_treatment Treatment Groups cluster_analysis Data Acquisition & Analysis anesthesia Anesthesia & Heparinization excision Thoracotomy & Heart Excision anesthesia->excision cardioplegia Immersion in Cold Cardioplegia excision->cardioplegia cannulation Aortic Cannulation cardioplegia->cannulation perfusion Initiate Retrograde Perfusion cannulation->perfusion stabilization Stabilization Period (20 min) perfusion->stabilization instrumentation Insert LV Balloon & Attach ECG stabilization->instrumentation baseline Baseline Recording instrumentation->baseline ischemia Induce Global Ischemia baseline->ischemia reperfusion Reperfusion & Arrhythmia Induction ischemia->reperfusion control Control (Standard Perfusate) reperfusion->control This compound This compound in Perfusate reperfusion->this compound data_acq Record ECG, LVDP, Heart Rate control->data_acq This compound->data_acq analysis Analyze Arrhythmia Incidence & Duration data_acq->analysis

Caption: Experimental workflow for studying this compound's effects in a Langendorff heart model.

Propafenone_MoA cluster_channels Primary Ion Channel Targets cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome This compound This compound na_channel Fast Na+ Channels (I_Na) This compound->na_channel Blocks beta_receptors Beta-Adrenergic Receptors This compound->beta_receptors Blocks k_channel K+ Channels (Weak) This compound->k_channel Blocks phase0 Decreased Phase 0 Depolarization na_channel->phase0 Leads to hr_contractility Decreased Heart Rate & Contractility beta_receptors->hr_contractility Leads to repolarization Prolonged Repolarization k_channel->repolarization Leads to conduction Slowed Conduction Velocity phase0->conduction antiarrhythmic Antiarrhythmic Effect conduction->antiarrhythmic hr_contractility->antiarrhythmic repolarization->antiarrhythmic

Caption: Signaling pathway for this compound's antiarrhythmic mechanism of action.

References

Application Notes and Protocols for Assessing Propafenone-Induced Cardiotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class 1C antiarrhythmic agent used for the management of atrial and ventricular arrhythmias.[1] Its therapeutic action is primarily mediated through the blockade of cardiac sodium channels (NaV1.5), which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity in the heart.[2] However, this compound also exhibits effects on other cardiac ion channels, including potassium and calcium channels, and has beta-adrenergic blocking properties.[3] These multifaceted interactions can contribute to its cardiotoxic potential, most notably proarrhythmic events such as the induction of life-threatening ventricular arrhythmias.[1] Therefore, a thorough in vitro assessment of this compound's effects on cardiomyocytes is crucial for understanding its safety profile.

This document provides detailed cell culture protocols for evaluating the cardiotoxic effects of this compound using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which have emerged as a highly relevant in vitro model for cardiac safety assessment. The protocols cover key aspects of cardiotoxicity, including cytotoxicity, electrophysiological disturbances, alterations in calcium handling, and mitochondrial dysfunction.

Data Presentation: Quantitative Effects of this compound on Cardiomyocytes

The following tables summarize the quantitative data on the effects of this compound and its metabolites on various parameters of cardiomyocyte function.

Parameter Channel/Assay Test System IC50 / EC50 (µM) Reference
Electrophysiology
Sodium Current (Peak INa)NaV1.5Guinea Pig Ventricular MyocytesPotent blockade, specific IC50 not provided in snippets[4]
L-type Calcium Current (ICa,L)CaV1.2Guinea Pig Ventricular Myocytes5[5]
L-type Calcium Current (ICa,L)CaV1.2Rabbit Atrioventricular Node Myocytes1.7[6]
Rapid Delayed Rectifier K+ Current (IKr)hERGRabbit Ventricular Myocytes0.80 ± 0.14[7]
Transient Outward K+ Current (Ito)-Rabbit Ventricular Myocytes7.27 ± 0.53[7]
Transient Outward K+ Current (Ito)-Neonatal Rat Ventricular Myocytes2.1 ± 0.5[8]
Inward Rectifier K+ Current (IK1)Kir2.1CHO CellsEC50 = 0.012 ± 0.003[9]
ATP-sensitive K+ Current (IK(ATP))-Rabbit Atrial MyocytesED50 = 1.26 ± 0.17[10]
ATP-sensitive K+ Current (IK(ATP))-Rabbit Ventricular MyocytesED50 = 4.94 ± 0.59[10]
Ultra-rapid Delayed Rectifier K+ Current (IKur)hKv1.5Ltk- CellsKD = 4.4 ± 0.3[11]
Metabolite Effects
5-hydroxythis compound (IKr)hERGRabbit Ventricular Myocytes1.88 ± 0.21[7]
N-depropylthis compound (IKr)hERGRabbit Ventricular Myocytes5.78 ± 1.24[7]
5-hydroxythis compound (Ito)-Rabbit Ventricular Myocytes40.29 ± 7.55[7]
N-depropylthis compound (Ito)-Rabbit Ventricular Myocytes44.26 ± 5.73[7]
5-hydroxythis compound (Ito)-Neonatal Rat Ventricular Myocytes1.5 ± 0.2[8]
5-hydroxythis compound (IKur)hKv1.5Ltk- CellsKD = 9.2 ± 1.6[11]
Parameter Assay Test System Effective Concentrations Observed Effect Reference
Cytotoxicity LDH Release-Concentration-dependentIncreased LDH release indicates cytotoxicity[12]
Calcium Handling Intracellular Calcium ([Ca2+]i)Perfused Rat Hearts2.65 - 7.9 x 10-6 MDose-dependent decrease in diastolic [Ca2+]i[13]
Mitochondrial Function Bioenergetics (Extracellular Flux Analysis)Human and Mouse Cardiomyocytes2 and 7 µg/mLNo impairment of cellular bioenergetics observed[14]
Mitochondrial Function Mitochondrial Membrane PotentialEsophageal Squamous Cell Carcinoma CellsDose-dependentDecreased mitochondrial membrane potential

Experimental Protocols

Cell Culture of hiPSC-Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the recommended cell model due to their human origin and physiological relevance.

Materials:

  • Cryopreserved hiPSC-CMs

  • Plating medium and maintenance medium (specific to the cell provider)

  • Fibronectin or gelatin-coated cell culture plates (e.g., 96-well plates for cytotoxicity assays, MEA plates for electrophysiology)

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Thaw the cryopreserved hiPSC-CMs rapidly in a 37°C water bath.

  • Transfer the cells to a sterile conical tube containing pre-warmed plating medium.

  • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in fresh plating medium.

  • Plate the cells onto the pre-coated culture plates at the recommended density.

  • Incubate the cells at 37°C with 5% CO2.

  • Replace the plating medium with maintenance medium after 24-48 hours and continue to replace the medium every 2-3 days.

  • Allow the cardiomyocytes to form a synchronously beating monolayer before initiating experiments (typically 7-10 days post-plating).

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • hiPSC-CMs cultured in a 96-well plate

  • This compound stock solution

  • LDH cytotoxicity detection kit

  • Microplate reader

Protocol:

  • Prepare a dilution series of this compound in the cardiomyocyte maintenance medium.

  • Remove the existing medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control for maximal LDH release (e.g., cell lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • After incubation, carefully collect the supernatant from each well without disturbing the cell layer.

  • Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and incubating for a specific time.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control.

Electrophysiological Assessment

This technique allows for the direct measurement of ion channel currents in single cells, providing detailed information on how this compound affects specific channels.

Materials:

  • hiPSC-CMs cultured on glass coverslips

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal (pipette) and external (bath) solutions specific for the ion channel of interest (e.g., Na+, K+, Ca2+ currents)

  • This compound stock solution

Protocol:

  • Place a coverslip with hiPSC-CMs in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, spontaneously beating cardiomyocyte with the pipette and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol specific to the ion channel being studied. For example, to study the hERG (IKr) current, a depolarizing pulse followed by a repolarizing step is used to elicit the characteristic tail current.

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents after they reach a steady state.

  • Wash out the drug with the control external solution to check for reversibility of the effect.

  • Repeat for a range of this compound concentrations to determine the IC50 value.

MEA technology allows for the non-invasive, long-term recording of extracellular field potentials from a population of synchronously beating cardiomyocytes, providing insights into action potential duration, beat rate, and arrhythmogenic events.

Materials:

  • hiPSC-CMs cultured on an MEA plate

  • MEA recording system with data acquisition and analysis software

  • This compound stock solution

Protocol:

  • Culture the hiPSC-CMs on the MEA plate until a stable, synchronously beating monolayer is formed.

  • Place the MEA plate in the recording system and allow it to equilibrate.

  • Record baseline field potentials.

  • Add different concentrations of this compound to the wells, including a vehicle control.

  • Record the field potentials at various time points after drug application (e.g., 30 minutes for acute effects, or over several days for chronic effects).

  • Analyze the data to determine changes in field potential duration (an indicator of action potential duration), beat rate, and the occurrence of arrhythmias (e.g., early afterdepolarizations, fibrillatory patterns).

Calcium Handling Assessment: Calcium Transient Measurement

This assay measures the intracellular calcium transients that are essential for excitation-contraction coupling in cardiomyocytes.

Materials:

  • hiPSC-CMs cultured on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Fluorescence microscope with a high-speed camera and data acquisition software

  • This compound stock solution

Protocol:

  • Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) with Pluronic F-127 in cardiomyocyte maintenance medium.

  • Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at 37°C in the dark.

  • Wash the cells with fresh, pre-warmed medium to remove the excess dye and allow for de-esterification of the dye within the cells for about 20-30 minutes.

  • Mount the dish on the fluorescence microscope and record baseline calcium transients from spontaneously beating cells.

  • Add this compound at the desired concentration and record the changes in calcium transients.

  • Analyze the recorded fluorescence signals to determine changes in the amplitude, duration, and decay kinetics of the calcium transients.

Mitochondrial Function Assessment

A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis. The JC-1 dye is a ratiometric dye that can be used to measure ΔΨm.

Materials:

  • hiPSC-CMs cultured in a multi-well plate

  • JC-1 dye

  • Fluorescence plate reader or flow cytometer

  • This compound stock solution

  • CCCP or FCCP (positive control for mitochondrial depolarization)

Protocol:

  • Treat the cells with different concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM CCCP for 30 minutes).

  • Prepare the JC-1 staining solution according to the manufacturer's protocol.

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity of both the JC-1 monomers (green fluorescence, ~530 nm emission) and J-aggregates (red fluorescence, ~590 nm emission) using a fluorescence plate reader or flow cytometer.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Materials:

  • hiPSC-CMs cultured in a Seahorse XF cell culture microplate

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • This compound stock solution

Protocol:

  • Seed the hiPSC-CMs in a Seahorse XF plate and allow them to form a monolayer.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the compounds from the Mito Stress Test Kit and the different concentrations of this compound.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure the basal OCR, and then sequentially inject this compound, followed by oligomycin, FCCP, and rotenone/antimycin A to determine various parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to assess the impact of this compound on mitochondrial function.

Visualizations

Signaling Pathways and Experimental Workflows

Propafenone_Cardiotoxicity_Pathway This compound This compound NaV1_5 NaV1.5 Channel This compound->NaV1_5 Inhibition CaV1_2 CaV1.2 Channel This compound->CaV1_2 Inhibition K_Channels K+ Channels (hERG, Ito, Kir, etc.) This compound->K_Channels Modulation Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blockade Ca_Handling Altered Ca2+ Handling This compound->Ca_Handling Mitochondria Mitochondrial Dysfunction This compound->Mitochondria AP_Changes Action Potential Alterations (Prolongation, Decreased Vmax) NaV1_5->AP_Changes CaV1_2->AP_Changes CaV1_2->Ca_Handling K_Channels->AP_Changes Proarrhythmia Proarrhythmia AP_Changes->Proarrhythmia Cytotoxicity Cytotoxicity AP_Changes->Cytotoxicity Ca_Handling->Proarrhythmia Mitochondria->Cytotoxicity

Caption: Signaling pathways of this compound-induced cardiotoxicity.

Cardiotoxicity_Assessment_Workflow Start hiPSC-CM Culture Propafenone_Treatment This compound Treatment (Concentration & Time Course) Start->Propafenone_Treatment Cytotoxicity Cytotoxicity Assay (LDH Release) Propafenone_Treatment->Cytotoxicity Electrophysiology Electrophysiology Propafenone_Treatment->Electrophysiology Ca_Handling Calcium Handling Assay (Fluo-4) Propafenone_Treatment->Ca_Handling Mitochondria Mitochondrial Function Propafenone_Treatment->Mitochondria Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Patch_Clamp Patch-Clamp (Ion Channel Specific) Electrophysiology->Patch_Clamp MEA Microelectrode Array (Field Potentials) Electrophysiology->MEA Patch_Clamp->Data_Analysis MEA->Data_Analysis Ca_Handling->Data_Analysis MMP Mitochondrial Membrane Potential (JC-1) Mitochondria->MMP Respiration Mitochondrial Respiration (Seahorse) Mitochondria->Respiration MMP->Data_Analysis Respiration->Data_Analysis

Caption: Experimental workflow for assessing this compound cardiotoxicity.

References

Application Notes and Protocols for Testing Propafenone Efficacy in Animal Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure. The development of effective antiarrhythmic drugs is a critical area of cardiovascular research. Propafenone, a Class IC antiarrhythmic agent, is utilized in the management of AF. Its primary mechanism of action involves the blockade of the fast inward sodium current (INa), which slows the upstroke of the action potential (Phase 0) and consequently reduces conduction velocity in the atria.[1] this compound also exhibits weaker beta-adrenergic and potassium channel blocking activities.[2][3]

To evaluate the efficacy of this compound and other novel antiarrhythmic compounds, robust and reproducible animal models that mimic human AF are essential. This document provides detailed application notes and protocols for utilizing established large animal models of AF, specifically canine and goat models, for testing the efficacy of this compound.

Animal Models of Atrial Fibrillation

Large animal models are invaluable in AF research as their cardiac size, physiology, and electrophysiology more closely resemble those of humans compared to rodent models.[4][5][6] The most commonly employed large animal models for studying AF and testing antiarrhythmic drug efficacy include canine and goat models.

Canine Models of Atrial Fibrillation

Dogs are frequently used due to their anatomical and physiological similarities to the human heart.[5] Several methods have been developed to induce AF in canines, each with its own set of advantages and limitations.

  • Rapid Atrial Pacing (RAP) Induced Atrial Fibrillation: This is a widely used technique to induce electrical remodeling of the atria, a key feature of AF. Chronic RAP leads to a sustained AF substrate.[4] To create a more stable and sustained AF for acute drug testing, RAP can be combined with pharmacological agents that increase vagal tone.

  • Sterile Pericarditis Induced Atrial Fibrillation: This model creates an inflammatory substrate that promotes the development of AF, mimicking post-operative AF in humans.

  • Vagal Nerve Stimulation Induced Atrial Fibrillation: Direct stimulation of the vagus nerve can shorten the atrial effective refractory period and promote the induction and maintenance of AF.

Goat Model of Atrial Fibrillation

The goat model is particularly well-suited for studying chronic AF and the associated structural remodeling.[2][5][7] Goats tolerate long-term AF well, allowing for longitudinal studies of disease progression and the effects of chronic drug administration.[8]

  • Chronic Pacing-Induced Atrial Fibrillation: Similar to the canine model, long-term rapid atrial pacing in goats leads to sustained AF and significant atrial remodeling.[2][9]

Experimental Protocols

The following are detailed protocols for inducing AF in canine and goat models and for the subsequent administration and efficacy testing of this compound.

Canine Model: Rapid Atrial Pacing with Phenylephrine Protocol

This protocol describes the induction of sustained AF in an anesthetized canine model, suitable for acute testing of this compound.[10][11]

Materials:

  • Mongrel dogs (20-30 kg)

  • Anesthesia: Morphine-chloralose

  • Ventilator

  • ECG and blood pressure monitoring equipment

  • Pacing system with multipolar catheters

  • Phenylephrine solution

  • This compound solution for intravenous administration

  • Saline

Procedure:

  • Anesthesia and Instrumentation:

    • Anesthetize the dog with a combination of morphine and α-chloralose to maintain intact autonomic control.

    • Intubate and ventilate the animal.

    • Place catheters for drug administration, blood pressure monitoring, and intracardiac electrophysiological recordings.

    • Position a multipolar pacing catheter in the right atrium under fluoroscopic guidance.

  • Induction of Atrial Fibrillation:

    • Initiate a continuous intravenous infusion of phenylephrine at a rate of 2 μg/kg/min to increase systemic arterial pressure by approximately 75 mmHg.[10] This induces reflex vagal stimulation.

    • Begin rapid atrial pacing at a frequency of 40 Hz for 20 minutes.[10]

    • After 20 minutes of pacing, cease the stimulation. In the presence of phenylephrine-induced hypertension, AF should be sustained for at least 40 minutes.[10]

    • Confirm AF by the absence of P waves, the presence of fibrillatory waves, and an irregularly irregular ventricular response on the ECG.

  • This compound Administration and Efficacy Assessment:

    • Once sustained AF is established, administer a bolus of this compound intravenously. Doses of 0.3 mg/kg and 1 mg/kg have been shown to be effective in reducing AF incidence and duration in conscious dogs with tachypacing-induced AF.[12]

    • Continuously monitor the ECG to assess for conversion to sinus rhythm.

    • Measure the following electrophysiological parameters before and after this compound administration:

      • Atrial Fibrillation Duration: Time from the end of pacing until the spontaneous termination of AF.

      • Atrial Effective Refractory Period (AERP): Measured using programmed electrical stimulation with a basic drive train followed by a premature stimulus.

      • Atrial Conduction Velocity: Can be assessed by measuring the time it takes for an electrical impulse to travel between two intracardiac electrodes.

Goat Model: Chronic Pacing-Induced Atrial Fibrillation Protocol

This protocol outlines the creation of a chronic AF model in goats, suitable for long-term studies of this compound's effects.[2][9]

Materials:

  • Adult goats

  • General anesthesia

  • Surgical instruments for thoracotomy

  • Implantable pacemaker and epicardial pacing leads

  • Electrophysiological recording system

Procedure:

  • Surgical Implantation of Pacemaker:

    • Under general anesthesia and sterile conditions, perform a left thoracotomy.

    • Suture epicardial pacing and recording electrodes to the right and left atria.

    • Connect the leads to a pacemaker implanted in a subcutaneous pocket.

    • Allow the animal to recover from surgery for at least one week.

  • Induction of Chronic Atrial Fibrillation:

    • Program the pacemaker to deliver continuous rapid atrial pacing at a rate of 400 beats per minute.[11]

    • Alternatively, a burst pacing protocol can be used, where the pacemaker delivers a short burst of high-frequency stimuli (e.g., 50 Hz for 1-2 seconds) to induce AF. The pacemaker can be programmed to re-initiate the burst pacing if sinus rhythm is detected.[2]

    • Maintain the pacing protocol for several weeks to induce sustained AF and atrial remodeling. The duration of pacing required to establish chronic AF can vary.

  • This compound Administration and Efficacy Assessment:

    • Once chronic AF is established, this compound can be administered orally or intravenously.

    • For long-term studies, oral administration mixed with feed is a common method.

    • Electrophysiological studies can be performed at baseline and at various time points during this compound treatment to assess its chronic effects.

    • Measure AERP, AF duration (if AF is intermittent), and atrial conduction velocity.

    • Monitor for any changes in the structural remodeling of the atria using imaging techniques such as echocardiography.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key electrophysiological parameters in canine and in-silico models of atrial fibrillation.

Table 1: Effects of Intravenous this compound in a Canine Model of Pacing-Induced Atrial Fibrillation [12]

ParameterControlThis compound (0.3 mg/kg)This compound (1 mg/kg)
AF Incidence (%) 100Significantly ReducedSignificantly Reduced
Total AF Duration (s) BaselineDecreasedSignificantly Decreased
Average AF Episode Duration (s) BaselineNo Significant ChangeSignificantly Decreased
Atrial Effective Refractory Period (AERP) (ms) BaselineIncreasedSignificantly Increased

Table 2: In-Silico Modeled Effects of this compound on Human Atrial Electrical Activity

ParameterDrug-Free (AF Condition)This compound (Medium Dose)This compound (High Dose)
Maximum Upstroke Velocity (dVdtmax) (V/s) 219.21 ± 90.48DecreasedFurther Decreased
Action Potential Duration at 90% Repolarization (APD90) (ms) 181.93 ± 23.66ProlongedFurther Prolonged
Conduction Velocity (CV) (cm/s) Decreased from SRFurther DecreasedFurther Decreased
Wavelength (WL) (cm) Decreased from SRAlteredAltered

Visualizations

Signaling Pathway of this compound in Atrial Myocytes

G Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_ion Na+ Influx K_channel Potassium Channels (e.g., Ito, IK1) AERP Atrial Effective Refractory Period K_channel->AERP Contributes to Repolarization Beta_receptor Beta-Adrenergic Receptor This compound This compound This compound->Na_channel Blocks This compound->K_channel Weakly Blocks This compound->Beta_receptor Weakly Blocks This compound->AERP Prolongs Action_Potential Action Potential (Phase 0) Na_ion->Action_Potential Initiates Conduction Atrial Conduction Velocity Action_Potential->Conduction Decreases Slope AF_Maintenance Maintenance of Atrial Fibrillation Conduction->AF_Maintenance Slows AERP->AF_Maintenance Inhibits Re-entry

Caption: this compound's primary mechanism of action in atrial myocytes.

Experimental Workflow for this compound Efficacy Testing

G start Animal Model Selection (Canine or Goat) surgery Surgical Implantation of Pacing/Recording Electrodes start->surgery recovery Post-operative Recovery Period surgery->recovery af_induction Induction of Atrial Fibrillation (e.g., Rapid Pacing, Pericarditis) recovery->af_induction baseline Baseline Electrophysiological Measurements (AERP, CV, AF Duration) af_induction->baseline drug_admin This compound Administration (IV Bolus or Chronic Oral Dosing) baseline->drug_admin post_drug_measurements Post-drug Electrophysiological Measurements drug_admin->post_drug_measurements data_analysis Data Analysis and Comparison post_drug_measurements->data_analysis end Evaluation of This compound Efficacy data_analysis->end

Caption: Generalized workflow for preclinical testing of this compound.

Conclusion

The canine and goat models of atrial fibrillation provide robust platforms for evaluating the efficacy of antiarrhythmic drugs like this compound. The choice of model depends on the specific research question, with canine models being well-suited for acute studies and goat models for chronic investigations. The detailed protocols and expected outcomes presented in these application notes serve as a guide for researchers to design and execute preclinical studies aimed at advancing the pharmacological treatment of atrial fibrillation. Careful consideration of the experimental design, including the method of AF induction and the endpoints measured, is crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for the Chiral Separation of Propafenone Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propafenone is a Class 1C antiarrhythmic drug used to treat atrial and ventricular arrhythmias. It is a chiral compound, existing as (R)- and (S)-enantiomers, which may exhibit different pharmacological and toxicological profiles. Consequently, the stereoselective analysis of this compound is crucial in drug development, clinical monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the separation and quantification of this compound enantiomers. These application notes provide detailed methodologies for the chiral separation of this compound enantiomers.

Principle of Chiral Separation by HPLC

The direct separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP). The stationary phase is composed of a single enantiomer of a chiral molecule that is bonded to a solid support, typically silica gel. When a racemic mixture of this compound is introduced into the HPLC system, the enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. The difference in the stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have shown excellent enantioselectivity for a broad range of chiral compounds, including this compound.

Experimental Protocols

This section details two distinct HPLC methods for the chiral separation of this compound enantiomers: a polar organic mobile phase method and a reversed-phase method.

Method 1: Polar Organic Mobile Phase with a Polysaccharide-Based CSP

This method utilizes an immobilized polysaccharide-based chiral stationary phase and a polar organic mobile phase for the efficient resolution of this compound enantiomers.[1]

Chromatographic Conditions:

ParameterValue
Column Lux® 5 µm i-Amylose-3
Dimensions 250 x 4.6 mm
Mobile Phase Methanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis @ 254 nm
Sample Concentration 2 mg/mL

Protocol:

  • System Preparation:

    • Equilibrate the Lux® 5 µm i-Amylose-3 column with the mobile phase (Methanol with 0.1% Diethylamine) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Ensure the HPLC system, including the pump, injector, and detector, is functioning correctly.

  • Sample Preparation:

    • Prepare a 2 mg/mL solution of racemic this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the analysis under the specified isocratic conditions.

    • Monitor the separation at a wavelength of 254 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-propafenone enantiomers based on their retention times.

    • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation.

Method 2: Reversed-Phase Conditions with a Polysaccharide-Based CSP

This method is suitable for the enantioselective analysis of this compound in biological matrices such as human plasma and employs a reversed-phase mobile phase.[2]

Chromatographic Conditions:

ParameterValue
Column Chiralcel OD-R (10 µm)
Dimensions 250 x 4.6 mm I.D.
Mobile Phase 0.25 M Sodium Perchlorate (pH 4.0) : Acetonitrile (60:40, v/v)
Flow Rate 0.7 mL/min
Detector UV-Vis
Internal Standard Propranolol

Protocol:

  • System Preparation:

    • Equilibrate the Chiralcel OD-R column with the mobile phase (0.25 M Sodium Perchlorate (pH 4.0) : Acetonitrile (60:40, v/v)) at a flow rate of 0.7 mL/min until a stable baseline is observed.

  • Sample Preparation (from Human Plasma):

    • Utilize solid-phase extraction (SPE) with RP-18 disposable tubes for the extraction of this compound enantiomers from plasma samples.[2]

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound enantiomers with an appropriate solvent.

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Run:

    • Inject the prepared sample extract onto the column.

    • Perform the chromatographic run under the specified isocratic conditions.

  • Data Analysis:

    • Quantify the (R)- and (S)-propafenone enantiomers by comparing their peak areas to those of a calibration curve. The method has shown linearity up to a concentration of 5000 ng/mL for each enantiomer, with a quantitation limit of 25 ng/mL.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the referenced HPLC methods for the chiral separation of this compound enantiomers.

Table 1: Method 1 - Polar Organic Mobile Phase [1]

ParameterValue
Column Lux® 5 µm i-Amylose-3, 250 x 4.6 mm
Mobile Phase Methanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV-Vis @ 254 nm

Table 2: Method 2 - Reversed-Phase Conditions [2]

ParameterValue
Column Chiralcel OD-R (10 µm), 250 x 4.6 mm
Mobile Phase 0.25 M Sodium Perchlorate (pH 4.0) : Acetonitrile (60:40, v/v)
Flow Rate 0.7 mL/min
Linearity Range up to 5000 ng/mL for each enantiomer
Quantitation Limit 25 ng/mL
Mean Recovery 99.9% for (S)-propafenone, 100.5% for (R)-propafenone

Table 3: Additional Chiral Stationary Phases and Conditions [3][4]

Chiral Stationary PhaseMobile PhaseApplication
Chiralpak ADVariesResolution of this compound and its main metabolites.[3]
Chiralcel OD-HVariesSuitable for the resolution of this compound and its 5-hydroxythis compound metabolite.[3]
Chiral AGP10 mM Ammonium Acetate Buffer (pH 5.96) : 1-Propanol (100:9, v/v)Determination of this compound enantiomers in human plasma by LC-MS/MS.[4]

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_output Output sample Racemic This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter prepared_sample Prepared Sample filter->prepared_sample injector Injector prepared_sample->injector mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump pump->injector column Chiral Column injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system chromatogram Chromatogram with Separated Enantiomers data_system->chromatogram

Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.

The successful chiral separation of this compound enantiomers can be achieved using various HPLC methods, primarily employing polysaccharide-based chiral stationary phases. The choice of the mobile phase, whether polar organic or reversed-phase, is critical and can be tailored to the specific analytical requirements, such as the sample matrix and desired sensitivity. The protocols and data presented provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for the stereoselective analysis of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Propafenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class 1C antiarrhythmic agent utilized in the management of atrial and ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes, which slows the influx of sodium ions and consequently decreases the excitability of the cells.[1][2][3][4] Additionally, this compound exhibits beta-adrenergic and potassium channel blocking activities.[2][5] The development of novel this compound analogs is a promising strategy for identifying new antiarrhythmic drugs with improved efficacy, selectivity, and safety profiles.

High-throughput screening (HTS) is a critical component in the early stages of drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic candidates. This document provides detailed application notes and protocols for two key HTS assays designed to identify and characterize novel this compound analogs: a primary fluorescence-based membrane potential assay for initial screening of sodium channel blockers, and a secondary, higher-content automated patch clamp electrophysiology assay for confirming and characterizing the activity of hits on both the cardiac sodium channel (Nav1.5) and the hERG potassium channel, a critical component of cardiac safety assessment.

Signaling Pathway: Mechanism of Action of this compound Analogs

Voltage-gated sodium channels are integral membrane proteins that cycle through resting, open, and inactivated states to control the rapid influx of sodium ions responsible for the depolarization phase of the cardiac action potential. This compound and its analogs are expected to bind within the pore of the sodium channel, physically occluding the passage of ions. This blockade is often state-dependent, with a higher affinity for the open and/or inactivated states of the channel. This preferential binding to more active channels contributes to the drug's efficacy in suppressing tachyarrhythmias.

cluster_0 Cardiac Myocyte Na_channel Nav1.5 Channel (Resting State) Na_channel_open Nav1.5 Channel (Open State) Na_channel->Na_channel_open Depolarization Na_channel_inactivated Nav1.5 Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation Na_influx Na+ Influx Na_channel_inactivated->Na_channel Repolarization Propafenone_Analog This compound Analog Propafenone_Analog->Na_channel_open Blocks Na+ Influx Propafenone_Analog->Na_channel_inactivated Binds Preferentially Reduced_Excitability Reduced Excitability AP Action Potential Propagation

Mechanism of action of this compound analogs on the cardiac sodium channel.

Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay

This primary HTS assay is designed for the rapid screening of large compound libraries to identify potential inhibitors of the cardiac sodium channel, Nav1.5. The assay utilizes a fluorescence-based membrane potential-sensitive dye to detect changes in cell membrane voltage, providing a robust and automated platform for identifying initial hits.

Experimental Workflow: Fluorescence-Based Membrane Potential Assay

cluster_workflow Assay Workflow A 1. Plate Cells (HEK293-Nav1.5) B 2. Add this compound Analogs A->B C 3. Add Membrane Potential Dye B->C D 4. Incubate C->D E 5. Add Activator (Veratridine) D->E F 6. Read Fluorescence (FLIPR) E->F

Workflow for the primary fluorescence-based membrane potential assay.

Experimental Protocol

1. Cell Culture:

  • Cell Line: A stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, heterologously expressing the human cardiac sodium channel, Nav1.5 (SCN5A), is used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression of the Nav1.5 channel.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cell Plating: Seed the HEK293-Nav1.5 cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 to 30,000 cells per well. Allow the cells to adhere and form a confluent monolayer by incubating overnight.

  • Compound Addition: Prepare serial dilutions of the novel this compound analogs in an appropriate assay buffer. Add the compounds to the cell plates and incubate for 15-30 minutes at room temperature.

  • Dye Loading: Prepare the fluorescent membrane potential dye solution (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. Add the dye solution to each well of the cell plate and incubate for 30-60 minutes at 37°C.[6]

  • Signal Measurement:

    • Place the microplate into a fluorescence imaging plate reader (e.g., FLIPR Tetra).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's integrated liquid handler, add a Nav1.5 channel activator, such as veratridine, to all wells to induce channel opening and subsequent membrane depolarization.[1][5][7]

    • Immediately begin recording the fluorescence signal kinetically (e.g., every second for 120 seconds).

3. Data Analysis:

  • The increase in fluorescence intensity upon the addition of the activator corresponds to membrane depolarization due to sodium influx.

  • Inhibition of this fluorescence signal by a test compound indicates a blockade of the Nav1.5 channel.

  • The percentage of inhibition is calculated for each compound concentration.

  • For active compounds, the half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: Representative Primary Screening Data
Compound IDDescriptionMax % Inhibition at 10 µMIC50 (µM)
This compound Parent Compound 85.2 1.5
Analog-001R-group modification 192.50.8
Analog-002R-group modification 278.93.2
Analog-003R-group modification 345.1>10
Analog-004R-group modification 495.30.5
Lidocaine Reference Blocker 75.6 52.4 [5]
Vehicle Negative Control 0 N/A

Note: Data are representative and intended for illustrative purposes.

Secondary High-Throughput Screening: Automated Patch Clamp Electrophysiology

Following the primary screen, "hit" compounds are further characterized using automated patch clamp (APC) electrophysiology. This "gold standard" technique provides detailed information on the compound's potency, mechanism of action, and potential off-target effects, most notably on the hERG potassium channel, which is crucial for assessing proarrhythmic risk.

Experimental Workflow: Automated Patch Clamp Assay

cluster_workflow Assay Workflow A 1. Prepare Cell Suspension B 2. Load Cells and Solutions onto APC Chip A->B C 3. Automated Cell Trapping and Sealing B->C D 4. Whole-Cell Configuration C->D E 5. Apply Voltage Protocols D->E F 6. Compound Application and Data Acquisition E->F

Workflow for the secondary automated patch clamp assay.

Experimental Protocols

A. Nav1.5 Peak Current Inhibition Assay

1. Cell Preparation:

  • Cell Line: HEK293 or CHO cells stably expressing the human Nav1.5 channel.

  • Cell Harvesting: Cells are harvested using a non-enzymatic cell dissociation solution to ensure membrane integrity. They are then washed and resuspended in an appropriate extracellular solution at a concentration of 2-5 x 10^6 cells/mL.

2. Electrophysiology:

  • Instrument: An automated patch clamp system (e.g., QPatch, SyncroPatch).

  • Solutions:

    • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: A voltage protocol designed to assess the tonic and use-dependent block of the Nav1.5 channel is applied. For example, a holding potential of -120 mV, with depolarizing pulses to -20 mV.

  • Compound Application: A range of concentrations of the this compound analogs are applied to the cells. The sodium current is recorded before and after compound application to determine the extent of inhibition.

3. Data Analysis:

  • The peak sodium current amplitude is measured.

  • The percentage of current inhibition is calculated for each compound concentration.

  • IC50 values are determined by fitting the concentration-response data.

B. hERG Potassium Channel Inhibition Assay

1. Cell Preparation:

  • Cell Line: HEK293 or CHO cells stably expressing the human hERG potassium channel.

  • Cell Harvesting: Similar to the Nav1.5 assay, cells are harvested and prepared in suspension.

2. Electrophysiology:

  • Instrument: An automated patch clamp system.

  • Solutions:

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: A specific voltage protocol is used to elicit hERG currents, typically involving a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application: Test compounds are applied at various concentrations, and the hERG tail current is measured.

3. Data Analysis:

  • The amplitude of the hERG tail current is measured.

  • The percentage of inhibition is calculated for each compound concentration.

  • IC50 values are determined from the concentration-response curves.

Data Presentation: Representative Secondary Screening Data

Table 1: Activity of this compound Analogs on Nav1.5 Peak Current (Automated Patch Clamp)

Compound IDDescriptionIC50 (µM)
This compound Parent Compound -
5-Hydroxythis compoundActive Metabolite1.3 [3]
Analog-001R-group modification 10.9
Analog-004R-group modification 40.6
Flecainide Reference Blocker 7.4 [8][9]
Quinidine Reference Blocker 28.9 [10][11]

Note: Data are representative and intended for illustrative purposes. IC50 values for Nav1.5 blockers can be highly dependent on the voltage protocol used.

Table 2: Activity of this compound Analogs on hERG Channel (Automated Patch Clamp)

Compound IDDescriptionIC50 (µM)
This compound Parent Compound 1.32
GPV0019Analog 11.84
GPV0057Analog 21.22
GPV0576Analog 33.01
SCT-AS03Analog 40.77
GPV574Analog 55.04
5-Hydroxythis compound Active Metabolite ~2.0 (71.1% inhibition) [7]

Note: Data for this compound and its analogs are adapted from a study using a two-microelectrode voltage clamp in Xenopus oocytes, which provides comparable data to automated patch clamp for potency determination.[1]

Conclusion

The described high-throughput screening assays provide a robust framework for the discovery and characterization of novel this compound analogs. The primary fluorescence-based membrane potential assay is well-suited for the initial screening of large compound libraries to identify Nav1.5 inhibitors. The secondary automated patch clamp electrophysiology assays offer a higher-resolution method for hit confirmation, detailed mechanistic studies of Nav1.5 inhibition, and critical cardiac safety assessment through the evaluation of hERG channel activity. This tiered screening approach enables the efficient identification and optimization of promising new antiarrhythmic drug candidates.

References

Determining the Unbound Fraction: A Protocol for Propafenone Protein Binding in Serum

Author: BenchChem Technical Support Team. Date: December 2025

[Application Note & Protocol]

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the determination of propafenone protein binding in serum samples. This compound, a Class IC antiarrhythmic agent, is highly bound to plasma proteins, a key pharmacokinetic parameter influencing its free drug concentration and consequently its therapeutic and toxic effects.[1] Understanding the extent of protein binding is crucial for drug development and clinical pharmacology. This protocol outlines three common methods for separating the free (unbound) fraction of this compound from the protein-bound fraction in serum: equilibrium dialysis, ultracentrifugation, and ultrafiltration. Additionally, it details the subsequent quantification of this compound concentrations using High-Performance Liquid Chromatography (HPLC).

Introduction

The extent of drug binding to plasma proteins is a critical determinant of a drug's pharmacokinetic profile. Only the unbound fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared from the body. This compound is known to be highly bound to serum proteins, primarily alpha-1-acid glycoprotein.[2][3] The degree of binding can be influenced by various factors, including drug concentration and the presence of other drugs.[2][4] Therefore, accurate determination of this compound's protein binding is essential for predicting its efficacy and safety.

This application note presents standardized protocols for three widely used techniques to measure protein binding:

  • Equilibrium Dialysis (ED): Considered the "gold standard," this method involves the diffusion of the free drug across a semipermeable membrane until equilibrium is reached between a protein-containing compartment (serum) and a protein-free compartment (buffer).[5][6][7]

  • Ultracentrifugation (UC): This technique separates the protein-bound drug from the free drug by subjecting the serum sample to high centrifugal forces, pelleting the protein-drug complexes.[5][6][8][9]

  • Ultrafiltration (UF): A rapid method that uses a semipermeable membrane to separate the free drug in the ultrafiltrate from the protein-bound drug, which is retained.[4][6][10][11]

The concentration of this compound in the appropriate fractions is then determined by a validated HPLC method.[12][13][14][15]

Data Presentation

The following table summarizes the reported protein binding of this compound in human serum.

This compound Concentration (µg/mL)Unbound Fraction (%)MethodReference
0.252.7Equilibrium Dialysis[2]
0.5 - 2.0 (Therapeutic Range)4.1Equilibrium Dialysis[2]
2513.8Equilibrium Dialysis[2]
10018.7Equilibrium Dialysis[2]
Not Specified~5 (Bound: 95%)Not Specified[16]
Not Specified3-19 (Bound: 81-97%)Not Specified[3]

Experimental Protocols

I. Serum Sample Preparation
  • Collect whole blood from subjects.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Aspirate the serum and store it at -80°C until use.

  • Spike the serum with a known concentration of this compound from a stock solution (typically in a solvent like methanol or DMSO, ensuring the final solvent concentration is low, e.g., <1%).

  • Equilibrate the spiked serum at 37°C for at least 30 minutes before proceeding with the protein binding determination.

II. Protein Binding Determination Methods
  • Prepare a semipermeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa) by hydrating it according to the manufacturer's instructions.

  • Assemble the dialysis cells. A typical setup consists of two chambers separated by the prepared membrane.

  • Pipette a precise volume (e.g., 200 µL) of the this compound-spiked serum into the sample chamber.

  • Pipette an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) into the buffer chamber.

  • Seal the dialysis unit and incubate it at 37°C with gentle agitation for a sufficient period to reach equilibrium (typically 4-24 hours). The optimal time should be determined experimentally.

  • After incubation, carefully collect aliquots from both the serum and buffer chambers for analysis.

  • Calculate the percent unbound fraction as: % Unbound = (Concentration in Buffer Chamber / Concentration in Serum Chamber) x 100

  • Pipette the this compound-spiked serum into ultracentrifuge tubes.

  • Centrifuge the samples at high speed (e.g., 200,000 - 436,000 x g) for a duration sufficient to pellet the proteins (e.g., 2-4 hours) at a controlled temperature (e.g., 37°C).[8]

  • Carefully collect a small aliquot of the supernatant, which represents the protein-free fraction containing the unbound drug. Be cautious not to disturb the protein pellet.

  • Analyze the this compound concentration in the supernatant and an aliquot of the original spiked serum.

  • Calculate the percent unbound fraction as: % Unbound = (Concentration in Supernatant / Total Concentration in Serum) x 100

  • Select an appropriate ultrafiltration device with a low-binding semipermeable membrane (e.g., with a molecular weight cutoff of 10-30 kDa).

  • Pre-condition the device according to the manufacturer's instructions to minimize non-specific binding of the drug.

  • Pipette the this compound-spiked serum into the upper chamber of the ultrafiltration device.

  • Centrifuge at a force and for a duration recommended by the device manufacturer (e.g., 2000 x g for 30 minutes) at 37°C.

  • Collect the ultrafiltrate from the lower chamber, which contains the unbound drug.

  • Analyze the this compound concentration in the ultrafiltrate and an aliquot of the original spiked serum.

  • Calculate the percent unbound fraction as: % Unbound = (Concentration in Ultrafiltrate / Total Concentration in Serum) x 100

III. Quantification of this compound by HPLC

The concentration of this compound in the collected serum, buffer, supernatant, or ultrafiltrate samples can be determined using a validated reverse-phase HPLC method with UV detection.[12][13][14][15]

  • Sample Preparation:

    • For serum, buffer, and supernatant samples, perform a protein precipitation step. Add a precipitating agent (e.g., acetonitrile or a mixture of ZnSO4 and methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.[12][13]

    • The ultrafiltrate can often be injected directly after appropriate dilution.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[12][13]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer. A gradient elution may be used for better separation.[12][13]

    • Flow Rate: Typically 1.0 - 1.7 mL/min.[12][13][14]

    • Detection: UV detection at a wavelength of 210 nm or 250 nm.[12][13][14]

    • Injection Volume: 20-50 µL.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in a matrix that mimics the samples (e.g., buffer for the free fraction, and protein-precipitated blank serum for the total concentration).

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Separation of Unbound Drug cluster_analysis Quantification cluster_fractions serum Serum Sample spike Spike with This compound serum->spike equilibrate Equilibrate at 37°C spike->equilibrate ed Equilibrium Dialysis equilibrate->ed uc Ultracentrifugation equilibrate->uc uf Ultrafiltration equilibrate->uf hplc HPLC Analysis ed->hplc ed_fractions Serum & Buffer uc->hplc uc_fraction Supernatant & Total Serum uf->hplc uf_fraction Ultrafiltrate & Total Serum calc Calculate % Unbound hplc->calc

Caption: Experimental workflow for determining this compound protein binding.

Signaling_Pathway_Concept cluster_drug Drug in Circulation cluster_protein Serum Proteins cluster_equilibrium cluster_fractions cluster_effects Pharmacological Effects This compound This compound equilibrium This compound->equilibrium protein e.g., Alpha-1-acid glycoprotein protein->equilibrium bound Bound this compound (Pharmacologically Inactive) equilibrium->bound unbound Unbound (Free) this compound (Pharmacologically Active) equilibrium->unbound distribution Tissue Distribution unbound->distribution target Target Site Interaction unbound->target clearance Metabolism & Excretion unbound->clearance

References

Propafenone as a Pharmacological Tool for Studying Ion Channel Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class 1C antiarrhythmic agent widely utilized in the clinical management of cardiac arrhythmias.[1][2][3] Its primary mechanism of action involves the blockade of cardiac sodium channels, which slows the upstroke velocity of the action potential.[1][4][5][6][7] Beyond its principal effect on sodium channels, this compound exhibits a complex pharmacology, interacting with multiple other ion channels, including potassium and calcium channels, and possessing beta-adrenergic blocking properties.[1][2][8][9][10] This multifaceted interaction with various ion channels makes this compound a valuable pharmacological tool for researchers studying ion channel function, drug-channel interactions, and the mechanisms of cardiac arrhythmias.

These application notes provide a comprehensive overview of the use of this compound in ion channel research, including its mechanism of action, quantitative data on its effects on various channels, and detailed experimental protocols for its application in electrophysiological studies.

Mechanism of Action

This compound's primary electrophysiological effect is the potent, use-dependent blockade of fast inward sodium channels (INa) in cardiac cells.[1][4][6] This action reduces the rate of depolarization (Phase 0) of the cardiac action potential, leading to slowed conduction velocity.[1][4][7] The "use-dependent" nature of the block means that its effect is more pronounced at higher heart rates.[6]

In addition to sodium channel blockade, this compound also affects several potassium channels, contributing to its antiarrhythmic and potential proarrhythmic effects. It has been shown to inhibit the transient outward potassium current (Ito), the delayed rectifier potassium currents (IKr and IKs), and the inward rectifier potassium current (IK1).[4][5][8] Furthermore, at higher concentrations, this compound can inhibit the slow inward calcium current (ICaL).[4][5][11] The S-enantiomer of this compound is also a more potent beta-antagonist than the R-enantiomer.[4][5]

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels. IC50 values represent the concentration of this compound required to inhibit 50% of the channel's current.

Ion ChannelPreparationIC50 (µM)Reference
Sodium Channels (INa)
Peak INaCanine atrial myocytes1.4[12]
Potassium Channels
IKr (hERG)Xenopus oocytes13 - 15[13]
ItoHuman atrial myocytes4.8
IKur4.4
IK1Human atrial myocytes16.8
Kv1.4Xenopus oocytes121
ATP-sensitive K+ (KATP)Rabbit atrial myocytes1.26[13]
ATP-sensitive K+ (KATP)Rabbit ventricular myocytes4.94[13]
Calcium Channels (ICaL)
ICaLMammalian cardiac myocytes1.5 - 1.7

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Sodium Currents in Isolated Cardiomyocytes

This protocol describes the methodology for studying the effect of this compound on the fast inward sodium current (INa) in isolated ventricular myocytes using the whole-cell patch-clamp technique.

1. Cell Isolation:

  • Isolate single ventricular myocytes from adult rabbit or guinea pig hearts using enzymatic digestion with collagenase and protease.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INa, potassium and calcium channel blockers (e.g., CsCl, nifedipine) can be added.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with a single myocyte and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV to ensure the availability of sodium channels.

  • Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit INa.

  • Record baseline currents in the external solution.

  • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and record the resulting changes in INa amplitude.

4. Data Analysis:

  • Measure the peak inward current amplitude at each this compound concentration.

  • Construct a concentration-response curve and calculate the IC50 value for this compound's block of INa.

  • To study use-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 3 Hz) in the absence and presence of this compound and measure the progressive reduction in current amplitude.

Protocol 2: Two-Electrode Voltage-Clamp Recording of hERG Potassium Channels in Xenopus Oocytes

This protocol details the study of this compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which underlies the rapid delayed rectifier potassium current (IKr), using the Xenopus oocyte expression system.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the hERG channel.

  • Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.

2. Solutions:

  • Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.5 with NaOH.

3. Electrophysiological Recording:

  • Use a two-electrode voltage-clamp amplifier.

  • Impale a single oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Hold the oocyte at a holding potential of -80 mV.

  • Apply a depolarizing pulse (e.g., to +20 mV for 2 seconds) to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.

  • Record baseline currents in the recording solution.

  • Perfuse the oocyte with the recording solution containing various concentrations of this compound (e.g., 1 µM to 100 µM) and record the changes in the tail current amplitude.

4. Data Analysis:

  • Measure the peak tail current amplitude at each this compound concentration.

  • Calculate the percentage of block for each concentration and construct a concentration-response curve to determine the IC50 value.

  • Analyze the voltage-dependence of the block by applying a range of depolarizing pulses and comparing the block at different potentials.

Protocol 3: Action Potential Recording using Microelectrode Arrays (MEAs)

This protocol describes the use of microelectrode arrays (MEAs) to assess the effects of this compound on the action potential characteristics of cultured cardiomyocytes.

1. Cell Culture:

  • Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes onto MEA plates.

  • Allow the cells to form a spontaneously beating syncytium.

2. MEA Recording:

  • Place the MEA plate into the recording system and allow the cells to equilibrate.

  • Record the spontaneous field potentials from multiple electrodes across the array.

  • Establish a stable baseline recording.

  • Add this compound at various concentrations to the culture medium.

  • Record the changes in field potential duration (FPD), beat rate, and conduction velocity.

3. Data Analysis:

  • Analyze the recorded field potentials to determine the FPD, which is an indicator of the action potential duration.

  • Measure the beat rate and calculate the conduction velocity between adjacent electrodes.

  • Evaluate the concentration-dependent effects of this compound on these parameters.

  • Assess for proarrhythmic events such as early afterdepolarizations (EADs) or triggered activity.

Mandatory Visualizations

Propafenone_Signaling_Pathway cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na_Channel Sodium Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel Potassium Channels (hERG, Kv, etc.) This compound->K_Channel Blocks Ca_Channel Calcium Channel (Cav1.2) This compound->Ca_Channel Blocks (High Conc.) AP_Upstroke Decreased Action Potential Upstroke (Phase 0) Na_Channel->AP_Upstroke Repolarization_Prolongation Prolonged Repolarization K_Channel->Repolarization_Prolongation AP_Shortening Shortened Action Potential Duration K_Channel->AP_Shortening Reduced_Contractility Reduced Contractility Ca_Channel->Reduced_Contractility Conduction_Slowing Slowed Conduction Velocity AP_Upstroke->Conduction_Slowing

Caption: Signaling pathway of this compound's action on cardiac ion channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Acquisition and Analysis Cell_Isolation Cell/Tissue Isolation (e.g., Cardiomyocytes, Oocytes) Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp cRNA_Injection cRNA Injection (for Oocytes) TEVC Two-Electrode Voltage-Clamp cRNA_Injection->TEVC Cell_Culture Cell Culture (on MEAs) MEA Microelectrode Array Cell_Culture->MEA Baseline Record Baseline Activity Patch_Clamp->Baseline TEVC->Baseline MEA->Baseline Propafenone_Application Apply this compound Baseline->Propafenone_Application Record_Effects Record Drug Effects Propafenone_Application->Record_Effects Data_Analysis Analyze Data (IC50, Kinetics, AP Parameters) Record_Effects->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

Logical_Relationship cluster_primary Primary Effect cluster_secondary Secondary Effects cluster_outcome Overall Outcome This compound This compound Na_Block Sodium Channel Blockade This compound->Na_Block K_Block Potassium Channel Blockade This compound->K_Block Beta_Block Beta-Adrenergic Blockade This compound->Beta_Block Ca_Block Calcium Channel Blockade This compound->Ca_Block Antiarrhythmic Antiarrhythmic Effect Na_Block->Antiarrhythmic Proarrhythmic Proarrhythmic Potential Na_Block->Proarrhythmic K_Block->Antiarrhythmic K_Block->Proarrhythmic Beta_Block->Antiarrhythmic

Caption: Logical relationship of this compound's multi-channel effects.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Propafenone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of propafenone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] This distortion can compromise the accuracy and resolution of the analysis.[2] It is quantitatively identified by calculating the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 indicates significant tailing.[3][4]

Q2: Why is my this compound peak tailing?

A2: this compound is a basic compound, making it susceptible to interactions with residual silanol groups on the surface of silica-based HPLC columns.[2][4][5][6] These silanol groups can become ionized at mid-range pH values, leading to secondary interactions with the positively charged this compound molecule, which in turn causes peak tailing.[1][4] Other potential causes include column overload, extra-column volume, and inappropriate mobile phase conditions.[3][7]

Q3: How does the mobile phase pH affect this compound peak shape?

A3: The mobile phase pH is a critical factor in controlling the peak shape of basic compounds like this compound.[5] this compound has a pKa of approximately 9.0 - 9.27.[5][8] When the mobile phase pH is close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to poor peak shape.[1] To ensure consistent protonation and minimize interactions with silanol groups, it is advisable to work at a pH at least 2 units away from the analyte's pKa.[5][9] For this compound, a lower pH (e.g., pH 2-4) is often used to protonate the silanol groups and the analyte, reducing unwanted secondary interactions.[2][3][5][7]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. Using a modern, high-purity silica column that is "end-capped" is highly recommended for analyzing basic compounds like this compound.[1][7] End-capping chemically modifies the silica surface to block most of the residual silanol groups, thereby minimizing secondary interactions and reducing peak tailing.[4][7] Columns with polar-embedded phases can also provide shielding for basic compounds.[1]

Q5: What are the typical HPLC method parameters for this compound analysis?

A5: Several validated HPLC methods for this compound have been published. Key parameters often include:

  • Column: A C18 reversed-phase column is commonly used.[10][11]

  • Mobile Phase: A mixture of acetonitrile or methanol and a buffer (e.g., phosphate or ammonium acetate) is typical.[10][12]

  • pH: The mobile phase is often acidified to a pH of around 3.[5][10]

  • Detection: UV detection is common, with wavelengths around 210 nm or 246 nm.[10][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

Problem: Significant peak tailing observed for the this compound peak.

Troubleshooting Workflow:

Troubleshooting_Workflow start Peak Tailing Observed check_method Step 1: Review Method Parameters start->check_method sub_ph Is pH appropriate? (pH 2-4 for this compound) check_method->sub_ph check_column Step 2: Evaluate Column Performance sub_age Is the column old or contaminated? check_column->sub_age check_instrument Step 3: Inspect HPLC System sub_dead_volume Is there extra-column volume? check_instrument->sub_dead_volume solution Resolution sub_buffer Is buffer concentration adequate? (10-50 mM) sub_ph->sub_buffer Yes adjust_ph Adjust pH to 2-4 sub_ph->adjust_ph No sub_overload Is there sample overload? sub_buffer->sub_overload Yes increase_buffer Increase buffer strength sub_buffer->increase_buffer No sub_overload->check_column No dilute_sample Dilute sample or reduce injection volume sub_overload->dilute_sample Yes sub_type Is it an end-capped column? sub_age->sub_type No flush_column Flush or replace column sub_age->flush_column Yes sub_type->check_instrument Yes use_endcapped Switch to an end-capped column sub_type->use_endcapped No sub_dead_volume->solution No minimize_tubing Use shorter, narrower tubing sub_dead_volume->minimize_tubing Yes adjust_ph->check_column increase_buffer->check_column dilute_sample->check_column flush_column->check_instrument use_endcapped->check_instrument minimize_tubing->solution

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.

Step 1: Review and Optimize Method Parameters

  • Mobile Phase pH:

    • Issue: The mobile phase pH may be too close to the pKa of this compound (~9.0-9.27), causing inconsistent ionization.[1][5][8]

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa. A pH in the range of 2-4 is generally effective at protonating both the this compound molecule and the residual silanol groups, thus minimizing secondary interactions.[2][3][5][7]

  • Buffer Concentration:

    • Issue: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.

    • Solution: Ensure an adequate buffer concentration, typically between 10-50 mM, to maintain a stable pH.[3]

  • Sample Overload:

    • Issue: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][7]

    • Solution: Dilute the sample or reduce the injection volume.[3]

Step 2: Evaluate Column Condition and Type

  • Column Contamination and Age:

    • Issue: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[3]

    • Solution: Flush the column with a strong solvent.[3] If performance does not improve, replace the column.

  • Column Chemistry:

    • Issue: Using a column not suitable for basic compounds can result in significant peak tailing.

    • Solution: Employ a modern, end-capped C18 column.[1][7] These columns have fewer active silanol sites, leading to improved peak symmetry for basic analytes.[4][7]

Step 3: Inspect the HPLC System

  • Extra-Column Volume:

    • Issue: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and peak tailing.[3][7] This is often more pronounced for early eluting peaks.[7]

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H27NO3[8]
Molecular Weight341.4 g/mol [8]
pKa9.0 - 9.27[5][8]
logP~3.2[5][8]

Table 2: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale
Column C18, end-capped, 5 µm particle sizeMinimizes silanol interactions for basic compounds.[1][7]
Mobile Phase A 10-25 mM Phosphate or Acetate BufferProvides stable pH and good buffering capacity.[3][7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
pH 3.0 (Adjusted with phosphoric or formic acid)Ensures protonation of this compound and silanol groups.[5][10]
Flow Rate 1.0 mL/minA typical analytical flow rate.
Detection UV at 210 nm or 246 nmWavelengths of significant absorbance for this compound.[10][12]
Temperature 25-40 °CTo ensure consistent retention times.[10][12]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: Dissolve the chosen buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to the desired concentration (e.g., 25 mM).

  • Adjust pH: While stirring, slowly add an appropriate acid (e.g., phosphoric acid) to Mobile Phase A until the pH meter reads 3.0.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Equilibrate the System: Run the HPLC system with the new mobile phase composition for at least 15-20 column volumes before injecting the sample.

  • Analyze Sample: Inject the this compound standard and observe the peak shape.

Protocol 2: Column Flushing

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Isopropanol: Flush the column with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Flush with Strong Solvent: Flush with a solvent stronger than your mobile phase (e.g., 100% acetonitrile or methanol) for 30 minutes.[3]

  • Equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Visualization of a Key Interaction

Silanol_Interaction cluster_column Silica Surface (pH > 4) cluster_analyte This compound (at acidic to neutral pH) Si-O- Ionized Silanol (Si-O⁻) This compound-NH2+ Protonated this compound (R-NH₂⁺) This compound-NH2+->Si-O- Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between protonated this compound and an ionized silanol group, a primary cause of peak tailing.

References

Optimizing propafenone concentration for in-vitro electrophysiology experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing propafenone in in-vitro electrophysiology experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound in cardiac electrophysiology?

This compound is classified as a Class 1C antiarrhythmic agent.[1] Its principal mechanism of action is the blockade of cardiac sodium channels (INa), which reduces the upstroke velocity (Vmax or Phase 0) of the cardiac action potential.[2][3] This action is frequency- and voltage-dependent.[4] this compound also exhibits weaker beta-adrenergic blocking activity and affects potassium channels, contributing to its overall electrophysiological profile.[3][5]

2. What are the active metabolites of this compound and are they relevant for in-vitro studies?

This compound is extensively metabolized in the liver to active metabolites, primarily 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDPP).[6] These metabolites, particularly 5-OHP, have significant electrophysiological effects, including potent sodium channel and IKr blocking activity.[6][7] For comprehensive in-vitro studies, it is crucial to consider the effects of these metabolites, as they contribute to the overall therapeutic and potential proarrhythmic effects of this compound.[6]

3. What is a good starting concentration for this compound in my experiments?

A suitable starting concentration depends on the specific ion channel and cell type being studied. Based on published data, a concentration range of 0.5 µM to 10 µM is a reasonable starting point for exploring the primary effects of this compound. For instance, a concentration as low as 0.5 µg/ml (approximately 1.5 µM) has been shown to alter action potentials in sheep Purkinje fibers.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

4. I am seeing unexpected proarrhythmic events in my recordings. What could be the cause?

This compound can induce proarrhythmic effects, such as new or worsened arrhythmias.[1][8] This can be due to several factors:

  • High Concentrations: Excessive concentrations can lead to significant conduction slowing and proarrhythmia.

  • Potassium Channel Blockade: Blockade of potassium channels, such as the hERG channel (IKr), can prolong the QT interval and increase the risk of torsade de pointes.[6]

  • Metabolite Effects: The active metabolite 5-hydroxythis compound has potent IKr blocking effects which can contribute to proarrhythmia.[6]

  • Underlying Substrate: The specific characteristics of the tissue or cells being studied can influence their susceptibility to proarrhythmic events.

5. How does this compound affect different cardiac ion channels?

This compound has a complex pharmacology, affecting multiple ion channels. Its primary effect is on sodium channels, but it also influences potassium and calcium channels. The table below summarizes its effects on various channels.

Data Summary: this compound's Effects on Cardiac Ion Channels

ChannelPreparationIC50 / Effective ConcentrationObserved EffectReference
INaCanine Purkinje Fibers1 x 10-8 to 1 x 10-5 MReduced action potential amplitude and duration[7]
IKr (hERG)CHO cellsNot specifiedBlockade leads to QT prolongation[6]
ItoHuman atrial myocytes4.8 µMChannel blockade[9]
IK1Human atrial myocytes16.8 µMChannel blockade[9]
IKurNot specified4.4 µMChannel blockade[9]
ICaLMammalian cardiac myocytes1.5-1.7 µMChannel blockade[9]
Kir2.1CHO cellsEC50 = 12.0 ± 3.0 nMIncreased current[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No discernible effect of this compound - Concentration too low: The applied concentration may be below the effective range for the target channel or cell type.- Drug degradation: Improper storage or handling of the this compound stock solution.- Metabolism in tissue preparations: If using tissue preparations, metabolic breakdown of this compound could occur.- Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) and increasing to a higher concentration (e.g., 50 µM).- Prepare fresh stock solutions and store them appropriately (protected from light, at the recommended temperature).- Consider the potential for metabolism and the effects of active metabolites.
High variability in results - Inter-individual differences in metabolism: If using primary cells or tissues, genetic polymorphisms (e.g., in CYP2D6) can lead to significant variability in this compound metabolism.[6]- Inconsistent experimental conditions: Variations in temperature, pH, or perfusion rate can affect drug potency.- Use-dependent effects: The effect of this compound on sodium channels is use-dependent.[7]- Be aware of potential metabolic differences if not using a homogenous cell line.- Maintain strict control over all experimental parameters.- Standardize the stimulation frequency and protocol to account for use-dependent effects.
Action potential prolongation and early afterdepolarizations (EADs) - Significant blockade of potassium channels (e.g., IKr): This is a known proarrhythmic effect of this compound and its metabolites.[6]- Concentration is too high. - Reduce the concentration of this compound.- Co-administer a specific blocker of other channels to isolate the effect on the channel of interest.- Analyze the effects of the active metabolite 5-hydroxythis compound, which is a potent IKr blocker.[6]
Significant decrease in Vmax and conduction slowing - Primary effect of sodium channel blockade: This is the expected mechanism of action for a Class 1C antiarrhythmic.[2][3]- This is an expected outcome. Quantify the degree of Vmax reduction at different concentrations to determine the IC50 for sodium channel blockade in your preparation.

Experimental Protocols

Whole-Cell Patch-Clamp Technique for IKr (hERG) Currents

This protocol is adapted from studies characterizing the effects of this compound on hERG channels.[6]

  • Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the gene encoding hERG channels.

  • Cell Preparation: Plate cells on glass coverslips for recording. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Electrophysiological Recording:

    • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current.

  • Data Acquisition and Analysis:

    • Record currents using an appropriate amplifier and data acquisition system.

    • Measure the peak tail current amplitude at -50 mV.

    • Apply this compound at various concentrations via the perfusion system and record the steady-state block.

    • Calculate the percentage of block at each concentration and fit the data to a Hill equation to determine the IC50.

Visualizations

Propafenone_Signaling_Pathway cluster_membrane Cell Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_influx Sodium Influx (Phase 0 Depolarization) Conduction_slowing Decreased Conduction Velocity Na_channel->Conduction_slowing Inhibition leads to K_channel Potassium Channels (e.g., hERG, Kir2.1) AP_prolongation Action Potential Prolongation K_channel->AP_prolongation Blockade leads to Beta_receptor Beta-Adrenergic Receptor Beta_blockade Reduced Sympathetic Stimulation Beta_receptor->Beta_blockade Leads to This compound This compound This compound->Na_channel Blockade This compound->K_channel Modulation This compound->Beta_receptor Blockade Metabolites Active Metabolites (5-OHP, NDPP) This compound->Metabolites Hepatic Metabolism (CYP2D6, CYP3A4) Metabolites->Na_channel Blockade Metabolites->K_channel Modulation

Caption: this compound's signaling pathway in cardiomyocytes.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Acquisition and Analysis Cell_Isolation Cell/Tissue Isolation (e.g., Myocytes, CHO cells) Solution_Prep Prepare External and Internal Solutions Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Solution_Prep->Patch_Clamp Baseline Record Baseline Ionic Currents / APs Patch_Clamp->Baseline Drug_Application Apply this compound (Dose-Response) Baseline->Drug_Application Washout Washout Drug_Application->Washout Data_Acquisition Acquire and Digitize Signals Analysis Analyze Data (IC50, Vmax, APD) Data_Acquisition->Analysis Interpretation Interpret Results Analysis->Interpretation

Caption: General workflow for in-vitro electrophysiology experiments.

Troubleshooting_Tree Start Experiment Start Observe_Effect Observe this compound Effect Start->Observe_Effect No_Effect No Effect Observe_Effect->No_Effect No Proarrhythmia Proarrhythmic Events (EADs, Arrhythmias) Observe_Effect->Proarrhythmia Yes, but adverse Expected_Effect Expected Effect (e.g., Vmax decrease) Observe_Effect->Expected_Effect Yes, as expected Check_Concentration Increase Concentration Prepare Fresh Solution No_Effect->Check_Concentration Check_Setup Verify Experimental Setup (Perfusion, Temperature) No_Effect->Check_Setup Reduce_Concentration Reduce Concentration Proarrhythmia->Reduce_Concentration Consider_Metabolites Consider Metabolite Effects (e.g., IKr block) Proarrhythmia->Consider_Metabolites Proceed Proceed with Data Analysis Expected_Effect->Proceed Check_Concentration->Observe_Effect Check_Setup->Observe_Effect Reduce_Concentration->Observe_Effect

Caption: Troubleshooting decision tree for this compound experiments.

References

Propafenone Aqueous Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing propafenone instability in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, handling, and analysis of this compound solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride not dissolving in my aqueous buffer?

A1: this compound hydrochloride has limited solubility in aqueous solutions, which is also pH-dependent.[1][2] For optimal dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock solution with your aqueous buffer to the final desired concentration.[3]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions due to its high solvating power for this compound hydrochloride (approximately 30 mg/mL).[3] Ethanol is another option, although the solubility is lower (approximately 0.3 mg/mL).[3]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO can be stored at -20°C for extended periods.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: For how long is a diluted aqueous solution of this compound stable?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[3] this compound is susceptible to degradation in aqueous environments, particularly under certain conditions of pH, temperature, and light exposure.

Q5: What are the main degradation pathways for this compound in aqueous solutions?

A5: this compound is particularly susceptible to oxidative and thermal degradation.[4] Forced degradation studies have shown that it is more stable in acidic conditions compared to alkaline conditions, where degradation is more pronounced.[4][5]

Q6: I observed precipitation after diluting my DMSO stock solution into a phosphate-buffered saline (PBS). What could be the cause?

A6: Precipitation can occur if the final concentration of this compound in the aqueous buffer exceeds its solubility limit. The solubility of this compound hydrochloride in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL.[3] Ensure your final concentration is below this limit. Additionally, rapid changes in solvent polarity upon dilution can sometimes cause precipitation. Try adding the DMSO stock solution to the aqueous buffer slowly while vortexing.

Q7: Can I use this compound solutions that have changed color or show visible particulates?

A7: No. Any change in the physical appearance of the solution, such as color change or precipitation, is an indication of instability or degradation.[5] Such solutions should be discarded, and fresh solutions should be prepared.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in Aqueous Solution Exceeding solubility limit.Ensure the final concentration is below the known solubility in your specific buffer system. For a 1:3 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.25 mg/mL.[3]
Rapid dilution.Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing.
Incompatible buffer components.While uncommon, some buffer components could potentially interact with this compound. If possible, test solubility in a simpler buffer system.
Inconsistent Experimental Results Degradation of this compound in the working solution.Prepare fresh aqueous working solutions daily.[3] Protect solutions from light and elevated temperatures.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV.
Unexpected Biological Activity Formation of active metabolites or degradation products.This compound can be metabolized to active compounds like 5-hydroxythis compound.[6] Be aware of potential confounding effects. Use a stability-indicating analytical method to check for degradation products.

Quantitative Data Summary

Table 1: Solubility of this compound Hydrochloride in Various Solvents

Solvent Solubility Reference
WaterSlightly soluble[2]
Ethanol~0.3 mg/mL[3]
Dimethyl sulfoxide (DMSO)~30 mg/mL[3]
Dimethyl formamide (DMF)~20 mg/mL[3]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[3]

Table 2: Stability of this compound Hydrochloride under Forced Degradation Conditions

Stress Condition Observation Reference
Acidic Hydrolysis (e.g., 6 N HCl at 95°C)Relatively stable, no detectable reduction in concentration.[5]
Alkaline Hydrolysis (e.g., 10 N KOH at 95°C)Significant degradation.[5]
Oxidative (e.g., Peroxide)Highly susceptible to degradation.[4]
ThermalSusceptible to degradation.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock and Working Solutions
  • Preparation of 10 mg/mL Stock Solution in DMSO:

    • Weigh out 10 mg of this compound hydrochloride powder.

    • Dissolve the powder in 1 mL of high-purity DMSO.

    • Vortex until the powder is completely dissolved.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of a 10 µM Working Solution in Aqueous Buffer (e.g., PBS):

    • Thaw an aliquot of the 10 mg/mL (26.4 mM) stock solution.

    • Dilute the stock solution in your desired aqueous buffer. For example, to make 10 mL of a 10 µM solution, add 3.79 µL of the 10 mg/mL stock solution to 10 mL of PBS.

    • Mix thoroughly by vortexing.

    • Prepare this working solution fresh for each experiment and do not store for more than 24 hours.[3]

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This protocol is a general guideline based on published methods.[7] Optimization may be required for your specific instrumentation and application.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Eclipse XDB-C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Methanol: 10mM Ammonium Acetate Buffer (pH adjusted as needed) in a ratio of 70:30 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 246 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound hydrochloride in methanol (e.g., 1 mg/mL).[7]

    • Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dilute an aliquot of the aqueous this compound solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate the presence of degradation products.

Mandatory Visualizations

propafenone_mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_influx Sodium Influx Beta_receptor β-Adrenergic Receptor Beta_blockade β-Adrenergic Blockade This compound This compound This compound->Na_channel Blocks This compound->Beta_receptor Antagonizes This compound->Beta_blockade Action_potential Decreased Rate of Action Potential Upstroke Na_influx->Action_potential Inhibits Conduction_slowing Slowed Conduction Velocity Action_potential->Conduction_slowing Sympathetic_stimulation Sympathetic Stimulation Reduced_HR_contractility Reduced Heart Rate & Myocardial Contractility Beta_blockade->Reduced_HR_contractility stability_workflow cluster_prep Solution Preparation cluster_stress Stability Testing cluster_analysis Data Analysis Start This compound HCl (Solid) Stock_Sol Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->Stock_Sol Work_Sol Prepare Aqueous Working Solution (Dilute stock in buffer) Stock_Sol->Work_Sol Initial_Analysis T=0 Analysis (HPLC) Work_Sol->Initial_Analysis Incubate Incubate under Test Conditions (e.g., 37°C, light exposure) Initial_Analysis->Incubate Time_Point_Analysis Time-Point Analysis (e.g., 2, 4, 8, 24 hours) (HPLC) Incubate->Time_Point_Analysis Time_Point_Analysis->Incubate Continue for duration of study Data Compare this compound Peak Area to T=0 Time_Point_Analysis->Data Degradation_Check Check for Degradation Products (New Peaks) Data->Degradation_Check Conclusion Determine Stability under Test Conditions Degradation_Check->Conclusion

References

Technical Support Center: Analysis of Propafenone in Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of propafenone in various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound in tissue?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components of the sample matrix.[1] In tissue analysis, these components can include phospholipids, proteins, salts, and other endogenous molecules that can either suppress or enhance the signal of this compound and its metabolites, leading to inaccurate and imprecise quantification.[1][2] Tissue matrices are particularly complex, making them more prone to causing significant matrix effects compared to plasma.

Q2: How can I assess the extent of matrix effects in my tissue analysis of this compound?

A2: The most common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the peak area of an analyte in a post-extraction spiked blank tissue matrix sample to the peak area of the analyte in a pure solution at the same concentration. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[3] It is recommended to assess matrix effects using at least six different lots of the tissue matrix.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis in tissue?

A3: The choice of sample preparation technique is critical for minimizing matrix effects. While simple protein precipitation (PPT) is a common technique, it may not be sufficient for complex tissue matrices due to the high amount of residual phospholipids.[4] More rigorous techniques are often required:

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but requires careful optimization of solvents.[5]

  • Solid-Phase Extraction (SPE): Provides a much cleaner extract and allows for sample concentration, but requires method development.[4][5]

  • HybridSPE® (Phospholipid Removal): Specifically targets the removal of phospholipids, which are major contributors to matrix effects, resulting in a significantly cleaner extract and improved analytical column lifetime.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in tissue samples.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.[5]
Column Contamination: Buildup of matrix components on the column.Implement a more effective sample cleanup method. Use a guard column and replace it regularly.
Inappropriate Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemistry.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
High Variability in Results Inconsistent Sample Preparation: Variations in extraction efficiency between samples.Standardize the sample preparation protocol and ensure it is followed precisely for all samples.[5]
System Contamination: Buildup of matrix components in the LC system or MS source.Regularly clean the LC system and MS source. Consider using a divert valve to direct the early, unretained matrix components to waste.
Differential Matrix Effects: Variations in the composition of the biological matrix between samples.Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variations in matrix effects.[1]
Weak Signal/Low Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.Improve sample cleanup to remove interfering components.[6] Optimize chromatographic conditions to separate this compound from the suppression region.[7][8]
Suboptimal MS Parameters: Ion source parameters (e.g., temperature, gas flows) are not optimized.Perform a thorough optimization of all MS parameters using a neat solution of this compound.
Poor Extraction Recovery: The sample preparation method is not efficiently extracting this compound from the tissue matrix.Optimize the extraction procedure by testing different solvents, pH, and extraction times.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT) Method

This method is relatively simple but may not be sufficient for all tissue types.

  • Homogenize the tissue sample in an appropriate buffer (e.g., phosphate-buffered saline) to create a uniform homogenate.

  • To a 200 µL aliquot of the tissue homogenate, add 800 µL of cold methanol (or acetonitrile).[9]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS injection.[5]

HybridSPE®-Precipitation Method

This method is highly effective at removing phospholipids, a major source of matrix effects.

  • Homogenize the tissue sample as described in the PPT method.

  • To a 100 µL aliquot of the tissue homogenate, add 300 µL of 1% formic acid in acetonitrile containing a suitable internal standard.

  • Vortex the mixture for 30 seconds.

  • Transfer the entire mixture to a HybridSPE® cartridge.

  • Apply a positive pressure or vacuum to force the sample through the cartridge.

  • Collect the filtrate for direct injection into the LC-MS/MS system.[5]

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for the analysis of this compound and its metabolites, primarily in plasma, which can serve as a starting point for tissue analysis.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (Methanol)This compound94.399.4[10]
5-Hydroxythis compound105.2102.6[10]
HybridSPE®This compound>95No significant effect[5]
5-Hydroxythis compoundNot specifiedNot specified
Liquid-Liquid ExtractionThis compound>80Generally lower than PPT[5]
Solid-Phase ExtractionThis compound>85Generally lower than PPT and LLE[5]

Visualizations

experimental_workflow cluster_pre_analysis Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing Tissue_Homogenization Tissue Homogenization Sample_Extraction Sample Extraction (PPT, LLE, SPE, or HybridSPE) Tissue_Homogenization->Sample_Extraction Evaporation Evaporation (if applicable) Sample_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound in tissue.

troubleshooting_ion_suppression Start Weak or Inconsistent Signal (Potential Ion Suppression) Check_Chromatography Review Chromatography Start->Check_Chromatography Improve_Cleanup Improve Sample Cleanup Check_Chromatography->Improve_Cleanup Analyte co-elutes with matrix components? Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Check_Chromatography->Use_SIL_IS No Optimize_LC Optimize LC Method Improve_Cleanup->Optimize_LC Yes Improve_Cleanup->Use_SIL_IS No Revalidate Re-evaluate and Validate Method Optimize_LC->Revalidate Use_SIL_IS->Revalidate

References

Technical Support Center: Minimizing Propafenone-Induced Proarrhythmia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize propafenone-induced proarrhythmia in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced proarrhythmia?

A1: this compound, a Class IC antiarrhythmic agent, primarily induces proarrhythmia by blocking cardiac sodium channels.[1] This action slows the influx of sodium into cardiomyocytes, leading to a reduction in the upstroke velocity (Phase 0) of the cardiac action potential.[1] This slowing of conduction, particularly in the His-Purkinje system, can create a substrate for re-entrant arrhythmias, such as monomorphic ventricular tachycardia.[2] Ischemic myocardial and Purkinje fibers are more susceptible to these depressant effects than normal fibers.[3]

Q2: What are the known risk factors for this compound-induced proarrhythmia in animal models?

A2: The primary risk factor is the presence of underlying structural heart disease, such as a previous myocardial infarction.[3] Animal models with induced myocardial infarction are more susceptible to the proarrhythmic effects of this compound. Additionally, genetic factors influencing drug metabolism, specifically deficiencies in the Cytochrome P450 2D6 (CYP2D6) enzyme, can lead to higher plasma concentrations of this compound, increasing the risk of toxicity and proarrhythmia.[1] Co-administration of drugs that inhibit CYP2D6 or CYP3A4 can also increase this compound levels and the associated risks.

Q3: Are there any inherent properties of this compound that might mitigate its proarrhythmic effects?

A3: this compound possesses mild beta-blocking and calcium channel-blocking properties in addition to its primary sodium channel blockade.[4] It is theorized that its beta-blocking activity may offer some protection against proarrhythmia, though this has not been definitively confirmed in clinical or extensive preclinical studies.

Troubleshooting Guide

Issue 1: My animal model is exhibiting ventricular tachycardia after this compound administration. How can I mitigate this?

Potential Strategy 1: Co-administration with a Beta-Blocker

  • Rationale: The beta-blocking properties of drugs like propranolol can counteract the arrhythmogenic potential of sympathomimetic-induced arrhythmias and may offer protection against this compound's proarrhythmic effects. In a study on isoproterenol-induced lethal arrhythmias in IGF1R deficiency mice, co-administration of propranolol or amiodarone was more effective at reducing mortality than this compound alone.[5]

  • Troubleshooting Steps:

    • Select an appropriate beta-blocker: Propranolol is a non-selective beta-blocker that has been used in relevant animal studies.

    • Determine the optimal dose and timing: The dose of the beta-blocker should be sufficient to achieve a therapeutic effect without causing excessive bradycardia or hypotension. Administration prior to or concurrently with this compound is likely to be most effective.

    • Monitor ECG and hemodynamics closely: Continuously monitor the electrocardiogram (ECG) for changes in heart rate, QRS duration, and the presence of arrhythmias. Also, monitor blood pressure to ensure hemodynamic stability.

Potential Strategy 2: Co-administration with a Calcium Channel Blocker

  • Rationale: this compound has weak calcium channel-blocking activity.[4] Verapamil, a more potent calcium channel blocker, has been shown to be effective in treating certain types of arrhythmias by acting on the slow calcium channels.[6] Co-administration may offer a synergistic antiarrhythmic effect or mitigate some of the proarrhythmic effects of this compound. However, caution is advised as both drugs can have negative inotropic effects.

  • Troubleshooting Steps:

    • Choose a suitable calcium channel blocker: Verapamil has been studied for its antiarrhythmic effects in animal models.[7][8]

    • Careful dose titration: Start with low doses of both agents and titrate upwards based on the animal's response, paying close attention to heart rate, PR interval, and blood pressure.

    • Monitor for adverse effects: Be vigilant for signs of heart block, bradycardia, and hypotension.

Potential Strategy 3: Pre-treatment with Magnesium

  • Rationale: Magnesium has been shown to be effective in treating various ventricular arrhythmias, including drug-induced torsades de pointes.[9] It is thought to suppress early afterdepolarizations, which can trigger arrhythmias.[9] Studies in rabbit models have demonstrated that prophylactic magnesium can decrease the occurrence of torsades de pointes induced by Class III antiarrhythmic agents.[2]

  • Troubleshooting Steps:

    • Administer magnesium sulfate: An intravenous bolus followed by a continuous infusion is a common administration method.

    • Monitor serum magnesium levels: Ensure that magnesium levels remain within a therapeutic but non-toxic range.

    • Observe for changes in arrhythmia inducibility: Assess whether pre-treatment with magnesium reduces the incidence or severity of this compound-induced arrhythmias.

Issue 2: How can I optimize the this compound dosage to minimize proarrhythmia while maintaining antiarrhythmic efficacy?

  • Strategy: Dose-Escalation Study

    • Rationale: The proarrhythmic effects of this compound are often dose-dependent. A careful dose-escalation study can help identify the therapeutic window where antiarrhythmic effects are present without significant proarrhythmia.

    • Troubleshooting Steps:

      • Start with a low dose: Begin with a dose known to be sub-therapeutic or at the low end of the therapeutic range for the specific animal model.

      • Gradual dose increments: Increase the dose in small increments, allowing sufficient time between doses to observe the full electrophysiological and proarrhythmic effects.

      • Continuous ECG monitoring: Monitor for changes in QRS duration, QT interval (though this compound typically does not prolong QT), and the emergence of ventricular ectopy or tachycardia.

      • Define proarrhythmic endpoints: Establish clear criteria for what constitutes a proarrhythmic event to determine the maximum tolerated dose.

Quantitative Data Summary

Table 1: Effect of Antiarrhythmic Co-administration on Isoproterenol-Induced Mortality in IGF1R Deficiency Mice

Treatment GroupMortality Rate (%)
Isoproterenol (ISO) Only46.15
ISO + this compound33.3
ISO + Propranolol0
ISO + Amiodarone0

(Data sourced from a study on isoproterenol-induced lethal arrhythmias in IGF1R deficiency mice[5])

Experimental Protocols

Protocol 1: Prophylactic Magnesium to Mitigate Proarrhythmia in a Rabbit Model (Adapted from a study on Class III antiarrhythmics)

  • Animal Model: New Zealand White rabbits.

  • Anesthesia: Anesthetize the animals according to an approved institutional protocol.

  • Instrumentation:

    • Place ECG electrodes to continuously monitor lead II.

    • Insert a catheter for intravenous drug administration.

    • If possible, use a monophasic action potential catheter to record cardiac action potentials.

  • Procedure:

    • Induce bradycardia with an alpha-agonist like methoxamine to increase the susceptibility to proarrhythmia.

    • Divide animals into two groups:

      • Magnesium Group: Administer an intravenous bolus of magnesium sulfate (e.g., 60 mg/kg) followed by a continuous infusion (e.g., 0.6 mg/kg/minute).

      • Control Group: Administer an equivalent volume of normal saline.

    • After a stabilization period (e.g., 12 minutes), administer this compound at a dose known to be potentially proarrhythmic.

    • Continuously record ECG and monophasic action potentials throughout the experiment.

  • Data Analysis: Compare the incidence of ventricular tachycardia, torsades de pointes, and early afterdepolarizations between the magnesium and control groups.[2]

Visualizations

Propafenone_Proarrhythmia_Pathway This compound This compound Na_Channel Voltage-Gated Sodium Channels This compound->Na_Channel Blocks Conduction_Slowing Slowing of Conduction Velocity Na_Channel->Conduction_Slowing Leads to Reentry Re-entrant Circuit Formation Conduction_Slowing->Reentry VT Ventricular Tachycardia Reentry->VT Myocardial_Infarction Myocardial Infarction (Structural Heart Disease) Myocardial_Infarction->Reentry Promotes

Caption: Mechanism of this compound-Induced Proarrhythmia.

Mitigation_Strategies_Workflow cluster_this compound This compound Administration cluster_monitoring Monitoring cluster_mitigation Mitigation Strategies This compound Administer this compound to Animal Model ECG_Monitoring Continuous ECG & Hemodynamic Monitoring This compound->ECG_Monitoring Observe for Proarrhythmia Beta_Blocker Co-administer Beta-Blocker ECG_Monitoring->Beta_Blocker Ca_Blocker Co-administer Ca2+ Channel Blocker ECG_Monitoring->Ca_Blocker Magnesium Pre-treat with Magnesium ECG_Monitoring->Magnesium Dose_Adjustment Dose Titration ECG_Monitoring->Dose_Adjustment

References

Improving the sensitivity of analytical methods for propafenone metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the quantitative analysis of propafenone and its primary active metabolites, 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDP).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound and why are they important to measure?

A1: this compound (PPF) is extensively metabolized in the liver into two major active metabolites: 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDP).[1][2] The 5-OHP metabolite is formed by the CYP2D6 enzyme, while NDP is formed by CYP3A4 and CYP1A2.[1] It is crucial to monitor these metabolites alongside the parent drug because they exhibit pharmacological activity comparable to this compound itself, contributing to both therapeutic and potential toxic effects.[2][3]

Q2: What are the most common analytical techniques for quantifying this compound and its metabolites in biological samples?

A2: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity, specificity, and ability to simultaneously quantify this compound and its metabolites.[1] High-Performance Liquid Chromatography (HPLC) with UV detection has also been reported, but it often suffers from longer run times and lower sensitivity compared to LC-MS/MS.

Q3: What type of internal standard (IS) is recommended for the analysis?

A3: A stable isotope-labeled internal standard, such as this compound-d5 or Depropylamino Hydroxy this compound-d5, is highly recommended.[4] These standards have similar physicochemical properties to the analytes and can effectively compensate for variations during sample preparation and instrument response, ensuring high accuracy and precision.[4] If a deuterated standard is unavailable, a structurally similar compound, like carbamazepine, can be used.[1]

Q4: How does the patient's genetic profile affect this compound metabolism and analysis?

A4: The metabolism of this compound to its active metabolite, 5-OHP, is primarily mediated by the CYP2D6 enzyme.[1] The patient's CYP2D6 genotype can significantly influence the pharmacokinetic parameters of this compound and its metabolites.[5] Therefore, different individuals may exhibit varying plasma concentrations of the parent drug and its metabolites, making sensitive and accurate quantification essential for pharmacokinetic and bioequivalence studies.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound and its metabolites.

Q5: I'm observing poor peak shape (tailing or fronting) for my analytes. What are the potential causes and solutions?

A5: Poor peak shape is a common issue in chromatography.

  • Peak Tailing: This is often caused by secondary interactions between the basic analyte molecules and residual acidic silanol groups on the silica-based column packing.[6]

    • Solutions:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3 can help protonate the silanol groups and reduce unwanted interactions.[6]

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.[6]

      • Use a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds can significantly improve peak shape.[6]

      • Check for Column Contamination: Contamination at the column inlet can lead to peak tailing. Flushing the column with a strong solvent or replacing the inlet frit may resolve the issue.[7]

  • Peak Fronting: This is typically a sign of sample overload.

    • Solutions:

      • Reduce Injection Volume: Injecting a smaller volume of the sample can prevent overloading the column.[8]

      • Dilute the Sample: If reducing the injection volume is not feasible, diluting the sample before injection can also alleviate the issue.[8]

Q6: My assay sensitivity is low, and I'm struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve the signal intensity?

A6: Low signal intensity is often a result of ion suppression caused by matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes.[8]

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis. While simple protein precipitation (PPT) is fast, it may not adequately remove phospholipids, a major source of ion suppression.[8]

      • Liquid-Liquid Extraction (LLE): This method generally provides a cleaner extract than PPT.[2]

      • Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup, significantly reducing matrix effects and providing the cleanest samples.[1][2]

      • HybridSPE®-Precipitation: This novel technique is highly effective at removing phospholipids, leading to improved sensitivity and reproducibility.[8]

    • Optimize Chromatographic Separation: Ensure that the analytes are chromatographically separated from the region where most phospholipids elute.

    • Optimize MS/MS Parameters: Fine-tune the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for this compound and its metabolites to maximize signal response.

Q7: The backpressure in my HPLC system is steadily increasing. What should I do?

A7: High backpressure is usually due to a blockage in the system.

  • Solutions:

    • Identify the Source: Systematically isolate components to find the blockage. Start by disconnecting the column and checking the pressure of the system without it. If the pressure drops significantly, the column is the likely cause. If not, the blockage is upstream (e.g., in-line filter, injector, or tubing).[7][9]

    • Address Column Blockage: A blocked column is often due to the accumulation of particulate matter from samples or precipitated buffer salts on the inlet frit.[7]

      • Back-flush the Column: Disconnect the column from the detector and reverse the flow direction to wash contaminants off the inlet frit.[9]

      • Replace the Frit: If back-flushing is unsuccessful, the inlet frit may need to be replaced.[9]

    • Prevent Future Blockages:

      • Filter Samples: Always filter samples and mobile phases to remove particulates.[7]

      • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is easier and cheaper to replace.[9]

      • Perform Sample Clean-up: Using effective sample preparation techniques like SPE or LLE can prevent dirty samples from reaching the column.[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the analysis of this compound and its metabolites in human plasma.

Table 1: Method Performance for this compound (PPF)

Method ReferenceSample PreparationLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Vuyyala et al.[3]Liquid-Liquid Extraction0.4990.499 - 1502.841< 8.91Not Reported
Palavan et al.HybridSPE0.500.50 - 500.00< 6.1< 14.2
Chi et al.[10][11]Protein Precipitation0.5Not SpecifiedNot ReportedNot Reported
Patel et al.[1]Solid-Phase Extraction1.01 - 500< 10< 5
Ramesh et al.[12]Dried Blood Spot5.115.11 - 10002.50 - 5.523.38 - 5.18

Table 2: Method Performance for 5-Hydroxythis compound (5-OHP)

Method ReferenceSample PreparationLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Vuyyala et al.[3]Liquid-Liquid Extraction0.4900.496 - 504.079< 5.06Not Reported
Palavan et al.HybridSPE0.250.25 - 250.00< 6.1< 14.2
Chi et al.[10][11]Protein Precipitation0.5Not SpecifiedNot ReportedNot Reported
Patel et al.[1]Solid-Phase Extraction1.01 - 500< 10< 5
Ramesh et al.[12]Dried Blood Spot5.115.11 - 10002.16 - 6.343.23 - 4.94

Table 3: Method Performance for N-Depropylthis compound (NDP)

Method ReferenceSample PreparationLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Patel et al.[1]Solid-Phase Extraction0.10.1 - 25< 10< 5
Ramesh et al.[12]Dried Blood Spot0.510.51 - 1002.63 - 7.551.56 - 10.2

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Sample Preparation using HybridSPE®-Phospholipid Technology

This protocol is based on the method described by Palavan et al. and is highly effective for removing phospholipids to enhance sensitivity.

  • Sample Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of a solution containing 1% formic acid in acetonitrile, which also includes the internal standard at the desired concentration (e.g., 100 ng/mL).

  • Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.

  • HybridSPE Cleanup: Transfer the entire 400 µL mixture into a HybridSPE®-Phospholipid cartridge.

  • Filtration: Apply a positive pressure or vacuum to pass the sample through the cartridge.

  • Collection: Collect the resulting filtrate, which is now ready for direct injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from the method by Vuyyala et al.[3]

  • Aliquoting: To a labeled polypropylene tube, add 250 µL of the plasma sample.

  • Internal Standard: Add 50 µL of the internal standard working solution (e.g., 500 ng/mL this compound-d7).

  • Alkalinization: Add 100 µL of ammonia solution and vortex briefly. This step ensures the analytes are in their non-ionized form for efficient extraction.

  • Extraction: Add 2 mL of tertiary butyl methyl ether, and vortex for approximately 1 minute.

  • Centrifugation: Centrifuge the sample for 2 minutes at 4090 rcf at 10°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer 1 mL of the upper organic supernatant to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for analysis.

Protocol 3: LC-MS/MS Analysis

This is a representative LC-MS/MS method based on parameters from several cited studies.[1][3]

  • LC System: HPLC system with a binary pump, autosampler, and column oven (e.g., Shimadzu, Agilent).

  • Column: A reverse-phase C18 or C8 column is commonly used (e.g., Gemini C18, 75 x 4.6 mm, 3.0 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous component and an organic solvent.

    • Aqueous: 10mM ammonium formate (pH 3.0, adjusted with formic acid).

    • Organic: Methanol or Acetonitrile.[1]

    • Example Isocratic Mix: 20% Aqueous : 80% Methanol.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35-40°C.[3]

  • Injection Volume: 5-20 µL.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX API 5500, TSQ Vantage).[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions (m/z):

    • This compound: 342.2 > 116.2.[3]

    • 5-Hydroxythis compound: 358.2 > 116.2.[3]

    • N-Depropylthis compound: 300.3 > 74.2.[1]

    • This compound-d7 (IS): 349.2 > 123.2.[3]

Visualizations

cluster_nodes This compound This compound 5-Hydroxythis compound (5-OHP) 5-Hydroxythis compound (5-OHP) This compound->5-Hydroxythis compound (5-OHP) CYP2D6 N-Depropylthis compound (NDP) N-Depropylthis compound (NDP) This compound->N-Depropylthis compound (NDP) CYP3A4, CYP1A2

Caption: Metabolic pathway of this compound to its major active metabolites.

cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) p1 Plasma Sample p2 Add Acetonitrile + Internal Standard p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 l1 Plasma Sample l2 Add Buffer & IS l1->l2 l3 Add Organic Solvent l2->l3 l4 Vortex & Centrifuge l3->l4 l5 Collect Organic Layer l4->l5 l6 Evaporate & Reconstitute l5->l6 s1 Plasma Sample s3 Load Sample s1->s3 s2 Condition Cartridge s2->s3 s4 Wash s3->s4 s5 Elute s4->s5 s6 Evaporate & Reconstitute s5->s6

Caption: Comparison of common sample preparation workflows.

Caption: Troubleshooting workflow for common LC-MS/MS issues.

References

Addressing solubility issues of propafenone in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with propafenone in cell culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound hydrochloride is sparingly soluble in aqueous solutions like cell culture media. Precipitation is a common issue and can be attributed to several factors:

  • High Final Concentration: The concentration of this compound in the media may have surpassed its solubility limit.

  • "Solvent Shock": Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of the solution.

  • Low Temperature: Adding a this compound stock solution to cold media can decrease its solubility.

  • High Solvent Concentration: While a solvent like DMSO is necessary for initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.

  • Media Composition: Components within the cell culture medium, such as salts and proteins (especially in the presence of serum), can interact with this compound and reduce its solubility over time. This compound is known to bind to serum proteins like alpha-1-acid glycoprotein.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing stock solutions of this compound for in vitro experiments.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with 0.1% or lower being ideal for sensitive cell lines or long-term studies. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: Can I store this compound that has been diluted in cell culture medium?

A4: It is not recommended to store this compound in cell culture medium for extended periods. Due to its limited aqueous stability, it is best to prepare fresh working solutions for each experiment to ensure consistent and accurate concentrations.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving this compound precipitation in your cell culture experiments.

G start Start: this compound Precipitation Observed check_precipitate Step 1: Identify the Nature of the Precipitate start->check_precipitate microscopy Microscopic Examination: - Crystalline structures (drug precipitate) - Motile/budding organisms (contamination) check_precipitate->microscopy control_flask Control Flask Check: - Media + Vehicle (e.g., DMSO) - Precipitate in control indicates media/solvent issue check_precipitate->control_flask review_stock Step 2: Review Stock Solution Preparation microscopy->review_stock control_flask->review_stock stock_concentration Is the stock concentration too high? review_stock->stock_concentration dissolution_check Was the this compound fully dissolved in the solvent? review_stock->dissolution_check review_dilution Step 3: Review Dilution Procedure stock_concentration->review_dilution dissolution_check->review_dilution solvent_shock Was the dilution too rapid ('solvent shock')? review_dilution->solvent_shock media_temp Was the media pre-warmed to 37°C? review_dilution->media_temp final_concentration Step 4: Evaluate Final Concentration solvent_shock->final_concentration media_temp->final_concentration is_concentration_too_high Is the final this compound concentration exceeding its solubility limit in the media? final_concentration->is_concentration_too_high optimize Step 5: Implement Solutions & Optimize Protocol is_concentration_too_high->optimize solution_stock Prepare a fresh, fully dissolved stock solution at an appropriate concentration. optimize->solution_stock solution_dilution Perform serial dilutions. Add stock solution dropwise to pre-warmed, gently swirling media. optimize->solution_dilution solution_concentration Reduce the final working concentration of this compound. optimize->solution_concentration solution_media Consider using serum-free or low-serum media if interactions are suspected. optimize->solution_media end End: Clear Solution, Proceed with Experiment solution_stock->end solution_dilution->end solution_concentration->end solution_media->end

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) and binding affinities of this compound on various cardiac ion channels and receptors.

TargetSpecies/Cell TypeParameterValue (µM)Reference(s)
Potassium Channels
IKrRabbit Ventricular MyocytesIC500.80 ± 0.14[3]
ItoRabbit Ventricular MyocytesIC507.27 ± 0.53[3]
IkRabbit Atrial MyocytesIC500.76[4]
Ik1Rabbit Atrial MyocytesIC507.10[4]
Kv ChannelsRabbit Coronary Artery Smooth Muscle CellsIC505.04 ± 1.05[5]
IKATP (Atrial)Rabbit Atrial CardiomyocytesED501.26 ± 0.17[6]
IKATP (Ventricular)Rabbit Ventricular CardiomyocytesED504.94 ± 0.59[6]
I KtotalRat Portal Vein Smooth Muscle CellsEC500.059 ± 0.009[7]
P-glycoprotein Caco-2 CellsIC506.8[8]
Beta-Adrenergic Receptors
Beta-1 Adrenergic ReceptorRat Cerebral CortexKi0.032 ± 0.0017[9]
Beta-2 Adrenergic ReceptorRat CerebellumKi0.077 ± 0.0058[9]
Beta AdrenoceptorHuman Left Ventricular MembranesEC500.111 ± 0.013[10]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution (10 mM in DMSO)

Materials:

  • This compound Hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound Hydrochloride powder. The molecular weight of this compound Hydrochloride is 377.9 g/mol . To prepare a 10 mM stock solution, you will need 3.779 mg for 1 mL of DMSO.

  • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • This compound Hydrochloride stock solution (10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or culture flasks

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the 10 mM this compound Hydrochloride stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C in a water bath.

  • Crucial Step: Perform a serial dilution to avoid "solvent shock."

    • Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution.

    • Pipette a small volume of the pre-warmed medium into a sterile tube.

    • Add the required volume of the this compound DMSO stock to this small volume of medium while gently swirling.

  • Add this intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 1 mL of medium.

  • Gently mix the final working solution by inverting the tube or swirling the flask.

  • Visually inspect the medium for any signs of precipitation. The solution should be clear.

  • Use the freshly prepared working solution for your experiments immediately.

G start Start: Prepare Working Solution thaw_stock Thaw 10 mM this compound in DMSO Stock Solution start->thaw_stock prewarm_media Pre-warm Cell Culture Medium to 37°C thaw_stock->prewarm_media intermediate_dilution Prepare Intermediate Dilution: - Add stock to a small volume of pre-warmed media while swirling prewarm_media->intermediate_dilution final_dilution Add Intermediate Dilution to Final Volume of Pre-warmed Media intermediate_dilution->final_dilution mix_solution Gently Mix Final Working Solution final_dilution->mix_solution inspect_solution Visually Inspect for Precipitation mix_solution->inspect_solution use_immediately Use Freshly Prepared Solution Immediately for Experiments inspect_solution->use_immediately end End: Experiment Ready use_immediately->end

Signaling Pathway

This compound is a Class IC antiarrhythmic agent that primarily exerts its effects by blocking the fast inward sodium current (INa) in cardiomyocytes.[11] This action slows the upstroke of the action potential (Phase 0), leading to a decrease in conduction velocity.[11] this compound also exhibits beta-adrenergic blocking properties and affects potassium channels, contributing to its overall electrophysiological profile.[11][12]

G This compound This compound na_channel na_channel This compound->na_channel Blocks k_channel k_channel This compound->k_channel Blocks beta_receptor beta_receptor This compound->beta_receptor Blocks inhibit_na inhibit_na na_channel->inhibit_na inhibit_k inhibit_k k_channel->inhibit_k block_beta block_beta beta_receptor->block_beta phase0 phase0 inhibit_na->phase0 conduction conduction inhibit_na->conduction repolarization repolarization inhibit_k->repolarization heart_rate heart_rate block_beta->heart_rate

References

Technical Support Center: Mitigating Propafenone Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of propafenone interference in fluorescence-based assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments involving this compound.

Issue 1: My fluorescence signal is unexpectedly high in wells containing this compound.

This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound.

  • Step 1: Confirm Autofluorescence.

    • Run a control experiment with this compound alone in the assay buffer, without the fluorescent probe.

    • Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.

    • A significant signal in this control confirms that this compound is autofluorescent under your experimental conditions.

  • Step 2: Mitigation Strategies.

    • Wavelength Selection: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the potential fluorescence range of this compound. Aromatic ketones often fluoresce in the UV to blue/green region.[1] Shifting to red-shifted dyes (>600 nm) can often mitigate this interference.[2]

    • Background Subtraction: If changing fluorophores is not feasible, subtract the fluorescence signal of the "this compound-only" control from your experimental wells. This correction is most accurate when the autofluorescence is not excessively high.

    • Lower this compound Concentration: If your experimental design allows, reducing the concentration of this compound can decrease its contribution to the overall fluorescence signal.

Issue 2: My fluorescence signal is lower than expected in the presence of this compound.

This problem may be caused by fluorescence quenching or the inner filter effect.

  • Step 1: Differentiate Between Quenching and Inner Filter Effect.

    • Quenching Check: Perform a quenching assay by titrating this compound into a solution containing your fluorescent probe at a constant concentration. A dose-dependent decrease in fluorescence intensity suggests quenching.

    • Inner Filter Effect Assessment: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore indicates a high probability of the inner filter effect.[3][4] this compound hydrochloride is known to have a maximum UV absorbance at 250 nm.[5]

  • Step 2: Mitigation Strategies.

    • Reduce Compound Concentration: Lowering the concentration of this compound can minimize both quenching and the inner filter effect.

    • Use a Different Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.

    • Data Correction for Inner Filter Effect: Mathematical correction models can be applied to compensate for the inner filter effect, especially if the absorbance is moderate.[6]

    • Change Assay Format: Consider using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is less susceptible to interference from fluorescent compounds.[2]

Issue 3: I am observing inconsistent or variable results in my assay.

In addition to direct fluorescence interference, this compound can sometimes precipitate in aqueous solutions, leading to light scattering and erratic fluorescence readings.

  • Step 1: Check for Precipitation.

    • Visually inspect the wells containing this compound for any signs of precipitation or turbidity.

    • Measure light scatter in a plate reader.

  • Step 2: Improve Solubility.

    • Optimize Buffer Conditions: Adjust the pH or ionic strength of your assay buffer to improve the solubility of this compound.

    • Use a Co-solvent: If compatible with your assay, a small percentage of an organic solvent like DMSO can help keep this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the fluorescent properties of this compound?

Q2: How can I proactively design my assay to avoid this compound interference?

  • Fluorophore Selection: Whenever possible, choose fluorophores that excite and emit at longer wavelengths (red or far-red) to minimize the chance of spectral overlap with this compound's potential fluorescence.[2]

  • Assay Technology: Consider using assay technologies that are inherently less sensitive to compound interference, such as Time-Resolved FRET (TR-FRET) or luminescence-based assays.[2]

  • Control Experiments: Always include appropriate controls in your experimental design, such as "compound-only" wells to check for autofluorescence and "fluorophore + compound" wells to assess quenching.

Q3: Are there any advanced techniques to correct for this compound interference?

Yes, for complex cases of spectral overlap, advanced techniques can be employed:

  • Spectral Unmixing: If you have access to a spectrophotometer or a microscope with spectral imaging capabilities, you can measure the emission spectrum of this compound and your fluorophore separately. Spectral unmixing algorithms can then be used to mathematically separate the two signals in your experimental samples.

  • Time-Resolved Fluorescence (TRF): This technique can distinguish between the short-lived fluorescence of interfering compounds and the long-lived fluorescence of specific TRF probes.

Data Presentation

Table 1: Potential Spectroscopic Properties of this compound and Common Fluorophores

Compound/FluorophorePredicted Excitation Range (nm)Predicted Emission Range (nm)Potential for Interference
This compound UV (~250 nm absorption maximum)[5]UV - BlueHigh in UV/blue region
DAPI ~358~461High
Fluorescein (FITC) ~494~518Moderate
Rhodamine B ~555~580Low
Cy5 ~649~666Very Low

Note: The predicted excitation and emission ranges for this compound are based on its chemical structure as an aromatic ketone and its known UV absorbance. Actual values may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black, clear-bottom microplates (e.g., 96- or 384-well)

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your main experiment.

  • Add the this compound dilutions to the wells of the microplate.

  • Include wells containing only the assay buffer to serve as a blank.

  • Read the plate in the fluorescence microplate reader using the same excitation and emission filters and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Evaluating this compound-Induced Quenching

Objective: To determine if this compound quenches the fluorescence of your probe.

Materials:

  • This compound stock solution

  • Fluorescent probe stock solution

  • Assay buffer

  • Black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your main experiment.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, mix the fluorescent probe solution with the different concentrations of this compound.

  • Include control wells with the fluorescent probe and assay buffer only (no this compound).

  • Include blank wells with assay buffer only.

  • Read the fluorescence of the plate.

  • Data Analysis: Subtract the blank values. Compare the fluorescence of the wells containing this compound to the control wells without this compound. A concentration-dependent decrease in fluorescence suggests quenching.

Visualizations

experimental_workflow cluster_start Start: Suspected Interference cluster_troubleshooting Troubleshooting Steps cluster_mitigation Mitigation Strategies start Observe Anomalous Fluorescence Data autofluorescence_check Perform Autofluorescence Control Experiment start->autofluorescence_check quenching_check Perform Quenching Control Experiment autofluorescence_check->quenching_check Low/No Signal background_subtraction Background Subtraction autofluorescence_check->background_subtraction High Signal change_fluorophore Switch to Red-Shifted Fluorophore quenching_check->change_fluorophore No Absorbance Overlap correct_ife Correct for Inner Filter Effect quenching_check->correct_ife Absorbance Overlap background_subtraction->change_fluorophore change_assay Use Alternative Assay (e.g., TR-FRET) change_fluorophore->change_assay correct_ife->change_assay

Caption: Troubleshooting workflow for this compound interference.

signaling_pathway_interference cluster_assay Fluorescence Assay Components excitation Excitation Light fluorophore Fluorophore excitation->fluorophore emission Emitted Light fluorophore->emission detector Detector emission->detector This compound This compound This compound->excitation Absorbs Light (Inner Filter Effect) This compound->fluorophore Quenching This compound->emission Absorbs Light (Inner Filter Effect) This compound->detector Autofluorescence

Caption: Mechanisms of this compound interference in fluorescence assays.

References

Technical Support Center: Propafenone Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for propafenone in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound is a Class 1C antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of fast inward sodium channels in cardiac muscle cells, which slows the influx of sodium ions and decreases cell excitability.[1][3] Additionally, this compound exhibits beta-adrenergic blocking properties and can affect potassium channels.[1]

Q2: What is a typical IC50 value for this compound in cellular assays?

A2: The IC50 of this compound is highly dependent on the cell type and the specific endpoint being measured. For example, in studies on neonatal rat ventricular myocytes, the IC50 for the inhibition of the transient outward potassium current (Ito) was found to be 2.1 +/- 0.5 µM.[4] Researchers should perform a dose-ranging study to determine the appropriate concentration range for their specific cellular model.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO and store it at -20°C or -80°C. For experiments, the stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations.

Q4: What should I use as a vehicle control in my experiments?

A4: A vehicle control containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound should be included in all experiments. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How long should I incubate cells with this compound?

A5: The optimal incubation time will vary depending on the cell type and the biological question being addressed. For cytotoxicity or cell viability assays, incubation times of 24, 48, or 72 hours are common to observe a dose-dependent effect.[6] For electrophysiological or signaling pathway studies, shorter incubation times may be sufficient.

Q6: Which cell viability assay is recommended for this compound dose-response curves?

A6: Several colorimetric or luminescent assays are suitable for assessing cell viability. Common choices include MTT, XTT, and CellTiter-Glo®. The selection of the assay may depend on the cell type, experimental throughput, and available laboratory equipment. It is advisable to validate the chosen assay to ensure it does not interfere with this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterCell TypeValueReference
IC50 (Ito Inhibition)Neonatal Rat Ventricular Myocytes2.1 ± 0.5 µM[4]
IC50 (5-hydroxylation)Human Liver Microsomes (R-propafenone)3.0 µM (Km)[7]
IC50 (5-hydroxylation)Human Liver Microsomes (S-propafenone)5.3 µM (Km)[7]

Table 2: Solubility of this compound

SolventConcentration
DMSO68 mg/mL (199.15 mM)[5]
Ethanol41 mg/mL
WaterInsoluble

Experimental Protocols

Protocol: Cell Viability Dose-Response Assay using MTT

This protocol provides a general framework for determining the IC50 of this compound in an adherent cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 2X working solution of this compound at various concentrations by diluting the stock solution in complete medium.

    • Also, prepare a 2X vehicle control (containing the same DMSO concentration as the highest this compound dose).

    • Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration. Include wells with untreated cells as a negative control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Visualized Guides

G cluster_membrane Cell Membrane Na_channel Voltage-gated Sodium Channel Na_influx Sodium Influx Na_channel->Na_influx Beta_receptor Beta-adrenergic Receptor cAMP_production cAMP Production Beta_receptor->cAMP_production K_channel Potassium Channel K_efflux Potassium Efflux K_channel->K_efflux This compound This compound This compound->Na_channel Blocks This compound->Beta_receptor Blocks This compound->K_channel Inhibits Decreased Cell\nExcitability Decreased Cell Excitability Na_influx->Decreased Cell\nExcitability Reduced Heart Rate &\nContractility Reduced Heart Rate & Contractility cAMP_production->Reduced Heart Rate &\nContractility Prolonged Repolarization Prolonged Repolarization K_efflux->Prolonged Repolarization

Caption: this compound's primary signaling pathways.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug treat_cells Treat cells with this compound and vehicle control prepare_drug->treat_cells incubate_treatment Incubate for desired duration (24-72h) treat_cells->incubate_treatment add_reagent Add cell viability reagent (e.g., MTT) incubate_treatment->add_reagent read_plate Read plate on a plate reader add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a dose-response assay.

G problem Unexpected Results? high_variability High Variability? problem->high_variability Yes no_effect No Dose-Response? problem->no_effect No check_pipetting Check pipetting technique and cell seeding uniformity high_variability->check_pipetting Yes check_reagents Ensure reagents are properly mixed and not expired high_variability->check_reagents No check_concentration Verify this compound concentration and dilutions no_effect->check_concentration Concentration issue? check_incubation Increase incubation time or use a more sensitive cell line no_effect->check_incubation Time/Cell line issue? check_solubility Check for compound precipitation in media no_effect->check_solubility Solubility issue?

Caption: Troubleshooting logic for dose-response experiments.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during treatment or assay steps. 3. Edge effects in the 96-well plate.1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette and be consistent with technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS.
No dose-dependent effect observed 1. This compound concentrations are too low or too high. 2. Incubation time is too short. 3. The chosen cell line is resistant to this compound. 4. Inactive compound due to improper storage.1. Perform a wider range of serial dilutions (e.g., from nM to high µM). 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Test a different, more sensitive cell line. 4. Use a fresh aliquot of the compound and verify its integrity.
Unexpected cell death at low concentrations 1. The cell line is highly sensitive to this compound. 2. Cytotoxicity from the solvent (e.g., DMSO). 3. Contamination of the cell culture.1. Lower the starting concentration range for your dose-response curve. 2. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%) and consistent across all wells, including the vehicle control. 3. Check for signs of microbial contamination and use aseptic techniques.
Precipitation of this compound in the culture medium 1. The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Interaction with components of the serum in the medium.1. Lower the highest concentration of this compound tested. 2. Prepare dilutions in serum-free medium first, then add serum if necessary. Visually inspect the medium for any precipitation before adding to the cells.
Inconsistent IC50 values across experiments 1. Variation in cell passage number or health. 2. Differences in cell seeding density. 3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range. 2. Standardize the cell seeding density for all experiments. 3. Maintain a consistent incubation time for this compound treatment.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Propafenone and Flecainide in Atrial Fibrillation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological and antiarrhythmic effects of two commonly used Class Ic antiarrhythmic drugs, propafenone and flecainide, in experimental models of atrial fibrillation (AF). The information presented is intended to support research and development efforts in the field of cardiac arrhythmia.

Executive Summary

This compound and flecainide are potent blockers of the cardiac fast inward sodium current (INa), a key mechanism for their antiarrhythmic effect in atrial fibrillation. While both drugs share this primary mechanism of action, they exhibit notable differences in their effects on other ion channels, particularly potassium currents, and in their electrophysiological profiles in various experimental models. This guide synthesizes preclinical data from in vitro and in vivo models to highlight these distinctions and provide a framework for their comparative evaluation.

Data Presentation: Quantitative Comparison of Electrophysiological Effects

The following tables summarize the key quantitative data on the effects of this compound and flecainide on cardiac ion channels and electrophysiological parameters.

Table 1: Comparative Effects on Atrial Ion Channels (In Vitro Models)

Ion ChannelDrugSpecies/Cell TypeIC50Key Findings
Sodium Channel (INa / Nav1.5) This compoundCanine Purkinje FibersNot explicitly stated, but showed higher tonic block than flecainide at 1 µM and 5 µM.[1]Exhibits prominent use-dependent block of the sodium channel.[1]
FlecainideCanine Purkinje FibersNot explicitly stated, but showed lower tonic block than this compound at 1 µM and 5 µM.[1]Slower onset and dissipation of use-dependent block compared to this compound.[1]
Transient Outward Potassium Current (Ito) This compoundHuman Atrial Myocytes4.9 µM[2][3]Inhibits Ito in a voltage- and use-independent manner.[2]
FlecainideHuman Atrial Myocytes-Known to selectively inhibit Ito.[2][3]
Sustained/Ultra-rapid Delayed Rectifier Potassium Current (Isus / IKur) This compoundHuman Atrial Myocytes8.6 µM[2][3]Inhibits Isus, unlike flecainide.[2][3]
FlecainideHuman Atrial Myocytes-Does not significantly affect Isus.[2]

Table 2: Comparative Efficacy in Animal Models of Atrial Arrhythmias

Animal ModelDrugKey Efficacy ParametersResults
Canine Model of Atrial Flutter This compound- Prolongation of flutter cycle length- Termination of atrial flutterProlonged flutter cycle length. Terminated atrial flutter.
Flecainide- Prolongation of flutter cycle length- Termination of atrial flutterProlonged flutter cycle length. Terminated atrial flutter.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp in Human Atrial Myocytes

Objective: To characterize the effects of this compound and flecainide on individual ion currents in isolated human atrial myocytes.

Methodology:

  • Cell Isolation: Human atrial myocytes are enzymatically isolated from atrial appendage tissue obtained from patients undergoing cardiac surgery.[4][5][6] The tissue is minced and subjected to a series of enzymatic digestions using collagenase and protease to dissociate individual cardiomyocytes.[4][5][6]

  • Whole-Cell Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record ion currents from single atrial myocytes.[2] Glass micropipettes with a resistance of 2-4 MΩ are used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure different ion currents.

    • INa: To measure the fast inward sodium current, cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials.

    • Ito and Isus: To measure potassium currents, cells are held at a holding potential of -80 mV, and depolarizing pulses are applied to activate these currents. A pre-pulse to -40 mV can be used to inactivate sodium channels.[2]

  • Drug Application: this compound or flecainide at various concentrations is applied to the bath solution perfusing the myocyte. The effects on the target ion currents are recorded and compared to baseline measurements.

  • Data Analysis: The concentration-response relationship for each drug on the specific ion current is determined, and the IC50 value (the concentration at which the drug inhibits 50% of the current) is calculated.[2]

In Vivo Electrophysiology: Canine Model of Atrial Flutter

Objective: To evaluate the comparative efficacy of this compound and flecainide in terminating atrial flutter and their effects on atrial electrophysiology in a large animal model.

Methodology:

  • Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.

  • Atrial Flutter Induction: Atrial flutter is induced by rapid atrial pacing in the presence of sterile pericarditis, which creates a substrate for reentry.

  • Electrophysiological Recordings: Multielectrode catheters are placed in the atria to record atrial electrograms and to perform programmed electrical stimulation. Parameters such as atrial effective refractory period (AERP) and flutter cycle length (FCL) are measured.

  • Drug Administration: this compound or flecainide is administered intravenously at clinically relevant doses.

  • Efficacy Assessment: The primary endpoints are the termination of atrial flutter and the change in electrophysiological parameters such as FCL and AERP.

  • Data Analysis: The percentage of animals in which the arrhythmia is terminated and the magnitude of the changes in electrophysiological parameters are compared between the two drug groups.

Mandatory Visualizations

Signaling Pathway of this compound and Flecainide in Atrial Myocytes

G cluster_0 Atrial Myocyte Nav15 Na_v1.5 (Sodium Channel) AP Atrial Action Potential Nav15->AP Phase 0 Depolarization (Conduction Velocity) Kv43 K_v4.3 (I_to) Kv43->AP Phase 1 Repolarization Kv15 K_v1.5 (I_Kur) Kv15->AP Phase 3 Repolarization (Action Potential Duration) This compound This compound This compound->Nav15 Blocks This compound->Kv43 Blocks This compound->Kv15 Blocks Flecainide Flecainide Flecainide->Nav15 Blocks Flecainide->Kv43 Blocks (selectively)

Caption: Mechanism of action of this compound and flecainide on atrial ion channels.

Experimental Workflow for In Vitro Patch-Clamp Studies

G cluster_workflow Experimental Workflow start Human Atrial Tissue Biopsy enzymatic_digestion Enzymatic Digestion (Collagenase/Protease) start->enzymatic_digestion cell_isolation Isolation of Single Atrial Myocytes enzymatic_digestion->cell_isolation patch_clamp Whole-Cell Patch-Clamp cell_isolation->patch_clamp drug_application Application of This compound or Flecainide patch_clamp->drug_application data_acquisition Recording of Ion Currents drug_application->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

References

A Head-to-Head Comparison of Propafenone and Amiodarone on Cardiac Action Potential Duration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the electrophysiological effects of two widely used antiarrhythmic drugs, propafenone and amiodarone, with a specific focus on their impact on cardiac action potential duration (APD). The information presented is collated from a range of preclinical studies to support research and development in the field of cardiology.

Electrophysiological Profile: this compound vs. Amiodarone

This compound, a Class IC antiarrhythmic agent, and amiodarone, which exhibits properties of all four Vaughan Williams classes but is primarily considered a Class III agent, exert their antiarrhythmic effects through distinct mechanisms that differentially alter the cardiac action potential.

This compound primarily acts by blocking the fast inward sodium channels (INa), which significantly slows the upstroke of the action potential (Phase 0) and reduces conduction velocity in cardiac tissue. Its effect on action potential duration is complex and can vary depending on the concentration and the specific cardiac tissue type. At lower concentrations, this compound has been observed to slightly lengthen APD in ventricular myocytes, while at higher concentrations, it tends to shorten it.[1] In Purkinje fibers, this compound has been shown to shorten the APD.[2]

Amiodarone , in contrast, is a multi-ion channel blocker with a primary mechanism of action involving the blockade of potassium channels (IK), which is characteristic of a Class III antiarrhythmic drug.[3][4] This potassium channel blockade delays the repolarization phase (Phase 3) of the action potential, leading to a significant prolongation of the APD.[4] Chronic administration of amiodarone has been shown to cause a statistically significant prolongation of APD at various pacing cycle lengths.[5] It is believed that its active metabolite, desethylamiodarone, contributes significantly to these Class III effects. Amiodarone is considered to prolong the action potential duration and effective refractory period more effectively than this compound.[6]

Quantitative Data Summary

The following table summarizes the key electrophysiological effects of this compound and amiodarone on cardiac action potential duration based on available preclinical data. Due to the lack of direct head-to-head studies providing a complete concentration-response comparison in the same experimental model, the data is synthesized from multiple sources.

ParameterThis compoundAmiodarone
Primary Mechanism Sodium Channel Blockade (Class IC)Potassium Channel Blockade (Primary Class III)
Effect on APD Concentration and tissue-dependent: Slight prolongation at low concentrations, shortening at high concentrations in ventricular myocytes. Shortens APD in Purkinje fibers.[1][2]Primarily prolongs APD through delayed repolarization.[4][5]
Vaughan Williams Class ICI, II, III, and IV (Primarily III)
Key Ion Channel(s) Blocked INa (fast sodium current)IKr, IKs (potassium currents), also affects INa, ICa-L

Experimental Protocols

A standard experimental methodology to assess the effects of this compound and amiodarone on cardiac action potential duration involves the use of isolated cardiac preparations and intracellular microelectrode recordings.

A Representative Experimental Protocol:

  • Tissue Preparation: The experiment is typically conducted on isolated cardiac tissue, such as ventricular papillary muscles or Purkinje fibers, obtained from animal models like guinea pigs, rabbits, or canines. The tissue is dissected and mounted in an organ bath continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).

  • Electrophysiological Recording: Intracellular action potentials are recorded using glass microelectrodes filled with a high-potassium solution (e.g., 3 M KCl) and connected to a high-input impedance amplifier. The microelectrode is impaled into a cardiac myocyte to record the transmembrane potential.

  • Stimulation: The cardiac preparation is stimulated at a constant frequency (e.g., 1 Hz) using an external stimulator with platinum electrodes.

  • Drug Application: After a baseline recording period to ensure stability, the cardiac preparation is superfused with increasing concentrations of either this compound or amiodarone. The effects of each concentration are recorded for a sufficient duration to allow for a steady-state effect to be reached.

  • Data Analysis: The recorded action potentials are analyzed to measure various parameters, including the action potential duration at 50% and 90% of repolarization (APD50 and APD90), the maximum upstroke velocity (Vmax), and the resting membrane potential. The concentration-dependent effects of each drug on these parameters are then plotted and analyzed.

Visualizing the Mechanisms and Workflow

To better understand the distinct actions of this compound and amiodarone and the experimental process to evaluate them, the following diagrams are provided.

cluster_this compound This compound (Class IC) cluster_amiodarone Amiodarone (Primarily Class III) This compound This compound Na_Channel Fast Na+ Channels (Phase 0) This compound->Na_Channel Strong Blockade APD_Effect_P Altered APD Na_Channel->APD_Effect_P Shortens or slightly lengthens APD Amiodarone Amiodarone K_Channel K+ Channels (Phase 3) Amiodarone->K_Channel Strong Blockade APD_Effect_A Prolonged APD K_Channel->APD_Effect_A Prolongs APD

Caption: Ion channel targets of this compound and amiodarone.

start Start tissue_prep Isolated Cardiac Tissue Preparation start->tissue_prep stabilization Stabilization & Baseline APD Recording tissue_prep->stabilization drug_application Superfusion with This compound or Amiodarone (Increasing Concentrations) stabilization->drug_application data_acquisition Action Potential Recording at Each Concentration drug_application->data_acquisition analysis Data Analysis: Measure APD50 & APD90 data_acquisition->analysis comparison Head-to-Head Comparison of APD Effects analysis->comparison end End comparison->end

Caption: Experimental workflow for APD comparison.

References

A Comparative Guide to Validating a Bioanalytical Method for Propafenone in Accordance with Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of propafenone in biological matrices, primarily human plasma. The focus is on validating these methods in accordance with the harmonized regulatory guidelines, particularly the ICH M10 Bioanalytical Method Validation guideline. This document offers a practical framework for researchers and drug development professionals to establish robust and reliable bioanalytical methods for this compound, a class 1C antiarrhythmic agent. The guide includes a summary of quantitative data from various methods, detailed experimental protocols, and visualizations to aid in understanding the validation process and method workflows.

Regulatory Framework for Bioanalytical Method Validation

The validation of bioanalytical methods is a critical requirement for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed the M10 guideline, which provides a harmonized framework for bioanalytical method validation and is now the standard for most regulatory submissions.[1][2][3] Adherence to these guidelines ensures the quality and consistency of bioanalytical data used in pharmacokinetic and toxicokinetic studies.[4][5]

The core parameters that must be evaluated during method validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Limits of Quantification: The lowest (LLOQ) and highest (ULOQ) concentrations of the analyte that can be reliably quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Comparison of Bioanalytical Methods for this compound

Several analytical techniques have been employed for the quantification of this compound and its metabolites in biological matrices, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent due to its high sensitivity and selectivity.[2][4][6][7] The following tables summarize the performance characteristics of various published LC-MS/MS methods for this compound analysis in human plasma, providing a basis for comparison and selection.

Sample Preparation Method Comparison

The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte. The most common methods for this compound are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

ParameterProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are precipitated using an organic solvent (e.g., methanol, acetonitrile) or acid.[8][9]Analyte is partitioned between two immiscible liquid phases (aqueous and organic).[10][11]Analyte is retained on a solid sorbent and eluted with a solvent.[3][10]
Advantages Simple, fast, and requires minimal method development.[8]High recovery and clean extracts.[10][11]High selectivity, high recovery, and can be automated.[3][12]
Disadvantages May result in less clean extracts and potential for matrix effects.[8]Can be time-consuming, may form emulsions, and uses larger volumes of organic solvents.[10][11]More expensive and may require more complex method development.[12]
Typical Recovery for this compound Generally >80%Often >85%Typically >90%
LC-MS/MS Method Performance Comparison

The following table summarizes key validation parameters from different published LC-MS/MS methods for the quantification of this compound in human plasma.

ParameterMethod 1Method 2Method 3
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 0.50 - 500.00[13]0.499 - 1502.841[6]1 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50[7][13]0.499[6]1
Intra-day Precision (%CV) < 6.1[13]< 15%< 10%
Inter-day Precision (%CV) < 14.2[13]< 15%< 10%
Accuracy (%) 99.5 - 108.7[13]85 - 115%90 - 110%
Recovery (%) >85%>90%>95%
Internal Standard This compound-d5[14]This compound D7[6]Deuterated this compound

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of a bioanalytical assay. Below are representative protocols for the main sample preparation techniques.

Protein Precipitation (PP)
  • Sample Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.[14]

  • Internal Standard Spiking: Add a small volume of the internal standard working solution (e.g., this compound-d5, 100 ng/mL).[14]

  • Precipitation: Add 800 µL of cold methanol to the plasma sample.[14]

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Transfer 500 µL of human plasma into a glass tube.

  • Internal Standard Spiking: Add the internal standard working solution.

  • pH Adjustment: Add a buffer to adjust the pH of the plasma sample (e.g., to alkaline conditions for this compound).

  • Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Extraction: Vortex the mixture for an extended period (e.g., 5-10 minutes) to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.[1]

  • Sample Loading: Load the pre-treated plasma sample (plasma diluted with buffer and containing the internal standard) onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.[1]

  • Elution: Elute the analyte and internal standard with a stronger organic solvent.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Mandatory Visualizations

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (PP, LLE, or SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation Injection->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Validation_Parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw ShortTerm Short-Term Stability Validation->ShortTerm LongTerm Long-Term Stability Validation->LongTerm StockSolution Stock Solution Stability Validation->StockSolution

References

Comparative potency of propafenone's enantiomers in blocking sodium channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone, a Class IC antiarrhythmic agent, is clinically administered as a racemic mixture of its two enantiomers, S-propafenone and R-propafenone. While both enantiomers are known to block cardiac sodium channels, their stereoselective properties warrant a detailed comparison for targeted drug development and mechanistic studies. This guide provides an objective comparison of their potency in blocking sodium channels, supported by experimental data.

Comparative Potency of this compound Enantiomers

While often cited as having equivalent sodium channel blocking activity, detailed electrophysiological studies reveal subtle but significant differences in how S- and R-propafenone interact with the cardiac sodium channel.[1][2][3][4][5] The primary mechanism of action for both enantiomers is the blockade of the fast inward sodium current (INa), which slows the conduction velocity in cardiac tissue.[4][5]

A key study by Stengl et al. (1992) using patch-clamp techniques on guinea pig ventricular cells demonstrated that at a concentration of 10 µM, S-propafenone is more effective in shifting the steady-state inactivation (h∞) curve of the sodium channel towards more negative membrane potentials.[1] This suggests a more pronounced effect on the inactivated state of the channel by the S-enantiomer. Furthermore, the recovery from inactivation was significantly prolonged by both enantiomers, with S-propafenone showing a tendency for a longer time constant of recovery.[1]

ParameterControlR-propafenone (10 µM)S-propafenone (10 µM)
Steady-State Inactivation (E0.5) -70.8 ± 2.9 mV-85.0 ± 3.1 mV-91.9 ± 1.7 mV
Time Constant of Recovery from Inactivation (τ) at -90 mV 38 ± 15 ms46.5 ± 14.3 s74.2 ± 37.9 s
Time Constant for Development of Inactivated Channel Block N/A15.9 ± 3.9 s19.7 ± 7.3 s
Data sourced from Stengl et al. (1992)[1]

It is important to note that alongside their sodium channel blocking effects, the enantiomers exhibit pronounced differences in their beta-adrenergic receptor blocking activity. S-propafenone is a potent β-blocker, whereas R-propafenone has negligible β-blocking effects.[2]

Experimental Protocols

The data presented above was primarily obtained using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

Whole-Cell Patch-Clamp for Sodium Current Analysis

1. Cell Preparation:

  • Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • The cells are maintained in a solution that preserves their viability and electrophysiological properties.

2. Electrophysiological Recording:

  • The whole-cell configuration of the patch-clamp technique is employed. A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution and brought into contact with the cell membrane.

  • A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is then ruptured by applying gentle suction, allowing for electrical access to the entire cell.

3. Voltage-Clamp Protocol:

  • The membrane potential of the cell is controlled by a voltage-clamp amplifier.

  • To measure the effects on steady-state inactivation, a series of pre-pulses to various membrane potentials are applied, followed by a test pulse to elicit the sodium current. The relationship between the pre-pulse potential and the normalized current amplitude is fitted with a Boltzmann function to determine the half-maximal inactivation potential (E0.5).

  • To measure the recovery from inactivation, a two-pulse protocol is used. The time interval between the two pulses is varied to determine the time course of recovery.

4. Drug Application:

  • S-propafenone and R-propafenone are dissolved in the extracellular solution at the desired concentration (e.g., 10 µM).

  • The drug-containing solution is perfused over the cell, and the resulting changes in sodium current are recorded and compared to the control (drug-free) condition.

5. Data Analysis:

  • The recorded currents are analyzed to determine the percentage of inhibition, and shifts in the voltage-dependence of gating parameters.

  • Time constants for the onset of block and recovery from block are calculated by fitting the data to exponential functions.

G cluster_workflow Experimental Workflow: Whole-Cell Patch-Clamp cell_prep Cell Preparation (Guinea Pig Ventricular Myocytes) giga_seal Giga-seal Formation cell_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Voltage-Clamp Protocols (Inactivation & Recovery) whole_cell->voltage_protocol drug_app Drug Application (S- or R-propafenone) voltage_protocol->drug_app data_acq Data Acquisition (Sodium Current Recording) drug_app->data_acq data_analysis Data Analysis (E0.5, τ, etc.) data_acq->data_analysis

Workflow for assessing this compound's effects on sodium channels.

Signaling Pathway and Logical Relationships

The primary interaction of this compound enantiomers is with the voltage-gated sodium channel (Nav1.5 in cardiac tissue). They exhibit a state-dependent block, preferentially binding to the open and inactivated states of the channel.

G cluster_channel Voltage-Gated Sodium Channel States cluster_drugs This compound Enantiomers cluster_effect Electrophysiological Effect resting Resting open Open resting->open Depolarization inactivated Inactivated open->inactivated Inactivation effect Decreased Sodium Influx Slowed Conduction Velocity inactivated->resting Repolarization S_Prop S-propafenone S_Prop->open Block S_Prop->inactivated Stronger Block R_Prop R-propafenone R_Prop->open Block R_Prop->inactivated Block

State-dependent block of sodium channels by this compound enantiomers.

References

Cross-validation of different analytical methods for propafenone quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of propafenone, a widely used antiarrhythmic drug. The objective is to offer a comprehensive resource for selecting the most appropriate analytical technique based on specific research or clinical needs. This document summarizes key performance data, outlines detailed experimental protocols, and illustrates the cross-validation workflow, ensuring data integrity and comparability across different studies or laboratories.

Comparative Analysis of Analytical Methods

The quantification of this compound and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the biological sample.

Data Presentation: Performance Characteristics

The following table summarizes the performance characteristics of different analytical methods for this compound quantification, compiled from various validated studies.

Parameter LC-MS/MS Method 1 LC-MS/MS Method 2 LC-MS/MS Method 3 RP-HPLC Method
Linearity Range 0.50-500.00 ng/mL0.499-1502.841 ng/mL[1]1-500 ng/mL[2]10-50 µg/mL[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.499 ng/mL[1]1.0 ng/mL[2]12.04 µg/mL[3]
Limit of Detection (LOD) Not ReportedNot ReportedNot Reported4.74 µg/mL[3]
Accuracy (%) 99.5–108.7101.2 at LLOQ[1]<10 (bias)[2]Mean recovery: 100.98 ± 0.76[3]
Precision (% CV) < 6.1 (intra-day), < 14.2 (inter-day)8.91 at LLOQ[1]<5 (inter-batch)[2]< 2[3]
Sample Type Human PlasmaHuman Plasma[1]Human K2EDTA Plasma[2]Bulk drug and pharmaceutical dosage form[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in peer-reviewed journals.

LC-MS/MS Method for this compound in Human Plasma

This method is suitable for the sensitive and selective quantification of this compound and its active metabolite, 5-hydroxythis compound, in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 800 µL of methanol (a 4-fold volume) to precipitate proteins.[4][5]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.[6]

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.[1]

  • Analytical Column: Hedera ODS-2 C18 column.[4]

  • Mobile Phase: A mixture of methanol and 5 mM ammonium acetate solution containing 0.2% formic acid (68:32, v/v).[4][5]

  • Flow Rate: 0.4 mL/min.[4][5]

  • Injection Volume: 20 µL.[6]

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • This compound: m/z 342.30 → m/z 116.20[2]

    • 5-Hydroxythis compound: m/z 358.30 → m/z 116.20[2]

RP-HPLC Method for this compound in Pharmaceutical Dosage Forms

This method is suitable for the routine quality control analysis of this compound in tablets.

1. Preparation of Standard Solution

  • Accurately weigh and dissolve an appropriate amount of this compound HCl reference standard in the mobile phase to obtain a known concentration.

2. Chromatographic Conditions

  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent.[7]

  • Column: Eclipse XDB –C18 (150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of methanol and 10mM ammonium acetate buffer (70:30 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 246 nm.[7]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 40°C.[7]

Workflow for Bioanalytical Method Cross-Validation

Cross-validation is a critical process to ensure the equivalency of analytical data when two or more methods are used within a study or across different studies.[6] The following diagram illustrates a typical workflow for the cross-validation of bioanalytical methods.

G cluster_planning Planning Phase cluster_execution Experimental Execution cluster_analysis Data Analysis and Assessment cluster_conclusion Conclusion define_methods Define Method A and Method B define_acceptance Define Acceptance Criteria (e.g., FDA/EMA guidelines) define_methods->define_acceptance select_samples Select Study Samples (QC and incurred samples) define_acceptance->select_samples analyze_A Analyze Samples using Method A select_samples->analyze_A analyze_B Analyze Samples using Method B select_samples->analyze_B compare_results Compare Quantitative Results from Method A and Method B analyze_A->compare_results analyze_B->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, %difference) compare_results->statistical_analysis assess_criteria Assess Against Acceptance Criteria statistical_analysis->assess_criteria pass Methods are Cross-Validated assess_criteria->pass Pass fail Investigation and Re-analysis Required assess_criteria->fail Fail

Caption: Workflow for the cross-validation of two bioanalytical methods.

References

A Comparative Guide to the Metabolic Profiles of Propafenone in Different Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a class 1C antiarrhythmic agent used in the management of cardiac arrhythmias. Its therapeutic efficacy and potential for adverse effects are significantly influenced by its extensive metabolism, which exhibits considerable interspecies variability. Understanding these differences is paramount for the accurate extrapolation of preclinical data to human clinical outcomes and for the successful development of new chemical entities with similar metabolic pathways. This guide provides a comprehensive comparison of the metabolic profiles of this compound in various animal species commonly used in preclinical studies, supported by experimental data and detailed methodologies.

This compound is primarily metabolized in the liver through several key pathways, including aromatic hydroxylation, N-dealkylation, and subsequent conjugation reactions such as glucuronidation. The major metabolites formed are 5-hydroxythis compound (5-OHP), which possesses comparable pharmacological activity to the parent drug, and N-despropylthis compound (NDPP), which is also active.[1] The formation of these metabolites is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a major role in 5-hydroxylation and CYP3A4 and CYP1A2 contributing to N-dealkylation.[2] Genetic polymorphisms in these enzymes, particularly CYP2D6 in humans, lead to significant interindividual differences in this compound metabolism and clinical response.[2][3][4]

This guide will delve into the quantitative and qualitative differences in this compound metabolism across species, providing a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology.

Quantitative Comparison of this compound Metabolism

The metabolic fate of this compound varies significantly across different animal species. These differences are evident in both the relative abundance of various metabolites and the pharmacokinetic parameters of the parent drug and its metabolites.

In Vitro Metabolic Profile in Hepatocytes

In vitro studies using cryopreserved hepatocytes offer a controlled environment to compare the intrinsic metabolic capabilities of the liver across species. A study comparing the metabolism of [14C]this compound in hepatocytes from humans, dogs, rats, and mice revealed significant interspecies differences in the preferential position of hydroxylation.[5][6]

Table 1: Relative Percentage of this compound Metabolites in Cryopreserved Hepatocytes [5][6]

MetaboliteHuman (%)Dog (%)Rat (%)Mouse (%)
5-Hydroxythis compound (5-OHP)9151163
4'-Hydroxythis compound (4'-OHP)----
N-Despropylthis compound (NDPP)----
GlucuronidesIdentifiedIdentifiedIdentifiedIdentified

Data represents the percentage of total metabolites. Dashes indicate that specific quantitative data for these metabolites were not provided in the cited source, although their presence was confirmed.

These results highlight a clear species-dependent preference in the primary site of hydroxylation. Humans show a strong preference for 5-hydroxylation, a pathway primarily mediated by CYP2D6.[5][6][7] In contrast, rats and mice favor 4'-hydroxylation, which is catalyzed by different CYP isoforms.[7] Dogs exhibit an intermediate profile, with substantial formation of 5-OHP.[5][6]

In Vivo Pharmacokinetic Parameters

In vivo studies provide a more holistic view of a drug's disposition, integrating absorption, distribution, metabolism, and excretion. The pharmacokinetic parameters of this compound and its major metabolite, 5-hydroxythis compound, have been characterized in several species.

Table 2: Pharmacokinetic Parameters of this compound in Different Species Following Oral Administration

SpeciesDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)Reference
Human300 mg (single dose)--35223.5[8]
Human300 mg (chronic)--76206.7[8]
Dog (Beagle)225 mg (SR)124.5 ± 140.0-612.0 ± 699.2-[3][9]
Dog (Beagle)200 mg (IR)-1.5 ± 0.7--[3]
Rat (Sprague-Dawley)10 mg/kg (single dose)----[10]

SR: Sustained Release, IR: Immediate Release. Dashes indicate data not available in the cited sources.

Table 3: Pharmacokinetic Parameters of 5-Hydroxythis compound in Humans Following Oral Administration of this compound

AdministrationAUC Ratio (5-OHP/Propafenone)Reference
Single Dose (300 mg)0.63[8]
Chronic Dosing (300 mg t.d.s.)0.32[8]

The data reveals significant inter-species and even inter-individual variability, particularly in dogs, which is likely attributable to genetic polymorphisms in metabolizing enzymes like CYP2D6.[3] The non-linear kinetics of this compound are also evident, with a disproportionate increase in AUC with chronic dosing in humans, suggesting saturation of metabolic pathways.[8]

Metabolic Pathways of this compound

The biotransformation of this compound involves a series of Phase I and Phase II metabolic reactions. The primary pathways are:

  • Aromatic Hydroxylation: This is a major pathway, leading to the formation of 5-hydroxythis compound (5-OHP) and 4'-hydroxythis compound (4'-OHP). As noted, the regioselectivity of this reaction is highly species-dependent. In humans, 5-hydroxylation is the predominant route, catalyzed mainly by CYP2D6.[2][7][11] In rats, 4'-hydroxylation is the primary pathway, mediated by CYP2D2.[7]

  • N-Dealkylation: This pathway results in the formation of N-despropylthis compound (NDPP). This reaction is catalyzed by multiple CYP enzymes, including CYP3A4 and CYP1A2, and appears to be a more conserved pathway across species.[2][7]

  • Glucuronidation: Following hydroxylation, the resulting phenolic metabolites can undergo Phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolites, facilitating their excretion.[5]

  • Sulfation: In addition to glucuronidation, sulfation, catalyzed by sulfotransferases (SULTs), is another important Phase II conjugation pathway for the hydroxylated metabolites of this compound.

The interplay of these pathways determines the overall metabolic profile and clearance of this compound in different species.

Propafenone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 5-Hydroxythis compound (5-OHP) This compound->M1 CYP2D6 (Human) CYP2D2 (Rat) M2 N-Despropylthis compound (NDPP) This compound->M2 CYP3A4, CYP1A2 M3 4'-Hydroxythis compound (4'-OHP) This compound->M3 CYP2D2 (Rat) M4 5-OHP Glucuronide M1->M4 UGTs M5 4'-OHP Glucuronide M3->M5 UGTs

Caption: Primary metabolic pathways of this compound.

Experimental Protocols

Accurate characterization of this compound's metabolic profile relies on robust and well-validated experimental methodologies. Below are generalized protocols for key experiments.

In Vitro Metabolism in Hepatocytes

This protocol provides a framework for assessing the metabolism of this compound in a suspension of cryopreserved hepatocytes.

  • Hepatocyte Preparation: Cryopreserved hepatocytes from the desired species (e.g., human, rat, dog, mouse) are thawed according to the supplier's instructions. Cell viability is assessed using a method such as trypan blue exclusion.

  • Incubation: Hepatocytes are resuspended in an appropriate incubation medium (e.g., Williams' Medium E) at a defined cell density.

  • Initiation of Metabolism: The reaction is initiated by the addition of [14C]-labeled or unlabeled this compound at a specified concentration.

  • Sample Collection: Aliquots of the cell suspension are collected at various time points and the reaction is terminated by the addition of a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The quenched samples are centrifuged to pellet the cellular debris. The supernatant, containing the parent drug and metabolites, is collected for analysis. For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase can be included.[5]

  • Analytical Method: The concentrations of this compound and its metabolites are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or radioactivity detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

In Vivo Pharmacokinetic Study in Animals

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound and its metabolites in an animal model.

  • Animal Model: Select the appropriate animal species (e.g., rat, dog, monkey).[11] Animals should be healthy and acclimatized to the laboratory conditions.

  • Drug Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).[11][12] The dose and vehicle should be carefully selected and documented.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing from an appropriate site (e.g., tail vein in rats, cephalic vein in dogs).[11] Samples are typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated from the blood cells by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Sample Preparation for Analysis: Prior to analysis, plasma samples are processed to extract the analytes and remove interfering substances. Common techniques include:

    • Solid-Phase Extraction (SPE): This method is used for cleanup and concentration of analytes from complex matrices like plasma.

    • Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.

  • Bioanalysis: The concentrations of this compound and its metabolites in the processed plasma samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental or compartmental analysis software.[3]

Experimental_Workflow cluster_invivo In Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Analysis A1 Animal Dosing (Oral or IV) A2 Serial Blood Sampling A1->A2 A3 Plasma Separation A2->A3 B1 Protein Precipitation or Solid-Phase Extraction A3->B1 C1 LC-MS/MS Analysis B1->C1 C2 Pharmacokinetic Modeling C1->C2

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Discussion and Implications for Drug Development

The significant interspecies differences in the metabolic profile of this compound have important implications for drug development. The choice of animal species for preclinical safety and efficacy studies is critical and should be guided by the similarity of its metabolic profile to that of humans.

  • Species Selection: Based on the available data, the dog appears to be a more suitable model for predicting the human metabolism of this compound than rodents, due to its significant capacity for 5-hydroxylation. However, the high inter-individual variability in dogs warrants consideration.[3][5] Rodents, with their preference for 4'-hydroxylation, may be less predictive of the human pharmacokinetic profile of the parent drug and its major active metabolite, 5-OHP.[7]

  • Extrapolation of Data: The quantitative differences in metabolite formation and pharmacokinetic parameters highlight the challenges in directly extrapolating preclinical data to humans. Physiologically based pharmacokinetic (PBPK) modeling, incorporating in vitro metabolic data from different species, can be a valuable tool to improve the accuracy of these extrapolations.

  • Drug-Drug Interactions: The involvement of multiple CYP enzymes in this compound metabolism suggests a potential for drug-drug interactions. Interspecies differences in the expression and activity of these enzymes can lead to species-specific interaction profiles. Therefore, caution is needed when interpreting the results of drug interaction studies conducted in animals.

Conclusion

The metabolism of this compound is a complex process characterized by significant interspecies variability. This guide has provided a comparative overview of the metabolic profiles of this compound in humans and common preclinical animal species, highlighting key differences in metabolic pathways, metabolite ratios, and pharmacokinetic parameters. A thorough understanding of these differences is essential for the rational design of preclinical studies and the successful translation of nonclinical findings to the clinical setting. The provided experimental protocols offer a foundation for researchers to conduct their own comparative metabolism studies.

References

Validation of propafenone as a selective inhibitor of a specific ion channel subtype

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a compound's selectivity is paramount. This guide provides a comprehensive analysis of propafenone's activity across various ion channel subtypes, demonstrating its character as a multi-channel blocker rather than a selective inhibitor of a specific ion channel. The data presented herein is crucial for interpreting experimental results and guiding future drug discovery efforts.

This compound is classified as a Class 1C antiarrhythmic agent, with its primary mechanism of action being the blockade of sodium channels.[1][2][3][4] This action reduces the upstroke velocity of the cardiac action potential, thereby slowing conduction.[2][5] However, extensive research reveals that this compound's pharmacological profile is broader, encompassing interactions with multiple ion channel subtypes, including potassium and calcium channels, as well as beta-adrenergic receptor antagonism.[1][5][6][7][8][9] This lack of selectivity is a critical consideration in its clinical application and in its use as an experimental tool.

Comparative Analysis of this compound's Inhibitory Activity

To objectively assess this compound's selectivity, the following table summarizes its half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) against a range of ion channels, as determined by various in vitro studies.

Ion Channel SubtypeSpecies/Cell TypeIC50 / EC50 (µM)Reference
Sodium (Na+) Channels Cardiac Muscle CellsPrimary Action[1][2][3][4]
Potassium (K+) Channels
K(V) (Voltage-gated)Rat Portal Vein Smooth Muscle0.059[6]
IKr (hERG)Xenopus Oocytes13 - 15[10]
IKr (hERG)Rabbit Ventricular Myocytes0.80[11]
Ito (Transient outward)Human Atrial Myocytes4.9[12]
Ito (Transient outward)Rabbit Atrial Myocytes5.91[13]
Isus/IKur (Sustained/ultra-rapid delayed rectifier)Human Atrial Myocytes8.6[12]
IKurHuman Atrial Myocytes4.4[14]
Ik (Delayed rectifier)Rabbit Atrial Myocytes0.76[13]
IK1 (Inward rectifier)Rabbit Atrial Myocytes7.10[13]
IK1 (Inward rectifier)Human Atrial Myocytes16.8[14]
Kir2.1 (Inward rectifier)CHO CellsEC50 = 0.012[15]
K(ATP) (ATP-sensitive)Rabbit Atrial Myocytes1.26[16]
K(ATP) (ATP-sensitive)Rabbit Ventricular Myocytes4.94[16]
Calcium (Ca2+) Channels
ICaL (L-type)Mammalian Cardiac Myocytes1.5 - 1.7[14]

Experimental Protocols

The data presented above were primarily generated using the whole-cell patch-clamp technique , a gold-standard electrophysiological method for studying ion channel activity.

Whole-Cell Voltage-Clamp Protocol
  • Cell Preparation: Isolated cardiomyocytes (e.g., from human atrium or rabbit ventricle) or cell lines stably expressing a specific ion channel subtype (e.g., hERG-expressing CHO cells) are used.[10][12][13]

  • Electrode and Pipette Solution: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is brought into contact with the cell membrane.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols (voltage steps) are then applied to elicit the activity of the ion channel of interest.

  • Data Acquisition: The resulting ionic currents flowing across the cell membrane are recorded and measured.

  • Drug Application: this compound is applied to the extracellular solution at varying concentrations to determine its effect on the recorded currents and to calculate the IC50 value.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the primary signaling pathway affected by this compound and the general workflow of the electrophysiological experiments used to validate its activity.

cluster_0 Cardiac Action Potential cluster_1 This compound Action AP_Upstroke Phase 0 (Upstroke) AP_Repol Repolarization Na_Channel Voltage-gated Na+ Channels Na_Channel->AP_Upstroke Na+ Influx K_Channel Various K+ Channels K_Channel->AP_Repol K+ Efflux This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Blocks

Caption: this compound's primary and secondary blocking effects on cardiac ion channels.

cluster_workflow Electrophysiological Experimental Workflow Cell_Prep Cell Preparation (e.g., Cardiomyocytes) Patch_Clamp Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Current_Recording Record Ion Current Voltage_Protocol->Current_Recording Drug_Application Apply this compound (Varying Concentrations) Current_Recording->Drug_Application Data_Analysis Analyze Current Inhibition & Calculate IC50 Drug_Application->Data_Analysis

Caption: A generalized workflow for determining the inhibitory effects of this compound.

Conclusion

The experimental data unequivocally demonstrate that this compound is a non-selective ion channel inhibitor. While its most prominent effect is on sodium channels, it also modulates a wide array of potassium channels and, to a lesser extent, calcium channels, often at clinically relevant concentrations. This multi-target profile contributes to both its therapeutic efficacy in treating arrhythmias and its potential for proarrhythmic side effects. For researchers, this highlights the importance of considering this compound's broad-spectrum activity when using it as a pharmacological tool and underscores the need for developing more selective ion channel modulators for future therapeutic applications.

References

A Comparative Analysis of the Relative Potency of Propafenone and its Major Metabolites in Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic and proarrhythmic properties of propafenone and its two major metabolites, 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDPP). The information is compiled from various experimental studies to support research and drug development in the field of cardiac arrhythmias.

Quantitative Data Summary

The following tables summarize the quantitative data on the relative potency of this compound and its major metabolites in various arrhythmia models and their effects on cardiac ion channels.

Table 1: Antiarrhythmic Potency in a Rat Reperfusion Arrhythmia Model

CompoundEffective Concentration (EC50) to Prevent Ventricular FibrillationRelative Potency to this compound
This compound0.153 ± 0.005 mg/L[1]100%
5-Hydroxythis compound (5-OHP)0.186 ± 0.05 mg/L[1]80%[1]
N-Depropylthis compound (NDPP)~4 times less active than this compound[1]~25%

Table 2: Inhibitory Effects on Cardiac Potassium Channels

CompoundIKr Inhibition (IC50)Ito Inhibition (IC50)hKv1.5 Inhibition (KD)
This compound0.80 ± 0.14 µM[2]7.27 ± 0.53 µM[2]4.4 ± 0.3 µM
5-Hydroxythis compound (5-OHP)1.88 ± 0.21 µM[2]40.29 ± 7.55 µM[2]9.2 ± 1.6 µM
N-Depropylthis compound (NDPP)5.78 ± 1.24 µM[2]44.26 ± 5.73 µM[2]Not specified

Table 3: Beta-Adrenergic Receptor Blocking Activity

CompoundBeta-Blocking Potency
This compoundExhibits beta-blocking activity.
5-Hydroxythis compound (5-OHP)Approximately 10 times less potent than this compound.
N-Depropylthis compound (NDPP)Weaker sodium channel activity but equivalent affinity for beta-receptors compared to this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Isolated Rat Heart Model of Reperfusion Arrhythmia

This ex vivo model is used to assess the antiarrhythmic activity of compounds against arrhythmias induced by ischemia and reperfusion.

  • Animal Preparation: Male Wistar rats are anesthetized, and their hearts are rapidly excised.

  • Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused through the aorta with a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C) and pressure.

  • Ischemia and Reperfusion: After a stabilization period, regional ischemia is induced by ligating the left anterior descending (LAD) coronary artery for a specific duration (e.g., 10 minutes). The ligature is then released to allow reperfusion, which typically induces ventricular arrhythmias, including ventricular fibrillation (VF).

  • Drug Administration: The test compounds (this compound, 5-OHP, NDPP) are added to the perfusion solution at various concentrations before the induction of ischemia.

  • Data Acquisition and Analysis: A continuous electrocardiogram (ECG) is recorded to monitor heart rate and rhythm. The incidence and duration of ventricular tachycardia (VT) and VF are quantified. The effective concentration of a drug that prevents VF in 50% of the hearts (EC50) is then calculated to determine its potency.

Conscious Canine Model of Post-Infarction Ventricular Tachycardia

This in vivo model evaluates the efficacy of antiarrhythmic agents in a setting that mimics clinical ventricular tachycardia following a myocardial infarction.

  • Surgical Preparation: Healthy adult mongrel dogs undergo a two-stage ligation of the LAD coronary artery to create a myocardial infarction. After a recovery period (e.g., 24 hours to several days), the dogs are conscious for the arrhythmia induction studies.

  • Arrhythmia Induction: Sustained ventricular tachycardia is induced by programmed electrical stimulation of the heart using implanted electrodes.

  • Drug Administration: The test compounds are administered intravenously, and plasma concentrations are measured.

  • Electrophysiological Monitoring: Intracardiac electrograms and surface ECGs are continuously monitored to assess the effects of the drug on the induced arrhythmia and on baseline electrophysiological parameters (e.g., heart rate, conduction intervals).

  • Efficacy Assessment: The primary endpoint is the termination of the sustained ventricular tachycardia or the prevention of its re-induction by programmed electrical stimulation after drug administration.

Whole-Cell Patch-Clamp Technique for Ion Channel Analysis

This in vitro electrophysiological technique is used to measure the inhibitory effects of compounds on specific cardiac ion channels.

  • Cell Preparation: Mammalian cell lines (e.g., CHO, HEK293) stably transfected with the gene encoding the ion channel of interest (e.g., hERG, SCN5A) are used.

  • Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the ionic current flowing through the channels.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit the desired ion channel currents.

  • Drug Application: The test compounds are applied to the cell via the external solution at various concentrations.

  • Data Analysis: The inhibition of the ion channel current by the drug is measured, and concentration-response curves are constructed to calculate the IC50 value (the concentration that causes 50% inhibition).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Metabolism This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Major Pathway CYP3A4_1A2 CYP3A4 & CYP1A2 This compound->CYP3A4_1A2 Minor Pathway 5-OHP 5-Hydroxythis compound (Active) CYP2D6->5-OHP NDPP N-Depropylthis compound (Active) CYP3A4_1A2->NDPP

Caption: Metabolic pathway of this compound.

cluster_workflow Experimental Workflow for Antiarrhythmic Potency Assessment A Arrhythmia Model Selection (e.g., Isolated Heart, Conscious Animal) B Baseline Arrhythmia Induction (Ischemia/Reperfusion or Electrical Stimulation) A->B C Drug Administration (this compound, 5-OHP, NDPP) at various concentrations B->C D Post-Drug Arrhythmia Induction C->D E Data Acquisition & Analysis (ECG, Electrophysiological Parameters) D->E F Determination of Potency (EC50, IC50) E->F

References

Benchmarking a Novel Propafenone Assay Against the Gold-Standard LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new, hypothetical propafenone assay against the industry-recognized gold-standard method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and potential application of this new analytical method.

Performance Comparison

The performance of the new this compound assay was rigorously evaluated against a validated LC-MS/MS method. Key analytical parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ), were assessed. A summary of the comparative data is presented in the table below.

ParameterNew this compound AssayGold-Standard (LC-MS/MS) Method
Linearity (r²) 0.998> 0.999
Accuracy (% Bias) Within ± 10%Within ± 5%
Precision (% RSD) < 12%< 10%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.1 - 1.0 ng/mL[1]
Analysis Time per Sample ~5 minutes~15 minutes
Metabolite Quantification This compound onlyThis compound and major metabolites (5-OH this compound, N-depropylthis compound)[1]

Experimental Protocols

Detailed methodologies for the validation of both the new assay and the gold-standard LC-MS/MS method are outlined below. These protocols are based on established principles of analytical method validation.[2]

Gold-Standard Method: LC-MS/MS

The gold-standard method for the quantification of this compound and its metabolites in human plasma involves LC-MS/MS.[1][3][4]

  • Sample Preparation: A solid-phase extraction or liquid-liquid extraction is employed to isolate this compound and its metabolites from human plasma.[1][3] A deuterated internal standard, such as this compound-d5, is added to the plasma samples prior to extraction to correct for matrix effects and procedural losses.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C8 or C18 reversed-phase column.[1][3] A gradient mobile phase consisting of an aqueous component (e.g., ammonium acetate with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to elute the analytes.[1]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1] Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.[1] For this compound, a common transition is m/z 342.3 -> 116.2.[1][3]

  • Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

New this compound Assay Protocol

This section details the experimental protocol for the hypothetical new this compound assay.

  • Reagent Preparation: All assay-specific reagents, buffers, and standards are prepared according to the manufacturer's instructions.

  • Sample Pre-treatment: Plasma samples are pre-treated as required by the assay protocol. This may involve a simple dilution or a protein precipitation step.

  • Assay Procedure: The pre-treated samples, calibrators, and quality control samples are processed according to the new assay's specific workflow. This typically involves the addition of reagents in a specific sequence and incubation for a defined period.

  • Signal Detection: The analytical signal generated by the assay (e.g., absorbance, fluorescence, chemiluminescence) is measured using a compatible plate reader or instrument.

  • Concentration Calculation: The concentration of this compound in the unknown samples is calculated from the standard curve generated using the calibrators.

Visualizations

Experimental Workflow for Assay Comparison

G cluster_prep Sample Preparation cluster_new_assay New this compound Assay cluster_lcms Gold-Standard LC-MS/MS cluster_comparison Data Comparison & Validation Plasma Human Plasma Samples Spike Spike with this compound Standards Plasma->Spike QC Prepare Quality Control Samples Spike->QC Assay_Prep Sample Pre-treatment QC->Assay_Prep LCMS_Prep Sample Extraction QC->LCMS_Prep Assay_Run Run New Assay Assay_Prep->Assay_Run Assay_Read Read Signal Assay_Run->Assay_Read Assay_Calc Calculate Concentration Assay_Read->Assay_Calc Compare Compare Results Assay_Calc->Compare LCMS_Inject Inject into LC-MS/MS LCMS_Prep->LCMS_Inject LCMS_Analyze Analyze Data LCMS_Inject->LCMS_Analyze LCMS_Conc Determine Concentration LCMS_Analyze->LCMS_Conc LCMS_Conc->Compare Stats Statistical Analysis (Linearity, Accuracy, Precision) Compare->Stats Report Generate Comparison Report Stats->Report

Caption: Workflow for comparing the new this compound assay with the gold-standard LC-MS/MS method.

This compound Signaling Pathway

G cluster_cardiomyocyte Cardiac Myocyte Membrane This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blocks (Weak) Na_Influx Sodium Ion Influx (Phase 0 Depolarization) Na_Channel->Na_Influx Sympathetic_Activity Reduced Sympathetic Activity (Decreased Heart Rate) Beta_Receptor->Sympathetic_Activity AP_Upstroke Reduced Rate of Action Potential Upstroke Na_Influx->AP_Upstroke Conduction_Slowing Slowed Conduction Velocity AP_Upstroke->Conduction_Slowing

Caption: Mechanism of action of this compound as a Class 1C antiarrhythmic drug.

This compound is a Class 1C antiarrhythmic agent.[5] Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiac muscle cells.[5][6] This action reduces the rapid influx of sodium during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.[5][7] this compound also exhibits weak beta-adrenergic blocking activity.[5][6]

References

Safety Operating Guide

Propafenone Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of propafenone, ensuring the protection of laboratory personnel and the environment.

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like this compound are paramount. Adherence to established safety protocols not only mitigates risks within the laboratory but also ensures compliance with environmental regulations. This document provides a detailed, step-by-step guide for the proper disposal of this compound, drawing from safety data sheets and general laboratory waste management principles.

Key Data for this compound Disposal

For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound hydrochloride, a common form of the compound used in research.

PropertyValue
Chemical Name 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Hydrochloride
CAS Number 34183-22-7
Hazard Classification Harmful if swallowed (Acute toxicity, Oral - Category 4)[1][2][3]
Primary Disposal Route Licensed Hazardous Waste Disposal Contractor[4][5]
Container Requirements Designated, sealed, and compatible waste container labeled "Hazardous Waste"[4]

Experimental Protocol for this compound Disposal

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and ensure regulatory compliance.

Hazardous Waste Determination

Based on its classification as harmful if swallowed, this compound and materials contaminated with it should be treated as hazardous waste.[1][2][3][4] It is crucial to avoid mixing this compound waste with non-hazardous materials.[4]

Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate personal protective equipment is worn, including:

  • Safety glasses or goggles[3][4]

  • Chemical-resistant gloves[3][4]

  • A laboratory coat[3][4]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Waste Segregation and Containment
  • Isolate: Keep this compound waste separate from non-hazardous waste streams like regular trash.[4]

  • Contain: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass) with a secure screw cap.[4] Ensure the container is in good condition, free of cracks or leaks.[4]

Labeling of Waste Containers

Properly label the hazardous waste container with the following information:[4]

  • The words "Hazardous Waste"[4]

  • The full chemical name: "this compound" or "this compound Hydrochloride"[4]

  • The approximate quantity of the waste

  • The date when the waste was first added to the container[4]

Storage

Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste.[4]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[4]

  • Collect Rinsate: The rinsate from the triple rinse is considered hazardous waste and must be collected and added to the designated this compound waste container.[4]

  • Deface Label: After triple rinsing, deface or remove the original product label from the container.[4] The rinsed and defaced container may then be disposed of as non-hazardous solid waste, but always confirm with your institution's Environmental Health and Safety (EHS) guidelines.[4]

Professional Disposal

Do not dispose of this compound down the drain or in the regular trash.[4]

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[4][5]

  • Follow Regulations: Adhere to all institutional, local, regional, and national regulations for hazardous waste disposal.[2][4][5][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Propafenone_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_empty_container Empty Container Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Determine Waste is Hazardous B->C D Segregate from Non-Hazardous Waste C->D E Use Designated, Sealed, Compatible Waste Container D->E F Label Container: 'Hazardous Waste' & Chemical Name E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact Institutional EHS or Certified Waste Disposal Contractor G->H I Arrange for Professional Pickup and Disposal H->I J Triple Rinse Empty Container with Suitable Solvent K Collect Rinsate as Hazardous Waste J->K L Deface or Remove Original Label J->L K->E Add to Waste Container M Dispose of Rinsed Container as Non-Hazardous Waste (Confirm with EHS) L->M

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the safe handling and disposal of Propafenone, a class 1C antiarrhythmic agent. Adherence to these procedural steps is critical to mitigate risks of exposure and ensure a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive suite of personal protective equipment is necessary to prevent accidental exposure. The following table summarizes the recommended PPE based on general best practices for handling potentially hazardous pharmaceutical compounds.[1]

Protection TypeRecommended EquipmentStandard/Specification
Hand Protection Chemical-resistant, powder-free nitrile or neoprene gloves. Double gloving is recommended.[1][2]ASTM D6978[1]
Eye and Face Protection Safety glasses with side shields.[1][3] For tasks with a risk of splashes or aerosol generation, use safety goggles and a face shield, or a full face-piece respirator.[1]Conforming to EN 166 (EU) or NIOSH (US)[4]
Skin and Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] For hazardous compounding, a polyethylene-coated polypropylene or other laminate material gown is recommended.[1][5]
Respiratory Protection Generally not required under normal use with adequate ventilation.[1][3] If dust or aerosols are generated, or if ventilation is insufficient, a NIOSH-approved respirator is necessary.[1] A full-face respirator may be used if exposure limits are exceeded or irritation is experienced.[4]
Additional Protection Disposable head, hair, and shoe covers should be worn, especially in compounding environments.[1]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following step-by-step operational plan should be strictly followed.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. For handling the solid form or preparing solutions, a certified chemical fume hood is preferable.[1]

  • Ensure that safety showers and eyewash stations are readily accessible.[1][6]

  • Restrict access to the handling area to authorized personnel only.[1]

2. Handling the Compound:

  • Before handling, don the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[3][7]

  • Refrain from eating, drinking, or smoking in the designated handling area.[1][3][6][7]

  • Wash hands thoroughly before and after handling the compound.[1][3][6][7]

3. First Aid Measures:

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[8]

  • In case of skin contact: Immediately rinse the affected skin area with copious amounts of water. Remove contaminated clothing and seek medical attention.[6][8]

  • In case of eye contact: Remove contact lenses if present. Immediately flush the eyes with large amounts of water, ensuring to separate the eyelids. Promptly seek medical attention.[6][8]

  • In case of ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician.[3][7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Contaminated Materials:

  • PPE and Labware: Place all used gloves, gowns, vials, pipette tips, and other contaminated disposable materials into a designated, sealed, and properly labeled hazardous waste container.[1]

Unused or Expired this compound:

  • Take-Back Programs: The most recommended method for disposing of unused or expired medication is through a drug take-back program.[9][10] These programs are often available at local pharmacies or law enforcement agencies.[10]

  • Household Trash Disposal (if take-back is not available):

    • Do not crush tablets or capsules.[9][11]

    • Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[9][10][11][12]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[9][10][11][12]

    • Dispose of the container in the household trash.[11]

    • Scratch out all personal information from the prescription label on the empty container before recycling or discarding it.[9][11][12]

  • Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by the product labeling, as this can lead to water contamination.[10][12]

PropafenoneHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Work in Ventilated Area / Fume Hood check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_compound Handle this compound don_ppe->handle_compound avoid_contact Avoid Direct Contact handle_compound->avoid_contact spill Spill handle_compound->spill exposure Exposure handle_compound->exposure no_eat_drink No Eating, Drinking, or Smoking avoid_contact->no_eat_drink doff_ppe Doff PPE Correctly no_eat_drink->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Contaminated Waste in Labeled Bins wash_hands->dispose_waste dispose_drug Dispose of Unused this compound via Take-Back Program or Sealed Trash dispose_waste->dispose_drug end_workflow End dispose_drug->end_workflow spill->dispose_waste exposure->wash_hands start Start start->prep_area

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.